Product packaging for 3-Methoxy-4-methylaniline(Cat. No.:CAS No. 16452-01-0)

3-Methoxy-4-methylaniline

Cat. No.: B097499
CAS No.: 16452-01-0
M. Wt: 137.18 g/mol
InChI Key: ONADZNBSLRAJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-cresidine is a brown chunky solid. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B097499 3-Methoxy-4-methylaniline CAS No. 16452-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONADZNBSLRAJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Record name O-CRESIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9024855
Record name 3-Methoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9024855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

O-cresidine is a brown chunky solid. (NTP, 1992)
Record name O-CRESIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

482 to 486 °F at 760 mmHg (NTP, 1992)
Record name O-CRESIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 235 °F (NTP, 1992)
Record name O-CRESIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 59 °F (NTP, 1992)
Record name O-CRESIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

16452-01-0
Record name O-CRESIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Methoxy-4-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16452-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cresidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016452010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9024855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHOXY-4-METHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V82SCC5X3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

124 to 129 °F (NTP, 1992)
Record name O-CRESIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-4-methylaniline (CAS 16452-01-0) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Methoxy-4-methylaniline (CAS 16452-01-0), a versatile aromatic amine intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, synthesis, reactivity, and analytical methodologies pertinent to its application in contemporary research and pharmaceutical development.

Core Molecular and Physical Properties

This compound, also known as o-cresidine, is a substituted aniline that serves as a valuable building block in organic synthesis. Its structural features—a primary aromatic amine, an electron-donating methoxy group, and a methyl group—confer a unique reactivity profile that is instrumental in the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 16452-01-0[1][2]
Molecular Formula C₈H₁₁NO[1][3]
Molecular Weight 137.18 g/mol [1][3]
Appearance White to brown crystalline solid or powder. Becomes a brown chunky solid upon standing.[3]
Melting Point 57-59 °C[3]
Boiling Point 251 °C at 760 mmHg[1]
Density 1.039 g/cm³
Solubility Insoluble in water. Soluble in chloroform and slightly soluble in methanol.[1]
pKa 4.61 ± 0.10
LogP 1.39[4]

Synthesis and Purification

The most common and industrially viable synthesis of this compound involves the reduction of the corresponding nitro compound, 4-methyl-3-nitroanisole. This transformation is typically achieved through catalytic hydrogenation.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of aromatic nitro compounds.[5]

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-methyl-3-nitroanisole (1.0 eq) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

For applications requiring high purity, recrystallization is an effective purification method.

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for anilines.[6] The goal is to find a composition where the compound is soluble in the hot solvent mixture but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until a slight turbidity persists. Add a few drops of hot ethanol to redissolve any precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Chemical Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dictated by the nucleophilic amino group and the electron-rich aromatic ring. This makes it a versatile intermediate for a variety of chemical transformations.

Acylation Reactions

The primary amine functionality readily undergoes acylation with reagents like acetic anhydride to form the corresponding acetamide. This reaction is often used to protect the amino group or to introduce an amide linkage, a common feature in many pharmaceutical compounds.

Caption: Acylation of this compound.

Diazotization and Azo Coupling

As a primary aromatic amine, this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[7] These unstable intermediates are highly useful in synthesis, for example, in Sandmeyer reactions to introduce a variety of functional groups or in azo coupling reactions with electron-rich aromatic compounds to form azo dyes.[7]

Caption: Diazotization and subsequent azo coupling reaction.

Role in Medicinal Chemistry: A Precursor to Bioactive Molecules

Substituted anilines are pivotal starting materials in the synthesis of a wide array of bioactive molecules, including kinase inhibitors for cancer therapy.[8][9] The specific substitution pattern of this compound makes it a candidate for the synthesis of targeted therapeutics. While direct examples in approved drugs are not prominently documented, its structural motifs are present in various reported bioactive compounds.

Analytical Characterization

Robust analytical methods are crucial for ensuring the quality and purity of this compound for research and development purposes.

Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy protons, the methyl protons, and the amine protons. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the substituents. For instance, the carbon attached to the methoxy group will be shifted downfield.

  • Mass Spectrometry (GC-MS): The electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 137.18).[10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₃~2.2~16
-OCH₃~3.8~55
Aromatic CH6.5 - 7.0110 - 130
Aromatic C-NH₂-~145
Aromatic C-OCH₃-~150
Aromatic C-CH₃-~125

Note: These are approximate values and may vary depending on the solvent and experimental conditions.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the purity determination of this compound.[4][11]

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[4][11]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound, particularly for detecting trace impurities.[12]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Split or splitless injection depending on the concentration.

  • Detection: Mass spectrometry in full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.[12]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[3] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to prolonged exposure to air and should be stored in a tightly sealed container in a cool, dry, and dark place.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, reactivity, and analytical methods is essential for its effective and safe utilization in a research and development setting. This guide provides a solid foundation of technical information to support scientists in their endeavors with this important molecule.

References

o-Cresidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to o-Cresidine: Structure, Properties, Synthesis, and Applications

Abstract

o-Cresidine, an aromatic amine with significant utility in chemical synthesis, serves as a critical intermediate, particularly in the dye and pigment industries. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, covering its fundamental chemical identity, including its IUPAC name and structure, detailed physicochemical properties, and a mechanistically explained synthetic pathway. Furthermore, this document outlines its primary industrial applications and provides essential safety and handling protocols derived from authoritative sources. The guide is structured to deliver not only procedural knowledge but also the underlying scientific rationale, ensuring a thorough understanding for advanced applications and process development.

Chemical Identity and Structure Elucidation

The accurate identification and structural understanding of a chemical entity are paramount for its application in research and development. o-Cresidine is one of three structural isomers, the others being meta- and para-cresidine, which differ in the substitution pattern of the functional groups on the benzene ring. This section focuses specifically on the ortho isomer.

IUPAC Nomenclature and Chemical Identifiers

The systematic name for o-Cresidine according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-methoxy-4-methylaniline [1]. This name is derived by prioritizing the amine (-NH₂) group, which defines the parent molecule as aniline. The carbon atom attached to the amine group is designated as position 1. The substituents, a methoxy group (-OCH₃) and a methyl group (-CH₃), are located at positions 3 and 4, respectively.

Key identifiers for o-Cresidine are summarized in the table below.

IdentifierValueSource(s)
IUPAC Name This compound[1]
Common Name o-Cresidine[1]
CAS Number 16452-01-0[1]
Molecular Formula C₈H₁₁NO[1][2][3]
Molecular Weight 137.18 g/mol [3][4][5]
Chemical Structure Visualization

The two-dimensional structure of o-Cresidine is presented below. The diagram illustrates the spatial relationship of the amine, methoxy, and methyl groups on the aromatic ring.

o_cresidine_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 C6 C C1->C6 NH2 H₂N C1->NH2 1 C3 C C2->C3 C2->C3 C4 C C3->C4 OCH3 H₃CO C3->OCH3 3 C5 C C4->C5 C4->C5 CH3 CH₃ C4->CH3 4 C5->C6 C6->C1

Caption: Chemical structure of o-Cresidine (this compound).

Physicochemical Properties

The physical and chemical properties of o-Cresidine dictate its behavior in chemical reactions, its solubility, and its required handling and storage conditions. While data for the para isomer is more abundant, the properties of o-Cresidine are consistent with a substituted aromatic amine. The isomer p-Cresidine appears as white crystals or light-brown flakes, a form that can be expected for o-Cresidine as well[2][5][6]. It is known to darken upon exposure to air and light, indicating sensitivity to oxidation and photodegradation[5].

PropertyValueSource(s)
Appearance White to light-brown solid, darkens on exposure to air and light.[2][5][6]
Boiling Point ~235 °C (508 K)[2][6]
Melting Point ~51.5 °C (325 K)[2][6]
Water Solubility Less than 1 mg/mL; generally insoluble or slightly soluble in water.[4][6][7]
Organic Solvent Solubility Soluble in alcohol and ether.[2][7]

Synthesis of o-Cresidine: A Mechanistic Approach

While specific, scaled-up industrial synthesis routes for o-Cresidine are proprietary, a plausible and chemically sound pathway can be designed based on established organic chemistry principles. The following protocol is illustrative, demonstrating a logical sequence of functional group transformations starting from a readily available precursor.

Rationale for Synthetic Strategy

The synthesis of substituted anilines often involves the introduction of nitrogen as a nitro group (-NO₂) onto an aromatic ring, followed by its chemical reduction to an amine (-NH₂). The choice of starting material is critical to ensure the correct final substitution pattern. For this compound, a logical precursor is 4-methylphenol (p-cresol), where the methyl group is already in the correct position relative to the eventual amine.

The proposed three-step synthesis involves:

  • Nitration: Introduction of a nitro group onto the p-cresol ring. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the methyl group, nitration will primarily occur at the ortho position.

  • Methylation: Conversion of the phenolic hydroxyl group to a methoxy ether. This is a crucial step to prevent side reactions during the subsequent reduction.

  • Reduction: Conversion of the nitro group to the target amine group.

Proposed Synthetic Pathway

synthesis_workflow Start p-Cresol Step1_Product 4-Methyl-2-nitrophenol Start->Step1_Product 1. Nitration (HNO₃, H₂SO₄) Step2_Product 4-Methoxy-2-nitrotoluene Step1_Product->Step2_Product 2. Methylation (e.g., (CH₃)₂SO₄, Base) End o-Cresidine (this compound) Step2_Product->End 3. Reduction (e.g., Sn/HCl or H₂, Pd/C)

Caption: Proposed three-step synthesis workflow for o-Cresidine from p-cresol.

Detailed Experimental Protocol

This protocol is a representative laboratory-scale procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Nitration of p-Cresol

  • Causality: A mixture of nitric and sulfuric acids is used to generate the nitronium ion (NO₂⁺), the active electrophile. The strongly activating hydroxyl group directs this electrophile to the ortho position. Low temperature is maintained to control the exothermic reaction and minimize side product formation.

  • Procedure:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add p-cresol to the cooled acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid in the dropping funnel. Add this mixture dropwise to the p-cresol solution over 1-2 hours, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at low temperature for an additional hour.

    • Pour the reaction mixture onto crushed ice. The solid product, 4-methyl-2-nitrophenol, will precipitate.

    • Filter the solid, wash with cold water until the washings are neutral, and dry. Recrystallization from ethanol/water may be performed for purification.

Step 2: Methylation of 4-Methyl-2-nitrophenol

  • Causality: The acidic phenolic proton is first removed by a base (e.g., NaOH) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate) in a Williamson ether synthesis.

  • Procedure:

    • Dissolve the dried 4-methyl-2-nitrophenol in aqueous sodium hydroxide solution in a flask equipped with a reflux condenser.

    • Gently heat the solution and add dimethyl sulfate dropwise with vigorous stirring. (Caution: Dimethyl sulfate is highly toxic and carcinogenic) .

    • After addition, reflux the mixture for 2-3 hours to ensure complete reaction.

    • Cool the reaction mixture. The product, 4-methoxy-2-nitrotoluene, will separate as an oil or solid.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 3: Reduction of 4-Methoxy-2-nitrotoluene

  • Causality: The nitro group is reduced to an amine. A common and effective method is the use of a metal in acidic solution, such as tin (Sn) in hydrochloric acid (HCl). The metal acts as the reducing agent, donating electrons, while the acid protonates the intermediates.

  • Procedure:

    • Place granulated tin in a round-bottom flask fitted with a reflux condenser.

    • Add a solution of 4-methoxy-2-nitrotoluene in ethanol.

    • Add concentrated hydrochloric acid portion-wise through the condenser. The reaction is exothermic and may require initial cooling.

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and make it strongly alkaline by carefully adding concentrated sodium hydroxide solution to precipitate tin hydroxides and liberate the free amine.

    • Extract the product, o-Cresidine, into an organic solvent.

    • Wash, dry, and evaporate the solvent. The crude product can be purified by vacuum distillation or recrystallization.

Applications and Industrial Relevance

The primary industrial application of cresidine isomers, including o-Cresidine, is as a key intermediate in the synthesis of dyes and pigments[2][5][6][8]. The presence of the amine group allows for diazotization, a critical reaction where the amine is converted into a diazonium salt (-N₂⁺). This highly reactive intermediate can then be coupled with various aromatic compounds (coupling components) to form complex azo compounds, which are characterized by their intense colors.

  • Azo Dye Intermediate: o-Cresidine is a precursor for creating a range of azo dyes used in textiles, printing inks, and specialty colorants[9]. The specific substituents on the cresidine ring influence the final color, lightfastness, and solubility of the dye.

  • Pigment Manufacturing: Similar to its use in dyes, o-Cresidine can be used to produce stable, chemically resistant pigments for paints, plastics, and other materials[9].

Safety, Handling, and Toxicology

o-Cresidine and its isomers are hazardous chemicals that must be handled with stringent safety precautions. The information below is compiled from safety data sheets for the closely related and well-documented p-Cresidine isomer.

Hazard CategoryDescriptionSource(s)
Acute Toxicity Harmful if swallowed. Oral LD50 in rats is 1450 mg/kg for p-Cresidine.
Irritation Causes serious eye irritation and mild skin irritation.[4]
Carcinogenicity May cause cancer. p-Cresidine is classified as possibly carcinogenic to humans (IARC Group 2B).[6]
Reactivity Reacts with strong oxidizing agents. Sensitive to prolonged exposure to air.[4][5]
Handling and Storage Recommendations
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible[10].

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective clothing to prevent skin contact[5][10].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[4][10]. To prevent degradation from air and light, it is recommended to store the material under an inert atmosphere (e.g., nitrogen or argon)[4][10]. Keep away from incompatible materials such as strong oxidizing agents[10].

Conclusion

o-Cresidine (this compound) is a valuable aromatic intermediate with a well-defined chemical structure and set of properties that make it suitable for specialized chemical synthesis, particularly in the coloration industry. Its synthesis, while requiring careful execution of multi-step reactions, follows logical and well-established principles of organic chemistry. A thorough understanding of its properties, applications, and significant health hazards is essential for its safe and effective use in any research or industrial setting.

References

physical and chemical properties of 3-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxy-4-methylaniline

This document serves as a comprehensive technical guide on the (CAS No: 16452-01-0). It is designed for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. The structure of this guide is tailored to provide not just raw data, but a deeper understanding of the compound's characteristics, the rationale behind experimental procedures, and its role as a versatile chemical intermediate.

Molecular Identity and Physicochemical Profile

This compound, also known by synonyms such as 4-Methyl-m-anisidine or o-Cresidine, is an aromatic amine featuring a benzene ring substituted with methoxy, methyl, and amino groups.[1] Its unique electronic and steric properties, conferred by this substitution pattern, make it a valuable building block in organic synthesis.[2]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound (C₈H₁₁NO).

The physical state and solubility of a compound are primary determinants of its handling, storage, and reaction conditions. This compound is typically a solid at room temperature and exhibits low solubility in water.[3][4]

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO[1][2][3][5]
Molecular Weight 137.18 g/mol [1][3][6][7]
Appearance White to brown crystalline solid or powder[1][3]
Melting Point 57-59 °C[8]
Boiling Point ~251-252 °C (rough estimate)[3][4]
Density ~1.06 g/cm³ (rough estimate)[4]
Water Solubility Insoluble[1][3][4]
pKa 4.61 ± 0.10 (Predicted)[4]
LogP 2.1 (Predicted)[3]

Synthesis and Purification Workflow

The most common laboratory and industrial synthesis of this compound involves the reduction of its corresponding nitro precursor, 4-methyl-3-nitro-anisole. Catalytic hydrogenation is a preferred method due to its high efficiency and clean reaction profile.

Diagram 2: Synthetic Workflow for this compound

G Start 4-Methyl-3-nitro-anisole (Precursor) Reaction Catalytic Hydrogenation (e.g., Pd/C, H₂ in Methanol) Start->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Recrystallization (e.g., Isopropanol/Water) Concentration->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a self-validating system for synthesizing high-purity this compound. The progress can be monitored via Thin Layer Chromatography (TLC).

Materials:

  • 4-Methyl-3-nitro-anisole

  • Palladium on carbon (Pd/C), 10%

  • Methanol (reagent grade)

  • Hydrogen gas (H₂) source

  • Isopropanol and deionized water (for recrystallization)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Rotary evaporator

  • Filtration setup (e.g., Celite pad)

Methodology:

  • Reactor Charging: In a suitable hydrogenation vessel, dissolve 4-methyl-3-nitro-anisole (1.0 eq) in methanol.[9]

  • Catalyst Addition: Carefully add Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with H₂ and carry out the hydrogenation at room temperature.[9] Monitor the reaction by observing hydrogen uptake.

  • Reaction Completion & Catalyst Removal: Once hydrogen uptake ceases (indicating reaction completion), vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation of Crude Product: Concentrate the filtrate using a rotary evaporator to remove the methanol.[9] This will yield the crude 3-amino-4-methylanisole.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as isopropanol/water, to yield the final product with high purity.[9]

Expert Insight (Causality): Catalytic hydrogenation is chosen for its high selectivity in reducing nitro groups without affecting the aromatic ring or other functional groups. Methanol is an excellent solvent for both the starting material and the product, facilitating the reaction. Recrystallization is a critical final step that leverages differences in solubility between the desired product and impurities at varying temperatures to achieve high purity.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

  • Amino Group (-NH₂): The primary amine is basic and nucleophilic. It readily neutralizes acids to form salts.[1][3] This group is the primary site for reactions like acylation, alkylation, and diazotization.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups.[10] The methoxy group, in particular, exerts a powerful positive mesomeric (+M) effect, increasing electron density on the ring.[10]

  • Incompatibilities: The compound may be incompatible with strong oxidizing agents, isocyanates, peroxides, anhydrides, and acid halides.[1][3] It is also sensitive to prolonged exposure to air.[1][3]

Analytical Characterization

Confirming the identity and purity of this compound is essential. A multi-technique approach is standard.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR shows the number of unique carbon atoms.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups. Characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and C-O stretching of the methoxy group are expected.

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine purity.[6][11] An HPLC method using a reverse-phase column (like Newcrom R1) with a mobile phase of acetonitrile and water is effective for analysis.[11][12]

Applications in R&D and Industry

This compound is a key pharmaceutical intermediate.[2] Its structure is a scaffold for synthesizing complex molecules, including Active Pharmaceutical Ingredients (APIs).[2] Its utility extends to other areas of organic synthesis, such as the creation of specialty chemicals and dyes.[2]

Safety and Handling

Proper handling is crucial due to the compound's hazard profile.

  • Hazards: this compound is harmful if swallowed.[1][3][13] It can cause skin and serious eye irritation and may cause respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling.[13][14]

  • Handling: Use only in a well-ventilated area.[13][14] Avoid creating dust. Wash hands thoroughly after handling.[14]

  • Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place, protected from light.[4][14]

In case of exposure, follow standard first aid measures: for eye contact, rinse cautiously with water for several minutes; for skin contact, wash with plenty of soap and water; if inhaled, move the person to fresh air.[14] Always consult the full Safety Data Sheet (SDS) before use.

References

3-Methoxy-4-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxy-4-methylaniline for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 16452-01-0), a key chemical intermediate with significant applications in the pharmaceutical industry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, proven applications, synthetic pathways, and critical safety protocols to support advanced scientific endeavors.

Core Molecular Profile and Physicochemical Properties

This compound, also known as o-cresidine, is an aromatic amine whose structure incorporates aniline, methoxy, and methyl functional groups.[1] This unique combination makes it a versatile building block in organic synthesis, particularly for creating complex molecular architectures required for therapeutically active compounds.[1] Its chemical identity and physical characteristics are foundational to its application and handling.

The compound typically appears as a brown chunky solid.[2] It is sensitive to prolonged exposure to air and is insoluble in water.[2][3]

Identifier Value Source(s)
IUPAC Name This compound[2]
Synonyms o-Cresidine, 4-Methyl-m-anisidine[2][4]
CAS Number 16452-01-0[5][6][7]
Molecular Formula C₈H₁₁NO[1][2][3][5]
Molecular Weight 137.18 g/mol [2][4][5][7]
Exact Mass 137.084063974 Da[2]
Melting Point 57-59 °C[8]
Boiling Point 250-252 °C (482-486 °F) at 760 mmHg[2]
Flash Point >113 °C (>235.4 °F) - closed cup[8]

Spectroscopic Characterization for Compound Verification

Accurate identification and purity assessment are paramount in research and pharmaceutical manufacturing. Spectroscopic data provides a definitive fingerprint for this compound.

  • ¹H NMR Spectroscopy: Proton NMR is essential for confirming the arrangement of protons on the benzene ring and the methyl/methoxy groups.[2][9]

  • Infrared (IR) Spectroscopy: IR spectra reveal the characteristic vibrational frequencies of the functional groups, notably the N-H stretches of the amine and C-O stretches of the methoxy group.[2]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, with a parent peak corresponding to its molecular ion.[2][10]

  • UV-VIS Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule's aromatic system.[2]

Researchers should cross-reference experimentally obtained spectra with established databases to ensure the identity and purity of their material.[2]

Synthesis Pathway and Quality Considerations

The synthesis of this compound is a critical aspect for its use as a reliable intermediate. A common and effective industrial method involves the catalytic hydrogenation of a nitrated precursor, 4-methyl-3-nitroanisole.

The rationale behind this pathway lies in the high efficiency and selectivity of catalytic hydrogenation for reducing nitro groups to amines without affecting other functionalities on the aromatic ring. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and stability. The reaction is typically performed in a protic solvent like methanol to facilitate the process.[11]

SynthesisWorkflow A 4-Methyl-3-nitroanisole D Hydrogenation Reactor A->D B Methanol (Solvent) B->D C H₂ Gas + Pd/C Catalyst C->D Reaction Conditions: Room Temperature E Crude Product Solution D->E Reaction Completion F Catalyst Filtration E->F G Solvent Evaporation (Rotary Evaporator) F->G Filtrate H Recrystallization (Isopropanol/Water) G->H I Pure this compound H->I Purified Solid

Caption: Synthetic workflow for this compound.

Quality Control in Manufacturing

The pharmaceutical industry demands stringent quality. When sourcing this compound, purity is a primary concern, with manufacturers typically offering grades from 97% to over 99%.[1][6][8][12] A comprehensive Certificate of Analysis (CoA) is essential to verify purity and identify any impurities that could impact subsequent synthetic steps or the final API's safety profile.[1]

Key Applications in Drug Development

The structure of this compound makes it a valuable precursor for various active pharmaceutical ingredients (APIs). Its functional groups provide reactive sites for building more complex molecules.

Applications cluster_start Starting Material cluster_intermediate Synthetic Pathways cluster_end Final API / Compound Class A This compound B Electrophilic Substitution A->B C Cyclization Reactions A->C D Coupling Reactions A->D E 8-Methoxy-7-methylalloxazine B->E F Triamine Pyrimidine Derivatives (Antitumor Agents) C->F G Other Complex APIs D->G

Caption: Role as a versatile pharmaceutical intermediate.

  • Synthesis of Alloxazine Derivatives: It is a documented precursor for producing 8-methoxy-7-methylalloxazine.[12] This synthesis involves an electrophilic substitution followed by oxidative cyclization.[12]

  • Antitumor Agents: The compound serves as a crucial building block in the synthesis of triamine pyrimidine derivatives, a class of molecules investigated for their antitumor properties.[13]

The ability to introduce specific methoxy and methyl substitutions via this intermediate allows medicinal chemists to fine-tune the steric and electronic properties of a target molecule, which is fundamental for optimizing drug efficacy and safety.

Safety, Handling, and Storage Protocols

Due to its hazard profile, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification

The compound is classified under several hazard categories, requiring careful risk assessment before use.

Hazard Class Code Description Source(s)
Acute Toxicity, OralH302Harmful if swallowed[2][3][8]
Acute Toxicity, DermalH312Harmful in contact with skin[8]
Skin IrritationH315Causes skin irritation[14]
Eye IrritationH319Causes serious eye irritation[14]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[14]
Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[14]

  • PPE: Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[14]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.[15]

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[14]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[14]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Protect from light and air to maintain product quality.[2][14]

Analytical Methodology: Reverse-Phase HPLC

To quantify this compound or assess its purity, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed. This technique separates the compound from impurities based on its polarity.

Protocol: Purity Analysis by RP-HPLC

This protocol is a self-validating system; consistent retention times and peak shapes indicate system stability, while the inclusion of a standard allows for accurate quantification.

  • Column Selection: Utilize a C18 reverse-phase column (e.g., Newcrom R1) known for low silanol activity, which provides good peak shape for amines.[16]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with a small amount of acidifier like phosphoric acid or formic acid (for MS compatibility).[16] A typical starting gradient could be 40:60 MeCN:Water.

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

  • Instrument Setup:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength appropriate for the analyte (determined by UV-Vis spectra).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • The retention time of the major peak in the sample should match that of the standard.

    • Calculate the concentration and thus purity based on the peak area and the calibration curve.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical R&D. Its defined physicochemical properties, well-characterized spectral profile, and established synthetic routes make it a reliable intermediate. For researchers and drug development professionals, a thorough understanding of its applications, handling requirements, and analytical methods is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

A Comprehensive Technical Guide to the Solubility of 3-Methoxy-4-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 3-methoxy-4-methylaniline, a key intermediate in various chemical syntheses. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss the practical implications of its solubility profile.

Introduction: Understanding the Importance of Solubility

Solubility is a critical physicochemical property that dictates the suitability of a compound for a wide range of applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. For this compound, a compound often utilized in the synthesis of dyes, pigments, and active pharmaceutical ingredients, a thorough understanding of its solubility in various organic solvents is paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes.

This guide will provide a robust framework for approaching the solubility of this compound, moving from theoretical predictions to practical, hands-on methodologies.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first consider its molecular structure and inherent properties. These characteristics are foundational to predicting and explaining its behavior in different solvent environments.

PropertyValueSource
Molecular FormulaC₈H₁₁NO[1]
Molecular Weight137.18 g/mol [1]
Melting Point57-59 °C
AppearanceBrown chunky solid[2]
Water SolubilityInsoluble (< 1 mg/mL at 15 °C)[3][4][5]

The structure of this compound, featuring both a polar amine (-NH₂) group and a methoxy (-OCH₃) group, alongside a nonpolar aromatic ring and a methyl (-CH₃) group, results in a molecule with moderate polarity. The presence of the amine group allows for hydrogen bonding, which will significantly influence its interaction with protic solvents.

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" serves as a fundamental guide for predicting solubility.[6] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, making them likely candidates for dissolving this compound due to its amine and methoxy groups. Aprotic polar solvents such as acetone and ethyl acetate, while unable to donate hydrogen bonds, can act as acceptors and will likely exhibit some solvating power.

  • Nonpolar Solvents: Solvents with low polarity, such as hexane and toluene, are less likely to be effective solvents for this compound. The energy required to break the intermolecular forces between the aniline molecules (including hydrogen bonds) would not be sufficiently compensated by the weak van der Waals interactions with nonpolar solvent molecules.

  • Intermediate Polarity Solvents: Solvents like chloroform, which have a moderate polarity, may exhibit partial solubility. It has been noted that this compound is sparingly soluble in chloroform.[4]

The following diagram illustrates the logical flow for predicting the solubility of this compound in a given organic solvent.

References

spectroscopic data of 3-Methoxy-4-methylaniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 3-Methoxy-4-methylaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 16452-01-0), a key intermediate in various chemical syntheses, including pharmaceuticals and dyes. As researchers and drug development professionals, understanding the structural characterization of such molecules is paramount for quality control, reaction monitoring, and regulatory compliance. This document moves beyond a simple data repository, offering an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of physical organic chemistry.

Molecular Identity and Structure

This compound, also known as o-cresidine, is an aromatic amine with the chemical formula C₈H₁₁NO. Its structure features a benzene ring substituted with an amino (-NH₂), a methoxy (-OCH₃), and a methyl (-CH₃) group. The relative positions of these substituents are crucial to the molecule's chemical properties and are definitively confirmed by the spectroscopic methods detailed below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 16452-01-0[1][2][3]
Molecular Formula C₈H₁₁NO[1][3][4]
Molecular Weight 137.18 g/mol [1][4][5]
IUPAC Name This compound[4]
Synonyms o-Cresidine, 4-Methyl-m-anisidine[4]
Appearance White to brown crystalline solid
Melting Point 57-62 °C

graph "3_Methoxy_4_methylaniline_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O8 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C9 [label="C", fontcolor="#FFFFFF", style=filled, fillcolor="#5F6368"]; C10 [label="C", fontcolor="#FFFFFF", style=filled, fillcolor="#5F6368"]; H11 [label="H"]; H12 [label="H"]; // on N7 H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; // on C9 H16 [label="H"]; H17 [label="H"]; H18 [label="H"]; // on C10 H19 [label="H"]; H20 [label="H"]; H21 [label="H"]; // Aromatic Hs// Positioning nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.85,0.75!"]; C4 [pos="0.85,0.75!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,-1.5!"];

N7 [pos="1.75,1.6!"]; O8 [pos="-1.75,1.6!"]; C9 [pos="-2.5,2.4!"]; C10 [pos="2.6,-0.75!"];

// Dummy nodes for H positions to avoid clutter sub_N7 [label="", pos="2.1, 1.9", width=0.1, height=0.1]; sub_N7_2 [label="", pos="1.75, 2.1", width=0.1, height=0.1]; sub_C9_1 [label="", pos="-2.2, 2.9", width=0.1, height=0.1]; sub_C9_2 [label="", pos="-3.0, 2.7", width=0.1, height=0.1]; sub_C9_3 [label="", pos="-2.8, 2.0", width=0.1, height=0.1]; sub_C10_1 [label="", pos="2.9, -0.2", width=0.1, height=0.1]; sub_C10_2 [label="", pos="2.9, -1.3", width=0.1, height=0.1]; sub_C10_3 [label="", pos="3.1, -0.75", width=0.1, height=0.1]; sub_H19 [label="H", pos="-2.1, -1.2"]; sub_H20 [label="H", pos="0, -2.2"]; sub_H21 [label="H", pos="0.85, 1.4"];

// Edges for bonds C1 -- C3; C1 -- C4; C3 -- C2; C4 -- C5; C2 -- C6; C5 -- C6; C4 -- N7; C3 -- O8; O8 -- C9; C5 -- C10;

// Implicit bonds to H are not drawn to reduce clutter }

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the amino protons, the methoxy protons, and the methyl protons.

Expertise & Experience: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single, easily identifiable solvent peak. However, for amines, the -NH₂ proton signal can be broad and its chemical shift variable due to hydrogen bonding and exchange with trace amounts of water. Running the sample in DMSO-d₆ can sharpen the amine peak and allow for definitive identification through D₂O exchange.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~6.8d1HAr-H (C5-H)Ortho to the electron-donating -CH₃ group and meta to the -NH₂ and -OCH₃ groups.
~6.6dd1HAr-H (C6-H)Ortho to the -NH₂ group, showing coupling to two neighboring aromatic protons.
~6.5d1HAr-H (C2-H)Ortho to the -OCH₃ group and shielded by its electron-donating effect.
~3.8s3H-OCHCharacteristic singlet for a methoxy group, deshielded by the attached oxygen.
~3.6br s2H-NHBroad singlet due to quadrupole broadening and potential proton exchange.
~2.2s3HAr-CHSinglet for the aromatic methyl group.

Note: The exact chemical shifts can vary slightly based on the solvent and instrument used. The data presented is a representative interpretation based on publicly available spectra.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon atoms in the molecule. Given the molecule's asymmetry, all eight carbon atoms are expected to be chemically distinct.

Trustworthiness: The interpretation of ¹³C NMR is often supported by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can differentiate between CH, CH₂, and CH₃ groups, adding a layer of self-validation to the assignments.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignmentRationale
~150.0C -OCH₃ (C3)Aromatic carbon attached to the highly electronegative oxygen atom, resulting in significant deshielding.
~140.0C -NH₂ (C1)Carbon attached to the nitrogen of the amino group.
~130.0C -CH₃ (C4)Quaternary carbon attached to the methyl group.
~122.0C 5Aromatic CH carbon.
~115.0C 6Aromatic CH carbon, shielded by the ortho amino group.
~110.0C 2Aromatic CH carbon, strongly shielded by the ortho methoxy group.
~55.0-OC H₃Methoxy carbon, deshielded by the attached oxygen.
~16.0-C H₃Methyl carbon, appearing in the typical aliphatic region.

Note: Data is an interpretation based on expected chemical shifts and publicly available spectra.[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A typical acquisition involves a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a longer relaxation delay may be required for a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Authoritative Grounding: The specific frequencies at which a functional group absorbs are well-documented and serve as reliable diagnostics. For instance, the N-H stretching vibrations of primary amines typically appear as a doublet in the 3300-3500 cm⁻¹ region, a hallmark feature to look for.

Table 4: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300 (doublet)N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3050 - 3000C-H Aromatic StretchAr-H
2950 - 2850C-H Aliphatic Stretch-CH₃, -OCH₃
1620 - 1580N-H Scissoring (Bending) & C=C Aromatic StretchAmine & Aromatic Ring
1520 - 1480C=C Aromatic StretchAromatic Ring
1250 - 1200C-O Asymmetric StretchAryl-Alkyl Ether
1050 - 1020C-O Symmetric StretchAryl-Alkyl Ether
850 - 750C-H Out-of-plane BendingSubstituted Benzene

Source: Data interpreted from the FTIR spectrum available on PubChem.[4]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For a compound like this compound, Electron Ionization (EI) is a common technique.

Expertise & Experience: In EI-MS, the molecular ion (M⁺˙) is often observed, which directly confirms the molecular weight. The fragmentation pattern is the molecule's "fingerprint." The most stable carbocations will typically form the most abundant fragment ions. For this molecule, the loss of a methyl radical from the methoxy group is a highly probable initial fragmentation step due to the stability of the resulting oxonium ion.

Table 5: Major Fragments in the EI-Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed FragmentSignificance
137[C₈H₁₁NO]⁺˙Molecular Ion (M⁺˙)
122[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
106[M - OCH₃]⁺Loss of a methoxy radical.
94[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the m/z 122 fragment.

Source: Data interpreted from the NIST GC-MS spectrum available on PubChem.[4]

Fragmentation_Pathway M Molecular Ion C₈H₁₁NO⁺˙ m/z = 137 F1 [M - CH₃]⁺ C₇H₈NO⁺ m/z = 122 M->F1 - •CH₃ F2 [M - CH₃ - CO]⁺ C₆H₈N⁺ m/z = 94 F1->F2 - CO

Caption: Proposed EI-MS Fragmentation Pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution in split or splitless mode.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C.

  • MS Method:

    • Interface: Set the transfer line temperature to ~280 °C.

    • Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.

    • Analyzer: Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

No single technique provides the full picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods.

  • MS establishes the molecular weight as 137 g/mol , corresponding to the formula C₈H₁₁NO.

  • IR confirms the presence of key functional groups: a primary amine (-NH₂), an ether (C-O), and an aromatic ring.

  • ¹³C NMR verifies the existence of eight unique carbon atoms, including two methyls, three aromatic CHs, and three quaternary aromatic carbons.

  • ¹H NMR pieces the puzzle together, showing the connectivity and relative positions of the protons, confirming the 1,2,4-trisubstitution pattern on the benzene ring.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure of this compound, ensuring its identity and purity for downstream applications in research and development.

References

A Senior Application Scientist's Guide to Sourcing and Quality Control of High-Purity o-Cresidine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: o-Cresidine as a Critical Intermediate in Advanced Synthesis

In the landscape of pharmaceutical and specialty chemical synthesis, the precise architecture of molecules is paramount. Aromatic amines serve as foundational scaffolds for a vast array of biologically active compounds, and among them, o-Cresidine (3-methoxy-4-methylaniline) represents a key building block. Its specific substitution pattern—an aniline core functionalized with methoxy and methyl groups—offers a versatile platform for constructing complex molecular frameworks essential for therapeutic efficacy.[1][2] For researchers and drug development professionals, securing a consistent supply of high-purity o-Cresidine is not merely a procurement task; it is a critical step that underpins the integrity of research, the success of clinical trials, and the safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical overview for sourcing, evaluating, and implementing high-purity o-Cresidine (CAS 16452-01-0) in a research and development setting. We will explore the supplier landscape, delve into the essential analytical methodologies for purity verification, and discuss the profound impact of isomeric and process-related impurities on downstream applications, grounded in the principles of modern pharmaceutical development.

Part 1: Navigating the Commercial Supplier Landscape

The selection of a chemical supplier in the pharmaceutical industry transcends cost considerations, extending into a rigorous evaluation of quality systems, documentation, and supply chain reliability. High-purity o-Cresidine is available from a range of global suppliers, from large, well-established chemical houses to specialized boutique manufacturers.

Key Supplier Evaluation Criteria

When sourcing o-Cresidine for pharmaceutical R&D, the following criteria are critical:

  • Purity Specification: Look for suppliers offering a minimum purity of 99%, with higher grades (e.g., >99.5%) being preferable for sensitive applications like reference standard preparation or late-stage process development.

  • Comprehensive Documentation: A reputable supplier must provide a detailed Certificate of Analysis (CoA) with each batch. This document is the cornerstone of quality verification and should include not just the purity assay but also results for loss on drying, residue on ignition, and a profile of identified and unidentified impurities.[3]

  • Traceability and Consistency: The supplier should demonstrate excellent batch-to-batch consistency. Inquire about their manufacturing process, quality management system (QMS), and whether they can provide batch manufacturing records if required for GMP-level development.

  • Technical Support: Access to the supplier's technical team is invaluable for resolving any analytical discrepancies or for obtaining deeper insights into the material's properties.

Comparative Table of Commercial o-Cresidine Suppliers
SupplierProduct NameCAS NumberOffered PurityKey Documentation
Sigma-Aldrich (Merck) This compound16452-01-098%Certificate of Analysis, Certificate of Origin
Fisher Scientific This compound16452-01-099+%Online product page with specifications
Tokyo Chemical Industry (TCI) This compound16452-01-0>98.0% (GC)SDS, Specifications, CoA available
BOC Sciences This compound16452-01-0Not specified; GMP products availablePrice Inquiry, GMP capabilities
LGC Standards This compound16452-01-0Not specified (Reference Material)Certificate of Analysis
Vibrant Pharma Inc. This compound16452-01-097%Online specifications, Bulk quote available

Note: The availability and specific purity grades may vary. Researchers should always request a lot-specific CoA before purchase.

Part 2: The Imperative of Purity - Analytical Verification Protocols

The adage "you get what you screen for" is the guiding principle of analytical chemistry in drug development. Verifying the purity of a starting material like o-Cresidine is a self-validating system; it ensures that downstream synthetic steps are predictable and that the final API is not contaminated with process-related impurities or isomers that could carry toxicological risks. High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5]

Workflow for Incoming Raw Material QC

The following diagram illustrates a robust workflow for the quality control (QC) of a newly received batch of o-Cresidine.

QC_Workflow cluster_0 Phase 1: Documentation & Physical Inspection cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Disposition Receive Receive Shipment Quarantine Quarantine Material Receive->Quarantine Doc_Review Review Supplier CoA & SDS Quarantine->Doc_Review Phys_Inspect Physical Inspection (Appearance, Color, Packaging) Doc_Review->Phys_Inspect Sampling Sample Material for Testing Phys_Inspect->Sampling ID_Test Identity Test (FTIR vs. Standard) Sampling->ID_Test Purity_Test Purity Assay & Impurity Profile (HPLC) Sampling->Purity_Test Water_Test Water Content (Karl Fischer) Sampling->Water_Test Data_Review Review All Data vs. Specification ID_Test->Data_Review Purity_Test->Data_Review Water_Test->Data_Review Release Release for Use in R&D Data_Review->Release Pass Reject Reject & Return to Supplier Data_Review->Reject Fail

Caption: Quality Control workflow for incoming o-Cresidine.

Detailed Experimental Protocol: HPLC Purity and Impurity Profiling

This protocol is designed to provide high-resolution separation of o-Cresidine from potential isomers and process-related impurities.

Objective: To determine the purity of o-Cresidine by area percent and to detect and quantify any impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric Acid or Formic Acid (for MS compatibility).

  • o-Cresidine reference standard and test sample.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection UV at 254 nm (or PDA scan 200-400 nm)
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of o-Cresidine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the o-Cresidine test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. A higher concentration for the test sample is used to improve the detection of minor impurities.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the Standard Solution to determine the retention time (RT) and peak shape of the o-Cresidine main peak.

  • Inject the Sample Solution in duplicate.

  • Process the chromatograms. Identify the o-Cresidine peak in the sample chromatogram by comparing its RT to the standard.

5. Calculations:

  • Purity (Area %):

    • Purity = (Area of o-Cresidine Peak / Total Area of All Peaks) x 100

  • Impurity Quantification (Area %):

    • % Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Causality Behind Choices:

  • Gradient Elution: A gradient is chosen to ensure that early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column, providing a comprehensive impurity profile.[3]

  • C18 Column: This is the workhorse of reversed-phase chromatography, offering excellent retention and separation for moderately polar aromatic compounds like o-Cresidine.[3]

  • Acidified Mobile Phase: The addition of phosphoric or formic acid helps to protonate the aniline functional group, ensuring a single ionic state and leading to sharp, symmetrical peak shapes.

  • PDA Detector: A PDA detector is superior to a fixed-wavelength UV detector as it provides spectral information for each peak, which can help in identifying and distinguishing impurities from the main compound.[4]

Part 3: Impact in Drug Development - A Structural Analogy

The stringent requirement for high purity is directly linked to the role of intermediates in defining the final API's safety and efficacy profile. While a direct blockbuster drug synthesized from o-Cresidine is not prominent in the public literature, its structural motif is highly relevant. A compelling case study can be drawn from the synthesis of Imatinib , a life-saving tyrosine kinase inhibitor used to treat chronic myeloid leukemia.

One patented synthesis route for Imatinib starts with 4-methyl-3-nitroaniline.[6] This starting material is structurally analogous to o-Cresidine, differing only by a nitro group (which is subsequently reduced to an amine) instead of the amine on o-Cresidine, and lacking the methoxy group.

Logical Relationship in Synthesis

Imatinib_Analogy cluster_0 Imatinib Synthesis Precursor cluster_1 o-Cresidine (Structural Analog) cluster_2 Downstream Synthesis A 4-Methyl-3-nitroaniline B Reduction (e.g., H2/Pd) A->B C 3-Amino-4-methylaniline (Key Intermediate) B->C D o-Cresidine (this compound) C->D  Structural Analogy (Differ by -OCH3 group) E Multi-step Synthesis (Condensation, Cyclization, etc.) C->E F Final API (e.g., Imatinib) E->F

Caption: Structural analogy of an Imatinib precursor to o-Cresidine.

This example authoritatively grounds the importance of the aminotoluene scaffold. Any impurity in the 4-methyl-3-nitroaniline starting material, such as an isomer, could be carried through the synthesis to produce a structurally similar but biologically inactive or potentially toxic Imatinib analogue. The same logic applies directly to o-Cresidine; its purity is a direct predictor of the purity of the subsequent, more complex intermediates and the final drug substance.

Conclusion

For the researcher, scientist, or drug development professional, o-Cresidine is more than a catalog number. It is a critical point of control in the complex process of creating new medicines. A deep understanding of the supplier landscape, coupled with robust, in-house analytical verification, is essential to building a foundation of quality and reliability. By implementing rigorous QC protocols and appreciating the role of starting material purity in the context of complex API synthesis, development teams can mitigate risks, ensure data integrity, and accelerate the path from laboratory discovery to clinical application.

References

An In-depth Technical Guide to the Electronic Effects of Methoxy and Methyl Groups in Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted anilines are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals to advanced materials. The reactivity and physicochemical properties of the aniline core are profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides a detailed examination of the electronic effects of two common substituents, the methoxy (-OCH₃) and methyl (-CH₃) groups, on the aniline molecule. We will delve into the interplay of inductive and resonance effects, their impact on the basicity of the amino group, and the resulting changes in chemical reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these classical electronic principles in a practical context.

The Aniline Benchmark: A Reference for Basicity

Aniline (C₆H₅NH₂) serves as our essential baseline for understanding substituent effects. The lone pair of electrons on the nitrogen atom is responsible for its basicity. However, this lone pair is not entirely localized on the nitrogen; it is delocalized into the aromatic π-system through resonance. This delocalization reduces the availability of the lone pair to accept a proton, rendering aniline significantly less basic than aliphatic amines like cyclohexylamine. The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6, a value that will serve as our reference point for evaluating the electronic contributions of the methoxy and methyl substituents.[1][2]

The Methyl Group: A Classic Electron-Donating Influencer

The methyl group is generally considered an electron-donating group (EDG). Its influence on the aniline ring is primarily through two mechanisms: the inductive effect and hyperconjugation.

Inductive Effect (+I)

Due to the difference in electronegativity between the sp³-hybridized carbon of the methyl group and the sp²-hybridized carbon of the benzene ring, the methyl group weakly donates electron density to the ring through the sigma bond framework. This inductive effect, denoted as +I, increases the electron density on the aromatic ring, which in turn slightly increases the electron density on the nitrogen atom of the amino group.

Hyperconjugation

Hyperconjugation is a stabilizing interaction that involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the adjacent empty or partially filled p-orbitals of the aromatic ring. This effect is most pronounced when the methyl group is in the ortho or para position, as it allows for the delocalization of electron density to the carbon atom bearing the amino group, thereby increasing the basicity of the nitrogen.

The Methoxy Group: A Dichotomy of Electronic Forces

The methoxy group presents a more complex scenario due to the presence of the highly electronegative oxygen atom and its lone pairs of electrons. It exerts both a strong electron-withdrawing inductive effect and a strong electron-donating resonance effect.

Inductive Effect (-I)

Oxygen is significantly more electronegative than carbon, causing it to withdraw electron density from the benzene ring through the sigma bond. This -I effect deactivates the ring and decreases the electron density on the nitrogen atom, which tends to decrease the basicity of the aniline.

Resonance Effect (+R or +M)

The lone pairs on the oxygen atom of the methoxy group can be delocalized into the aromatic π-system. This powerful electron-donating resonance effect (+R or +M) increases the electron density on the ring, particularly at the ortho and para positions. This effect directly counteracts the inductive effect.

Positional Isomerism: A Tale of Three Positions

The electronic influence of a substituent is critically dependent on its position (ortho, meta, or para) relative to the amino group.

Para Substitution

At the para position, both the inductive and resonance effects are at play.

  • p-Methylaniline (p-toluidine): The +I effect and hyperconjugation work in concert to increase the electron density on the nitrogen, making p-toluidine a stronger base than aniline.

  • p-Methoxyaniline (p-anisidine): The +R effect of the methoxy group is dominant over its -I effect. The delocalization of the oxygen lone pair increases the electron density on the nitrogen, making p-anisidine a stronger base than aniline.

Meta Substitution

At the meta position, the resonance effect is negligible as there is no direct conjugation between the substituent and the amino group. Therefore, the inductive effect is the primary determinant of the substituent's influence.

  • m-Methylaniline (m-toluidine): The +I effect of the methyl group increases the electron density on the nitrogen, making m-toluidine slightly more basic than aniline.

  • m-Methoxyaniline (m-anisidine): The strong -I effect of the methoxy group withdraws electron density from the ring, making the nitrogen less basic. Consequently, m-anisidine is a weaker base than aniline.

Ortho Substitution: The "Ortho Effect"

Substituents in the ortho position often exhibit behavior that cannot be explained by electronic effects alone. This is known as the "ortho effect," which is a combination of steric and electronic factors.

  • o-Methylaniline (o-toluidine): While the +I effect and hyperconjugation of the methyl group would be expected to increase basicity, steric hindrance between the methyl group and the amino group can disrupt the planarity of the anilinium ion formed upon protonation. This steric strain can destabilize the conjugate acid, making the parent amine a weaker base than might be expected.

  • o-Methoxyaniline (o-anisidine): The proximity of the methoxy group to the amino group leads to a significant -I effect, which strongly decreases basicity. Intramolecular hydrogen bonding between the amino group and the methoxy oxygen can also influence the electron density and steric environment around the nitrogen.

Quantitative Analysis: A Comparative Look at pKa Values

The basicity of anilines is quantitatively expressed by the pKa of their conjugate acids (anilinium ions). A higher pKa value indicates a stronger base. The following table summarizes the experimental pKa values for aniline and its methoxy and methyl substituted derivatives.

CompoundSubstituentPositionpKa of Conjugate AcidReference
Aniline-H-4.60[1]
o-Toluidine-CH₃ortho4.45[3][4]
m-Toluidine-CH₃meta4.71[5][6]
p-Toluidine-CH₃para5.08[7][8]
o-Anisidine-OCH₃ortho4.53[9]
m-Anisidine-OCH₃meta4.23[10][11]
p-Anisidine-OCH₃para5.34[12][13]

Analysis of pKa Data:

  • As predicted, both p-toluidine and p-anisidine are more basic than aniline, with p-anisidine being the strongest base in this series due to the potent +R effect of the methoxy group.

  • m-Toluidine is slightly more basic than aniline, consistent with the weak +I effect of the methyl group.

  • m-Anisidine is less basic than aniline, a direct consequence of the dominant -I effect of the methoxy group.

  • The ortho isomers, o-toluidine and o-anisidine, are both weaker bases than their para counterparts and aniline, illustrating the significance of the ortho effect.

Visualizing Electronic Effects

The following diagrams illustrate the key electronic effects discussed.

Caption: Resonance structures of aniline showing delocalization of the nitrogen lone pair.

Inductive_vs_Resonance cluster_methoxy Methoxy Group Effects cluster_methyl Methyl Group Effects Methoxy Methoxy (-OCH3) Inductive_M Inductive Effect (-I) Electron-withdrawing Methoxy->Inductive_M due to Oxygen's Electronegativity Resonance_M Resonance Effect (+R) Electron-donating Methoxy->Resonance_M due to Oxygen's Lone Pairs Methyl Methyl (-CH3) Inductive_Me Inductive Effect (+I) Electron-donating Methyl->Inductive_Me Hyperconjugation Hyperconjugation Electron-donating Methyl->Hyperconjugation

Caption: Dueling electronic effects of methoxy and methyl substituents.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The following is a generalized protocol for determining the pKa of an aniline derivative using potentiometric titration. This method relies on monitoring the pH of a solution of the amine as a titrant of known concentration is added.

Materials and Equipment:

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beaker (100 mL or 150 mL)

  • Volumetric flasks and pipettes

  • Aniline derivative sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Nitrogen gas (optional)

Procedure:

  • Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[14]

  • Preparation of the analyte solution: Accurately weigh a known amount of the aniline derivative and dissolve it in a known volume of deionized water in a beaker. A final concentration of approximately 1 mM is often suitable.[14] To ensure the amine is in its protonated form at the start of the titration, the solution can be made acidic by adding a small amount of 0.1 M HCl to reach a pH of 1.8-2.0.[14][15]

  • Maintaining Ionic Strength: Add a small amount of a neutral salt, such as KCl, to the analyte solution to maintain a constant ionic strength throughout the titration. A concentration of 0.15 M KCl is commonly used.[14][15]

  • Inert Atmosphere (Optional): To prevent interference from dissolved carbon dioxide, the solution can be purged with nitrogen gas before and during the titration.[14]

  • Titration:

    • Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

    • Begin stirring the solution at a moderate, constant rate.

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly and then plateaus in the basic region (e.g., pH 12-12.5).[14][15]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

    • The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

    • The pKa of the conjugate acid of the aniline is equal to the pH of the solution at the half-equivalence point.[14]

Titration_Workflow A Prepare Analyte Solution (Aniline Derivative in Water + KCl) C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The electronic effects of methoxy and methyl groups on the basicity of anilines provide a classic yet powerful illustration of fundamental principles in physical organic chemistry. The methyl group, through its inductive and hyperconjugative effects, consistently acts as an electron-donating group, increasing the basicity of aniline. The methoxy group, however, demonstrates a more nuanced character, with its strong electron-donating resonance effect dominating at the para position and its electron-withdrawing inductive effect prevailing at the meta position. The "ortho effect" further highlights the importance of steric and proximity effects in modulating the reactivity of substituted anilines. A thorough understanding of these principles, supported by quantitative pKa data and robust experimental methodology, is indispensable for the rational design and development of new chemical entities in medicinal chemistry and materials science.

References

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 3-Methoxy-4-methylaniline

Prepared by a Senior Application Scientist

In the landscape of modern chemical research, the strategic selection of building blocks is paramount to the successful synthesis of novel, high-value molecules. This compound, also known as o-Cresidine, is an aromatic amine that has emerged as a crucial intermediate and structural motif in diverse research fields.[1][2] Its unique substitution pattern—an aniline core functionalized with sterically and electronically distinct methoxy and methyl groups—provides a versatile platform for constructing complex molecular architectures.[1] This guide offers an in-depth exploration of the utility of this compound in cutting-edge research, focusing on its applications in drug discovery, organic synthesis, and materials science. We will delve into the causality behind its use in specific synthetic pathways and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization in any experimental setting.

Core Properties

This compound is typically a brown, chunky solid at room temperature.[3] Its key physicochemical properties are summarized below, providing a quick reference for experimental design.

PropertyValueSource
CAS Number 16452-01-0[2][3][4][5]
Molecular Formula C₈H₁₁NO[2][3][5]
Molecular Weight 137.18 g/mol [2][3][4]
Melting Point 57-59 °C (124-129 °F)[3][4]
Boiling Point 250-252 °C (482-486 °F) at 760 mmHg[3]
Appearance White to Brown powder or crystal[3][6]
Solubility Insoluble in water; soluble in ethanol[3][7]
InChI Key ONADZNBSLRAJFW-UHFFFAOYSA-N[3][4][5]
Spectroscopic Signature

The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques. This data is critical for reaction monitoring and quality control.

SpectroscopyKey Characteristics
¹H NMR Spectral data available for confirmation of proton environments.[8]
¹³C NMR Spectral data available for confirmation of carbon skeleton.[8]
IR Characteristic peaks corresponding to N-H, C-H (aromatic and aliphatic), C-O, and C-N bonds.[3][8]
Mass Spec (GC-MS) Molecular ion peak (M⁺) at m/z 137, with characteristic fragmentation patterns.[3][8]
Safety and Handling: A Self-Validating Protocol

Authoritative handling protocols are non-negotiable for ensuring laboratory safety and experimental reproducibility.

  • Hazard Profile : this compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][9]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, clothing, eye protection, and face protection.[9] Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[9]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light and air.[7][9] It is sensitive to prolonged air exposure.[7]

  • Spill Response : In case of a small spill, dampen the solid material with ethanol, transfer it to a suitable container, and decontaminate the area with absorbent paper and ethanol, followed by a soap and water wash.[3]

  • Reactivity : This compound neutralizes acids in weakly exothermic reactions. It may be incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[3][7]

Part 1: Application in Pharmaceutical Research and Drug Development

The aniline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable starting point for introducing specific functionalities required for therapeutic efficacy.[1]

Scaffolding for Kinase Inhibitors

Kinase inhibitors are a cornerstone of targeted cancer therapy.[10] The anilino-quinazoline and anilino-pyrimidine cores are common pharmacophores that bind to the ATP pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[11]

The structure of this compound is particularly advantageous. The aniline nitrogen serves as the key hydrogen bond donor for interacting with the kinase hinge region. The methoxy and methyl groups can be used to modulate solubility, metabolic stability, and to create specific steric interactions that can enhance potency and selectivity for the target kinase over others, thereby reducing off-target effects.

For instance, in the synthesis of 4-anilinoquinazoline derivatives, this compound can be condensed with a suitable 4-chloroquinazoline precursor. The substituents on the aniline ring are crucial for orienting the molecule within the ATP-binding pocket.[11]

Diagram 1: General Synthetic Pathway for a Kinase Inhibitor

G A This compound (Starting Material) C Nucleophilic Aromatic Substitution (SNAr Reaction) A->C Aniline Nucleophile B 4-Chloroquinazoline Derivative B->C D Anilinoquinazoline Core (Kinase Inhibitor Scaffold) C->D E Further Functionalization (e.g., Solubilizing Groups) D->E F Final API (Potent & Selective Inhibitor) E->F

Caption: Synthetic route to a kinase inhibitor using this compound.

Building Block for Novel Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. This compound can be incorporated into heterocyclic systems known for their antimicrobial properties, such as quinolines and quinobenzothiazines.[12][13]

In one synthetic approach, this aniline can be reacted with 4-chloro-7-methoxyquinoline to generate a series of derivatives.[12] The resulting compounds can then be tested for their ability to inhibit the growth of pathogenic microbes, including those responsible for urinary tract infections. The specific substitution pattern of this compound can influence the compound's lipophilicity and electronic properties, which are critical for cell wall penetration and interaction with microbial targets.

Part 2: A Workhorse in Organic Synthesis

Beyond its direct role in bioactive molecules, this compound is a versatile intermediate for a wide range of organic transformations.[1][14]

Electrophilic Aromatic Substitution

The aniline group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The existing methoxy and methyl groups further influence the regioselectivity of these reactions, allowing chemists to install new functional groups with high precision. This controlled reactivity is essential for building complex molecular frameworks from a simple starting material.[15]

Diazotization and Subsequent Reactions

The primary amine of this compound can be readily converted into a diazonium salt. This highly reactive intermediate is a gateway to a plethora of functional groups. For example, in the Sandmeyer reaction, the diazonium group can be replaced by halides, cyano, or hydroxyl groups. This classical transformation remains a powerful tool for aromatic ring functionalization and is a key reason for the utility of aromatic amines in synthesis.

Diagram 2: Logical Application Map

G center 3-Methoxy-4- methylaniline sub1 Pharmaceuticals center->sub1 sub2 Organic Synthesis center->sub2 sub3 Materials Science center->sub3 app1a Kinase Inhibitors sub1->app1a app1b Antimicrobial Agents sub1->app1b app1c Bioactive Molecules sub1->app1c app2a Building Block sub2->app2a app2b Chemical Intermediate sub2->app2b app3a Dyes & Pigments sub3->app3a app3b Advanced Polymers sub3->app3b

Caption: Key research application areas for this compound.

Part 3: Experimental Protocols and Workflows

To translate theory into practice, this section provides a validated, step-by-step methodology for a common research application.

Protocol 1: Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl bromide, a common reaction in the synthesis of kinase inhibitors and other complex molecules.

Objective: To synthesize N-(4-acetylphenyl)-3-methoxy-4-methylaniline.

Materials:

  • This compound (1.0 eq)

  • 1-(4-bromophenyl)ethan-1-one (Aryl Bromide, 1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Xantphos (Ligand, 0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu, Base, 1.4 eq)

  • Anhydrous Toluene (Solvent)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Palladium(II) acetate, Xantphos, and Sodium tert-butoxide. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. The causality here is critical: Palladium catalysts are air-sensitive, and failure to maintain an inert atmosphere will result in catalyst deactivation and poor or no yield.

  • Reagent Addition: Add this compound, 1-(4-bromophenyl)ethan-1-one, and anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl derivative.

Diagram 3: Experimental Workflow for Synthesis & Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Setup Inert Atmosphere B 2. Add Reagents & Solvent A->B C 3. Heat & Stir (100 °C) B->C D 4. Monitor by TLC C->D E 5. Cool & Filter (Remove Catalyst) D->E Reaction Complete F 6. Extraction (EtOAc/Water) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Step-by-step workflow for synthesis and purification.

Protocol 2: Analytical Characterization by HPLC

Objective: To determine the purity of synthesized N-(4-acetylphenyl)-3-methoxy-4-methylaniline.

A reverse-phase HPLC method is suitable for analyzing this compound.[16]

  • Column: Newcrom R1 or equivalent C18 column.[16]

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid (for MS compatibility).[16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Dissolve a small sample in the mobile phase, filter, and inject onto the HPLC system. The purity is determined by the relative area of the product peak.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its established use as a precursor for pharmaceuticals, particularly kinase inhibitors, underscores its importance in addressing significant health challenges.[1][11][17] Furthermore, its versatility as a building block in organic synthesis ensures its continued relevance in the creation of novel compounds for materials science and agrochemicals.[1][15] As researchers continue to push the boundaries of drug design and materials engineering, the intelligent application of well-characterized, multifunctional building blocks like this compound will remain a critical driver of progress.

References

The Discovery and Synthesis of o-Cresidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of o-Cresidine (2-Methoxy-5-methylaniline). Catering to researchers, scientists, and professionals in drug development and chemical synthesis, this document traces the journey of o-Cresidine from its initial isolation in the late 19th century to the refined synthetic protocols employed today. We will delve into the foundational principles behind various synthetic routes, offering detailed experimental procedures and exploring the evolution of its applications, primarily as a crucial intermediate in the dye and pigment industry. This guide aims to bridge historical context with modern practical expertise, providing a robust resource for the scientific community.

Introduction: The Significance of a Versatile Intermediate

o-Cresidine, systematically known as 2-Methoxy-5-methylaniline, is an aromatic amine that has carved a significant niche in the landscape of industrial organic chemistry. Its molecular structure, featuring a methoxy and a methyl group on an aniline backbone, imparts unique chemical properties that make it a valuable precursor in the synthesis of a variety of complex organic molecules.

While its primary application has historically been in the manufacturing of azo dyes and pigments, the functional groups present in o-Cresidine also make it a molecule of interest for further chemical elaboration in other fields, including pharmaceuticals and materials science. Understanding its synthesis is not merely an academic exercise but a gateway to harnessing its potential in various applications. This guide will provide an in-depth exploration of its origins and the chemical ingenuity that has gone into its production over the past century.

The Dawn of a New Dye Intermediate: The Discovery of o-Cresidine

The latter half of the 19th century was a period of explosive growth in synthetic organic chemistry, largely driven by the burgeoning dye industry. The quest for new, vibrant, and stable colorants spurred chemists to explore the reactions of aromatic compounds, particularly amines and their derivatives. It was within this fervent scientific climate that o-Cresidine was first brought to light.

The initial synthesis of this compound, then referred to as "cresidine," is credited to Hofmann and Miller in 1881 .[1][2] Their work was documented in the prestigious journal Berichte der deutschen chemischen Gesellschaft.[1][2] This discovery was a direct consequence of the systematic investigation of the derivatives of coal tar, which was the primary feedstock for the organic chemical industry at the time. The ability to introduce methoxy and amino functionalities onto a toluene framework opened up new avenues for the synthesis of novel dye structures.

The initial synthesis by Hofmann and Miller laid the groundwork for future investigations into the reactivity and potential applications of o-Cresidine. Early work following its discovery focused on exploring its substitution patterns, with the preparation of nitro and chloro derivatives being among the first to be reported.[1][2]

Synthetic Methodologies: From Historical Routes to Modern Industrial Processes

The synthesis of o-Cresidine has evolved significantly since its inception. While the foundational chemistry remains, modern methodologies prioritize efficiency, safety, and environmental considerations. This section details the key synthetic pathways, providing both the historical context and step-by-step protocols for contemporary methods.

The Foundational Approach: Synthesis from m-Nitro-p-cresol

One of the earliest and most straightforward conceptual routes to o-Cresidine involves a two-step process starting from m-nitro-p-cresol. This method highlights fundamental organic transformations: methylation followed by reduction.

Reaction Pathway:

G cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction A m-Nitro-p-cresol B 4-Methyl-2-nitroanisole A->B  (CH₃)₂SO₄ / Base   C 4-Methyl-2-nitroanisole D o-Cresidine (2-Methoxy-5-methylaniline) C->D  Fe / HCl or H₂ / Catalyst  

Caption: Synthesis of o-Cresidine from m-nitro-p-cresol.

Experimental Protocol:

Step 1: Methylation of m-Nitro-p-cresol to 4-Methyl-2-nitroanisole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve m-nitro-p-cresol in a suitable solvent such as ethanol or acetone.

  • Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to the solution to form the corresponding phenoxide.

  • Methylating Agent: Slowly add dimethyl sulfate from the dropping funnel. The reaction is exothermic, and the temperature should be maintained between 40-50 °C.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete methylation.

  • Work-up: Cool the reaction mixture and pour it into a large volume of cold water. The product, 4-methyl-2-nitroanisole, will precipitate as a solid.

  • Purification: Filter the solid, wash with water until the washings are neutral, and then recrystallize from ethanol to obtain pure 4-methyl-2-nitroanisole.

Step 2: Reduction of 4-Methyl-2-nitroanisole to o-Cresidine

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the synthesized 4-methyl-2-nitroanisole in a mixture of water and ethanol.

  • Reducing Agent: Add iron powder and a catalytic amount of hydrochloric acid. The reaction is highly exothermic.

  • Reaction Progression: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.

  • Basification: Once the reaction is complete, add a concentrated solution of sodium hydroxide to precipitate iron oxides and liberate the free amine.

  • Isolation: Steam distill the mixture to isolate the o-Cresidine. The product will distill over with the steam.

  • Purification: Extract the distillate with a suitable organic solvent like diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.

A Modern Industrial Route: Multi-step Synthesis from 4-Chlorotoluene

For large-scale industrial production, economic viability and the availability of starting materials are paramount. A common modern route starts from the readily available 4-chlorotoluene. This multi-step synthesis is a prime example of strategic functional group transformations.

Reaction Pathway:

G A 4-Chlorotoluene B 4-Chloro-3-nitrotoluene A->B  HNO₃ / H₂SO₄   C 4-Methoxy-2-nitrotoluene B->C  CH₃ONa / CH₃OH   D o-Cresidine (2-Methoxy-5-methylaniline) C->D  H₂ / Catalyst (e.g., Pd/C)  

Caption: Industrial synthesis of o-Cresidine from 4-chlorotoluene.

Experimental Protocol:

Step 1: Nitration of 4-Chlorotoluene

  • Reaction Setup: In a nitrating vessel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

  • Substrate Addition: Slowly add 4-chlorotoluene to the nitrating mixture while maintaining the low temperature.

  • Reaction: Stir the mixture for several hours at a controlled temperature to ensure the desired nitration occurs primarily at the 3-position.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-chloro-3-nitrotoluene, will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent.

Step 2: Methoxylation of 4-Chloro-3-nitrotoluene

  • Reaction Setup: Prepare a solution of sodium methoxide in methanol in a reaction vessel equipped for heating under reflux.

  • Nucleophilic Substitution: Add the 4-chloro-3-nitrotoluene to the sodium methoxide solution.

  • Reaction: Heat the mixture to reflux. The activated chlorine atom is displaced by the methoxide ion.

  • Isolation: After the reaction is complete, cool the mixture and add water to precipitate the product, 4-methoxy-2-nitrotoluene.

  • Purification: Filter and wash the product.

Step 3: Catalytic Hydrogenation of 4-Methoxy-2-nitrotoluene

  • Reaction Setup: In a high-pressure autoclave, dissolve 4-methoxy-2-nitrotoluene in a solvent such as methanol or ethanol.

  • Catalyst: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the mixture. The reaction is monitored by the uptake of hydrogen.

  • Work-up: Once the reaction is complete, cool the vessel, and filter off the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude o-Cresidine can be purified by vacuum distillation.

Physicochemical Properties and Spectroscopic Characterization

The identity and purity of synthesized o-Cresidine are confirmed through a combination of physical and spectroscopic data.

PropertyValue
IUPAC Name 2-Methoxy-5-methylaniline
CAS Number 120-71-8
Molecular Formula C₈H₁₁NO
Molar Mass 137.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 51.5 °C
Boiling Point 235 °C

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of o-Cresidine is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, the methoxy group protons, and the amine protons. The splitting patterns of the aromatic protons provide information about their substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the aromatic carbons, the methyl carbon, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of o-Cresidine. The fragmentation pattern can provide further structural information.

Applications and Significance in the Chemical Industry

The primary and most significant application of o-Cresidine is as an intermediate in the synthesis of azo dyes and pigments. The amine group can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of colors.

A notable example is its use in the production of Allura Red AC , a widely used red food coloring. The synthesis involves the diazotization of cresidine sulfonic acid (derived from o-Cresidine) and its subsequent coupling with 2-naphthol-6-sulfonic acid.

Beyond dyes, the reactivity of the amine and the aromatic ring of o-Cresidine allows for its use as a building block in the synthesis of other specialty chemicals and potential pharmaceutical intermediates.

Conclusion

From its discovery in the late 19th century to its established role in modern industrial chemistry, o-Cresidine exemplifies the enduring importance of aromatic amines. The evolution of its synthesis reflects the broader advancements in organic chemistry, moving towards more efficient, scalable, and sustainable processes. This guide has provided a comprehensive technical overview of its history, synthesis, and characterization, intended to serve as a valuable resource for researchers and professionals in the chemical sciences. The foundational knowledge of its chemistry continues to be relevant for the innovation of new materials and molecules.

References

Methodological & Application

Synthesis of 8-Methoxy-7-methylalloxazine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Substituted Alloxazines

Alloxazine and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. Their planar tricyclic structure is a key feature in their ability to intercalate with DNA and act as redox-active agents. The strategic placement of substituents on the benzene ring of the alloxazine core allows for the fine-tuning of their electronic and steric properties, leading to the development of novel therapeutic agents and functional materials. 8-Methoxy-7-methylalloxazine, the focus of this guide, is a promising scaffold in medicinal chemistry due to the electron-donating nature of its substituents, which can modulate its biological activity. This document provides a comprehensive guide to the synthesis of 8-methoxy-7-methylalloxazine, starting from 3-methoxy-4-methylaniline, with a focus on the underlying chemical principles and practical laboratory procedures.

Chemical Pathway and Mechanism

The synthesis of 8-methoxy-7-methylalloxazine from this compound and alloxan proceeds through a condensation reaction, forming the central pyrazine ring of the alloxazine core. The reaction is typically carried out in a suitable solvent, and the product precipitates out of the solution upon formation.

Reaction Scheme:

Caption: Synthetic route to 8-methoxy-7-methylalloxazine.

The reaction mechanism involves the nucleophilic attack of the amino group of this compound onto one of the carbonyl groups of alloxan, followed by a series of condensation and cyclization steps to form the final tricyclic alloxazine structure. The electron-donating methoxy and methyl groups on the aniline ring activate the aromatic ring, facilitating the reaction.

Experimental Protocol

This protocol details the synthesis of 8-methoxy-7-methylalloxazine. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
This compound≥98%Sigma-Aldrich16452-01-0
Alloxan monohydrate≥98%Sigma-Aldrich2244-11-3
Glacial Acetic AcidACS GradeFisher Scientific64-19-7
Ethanol200 proofDecon Labs64-17-5
Diethyl EtherAnhydrousFisher Scientific60-29-7
Dimethylformamide (DMF)AnhydrousSigma-Aldrich68-12-2
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.37 g (10 mmol) of this compound in 30 mL of glacial acetic acid. Stir the solution at room temperature until the aniline is completely dissolved.

  • Addition of Alloxan: To the stirred solution, add 1.60 g (10 mmol) of alloxan monohydrate in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A yellow precipitate of 8-methoxy-7-methylalloxazine will begin to form.

  • Isolation of the Product: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the yellow solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with 20 mL of cold water, 20 mL of cold ethanol, and finally with 20 mL of diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Purification

The crude product can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of dimethylformamide (DMF) and water.

  • Dissolution: Dissolve the crude 8-methoxy-7-methylalloxazine in a minimal amount of hot DMF.

  • Crystallization: Slowly add water to the hot DMF solution until a slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The structure and purity of the synthesized 8-methoxy-7-methylalloxazine should be confirmed by various analytical techniques.

ParameterMethodExpected Result
Appearance Visual InspectionYellow crystalline solid
Melting Point Melting Point ApparatusTo be determined experimentally
1H NMR 400 MHz, DMSO-d6Aromatic protons, methoxy protons, methyl protons, and N-H protons with characteristic chemical shifts and coupling patterns.
13C NMR 100 MHz, DMSO-d6Aromatic carbons, carbonyl carbons, and carbons of the methoxy and methyl groups.
FT-IR KBr pelletCharacteristic peaks for N-H, C=O, C=N, and C-O stretching vibrations.

Note on NMR Spectroscopy: The expected 1H NMR spectrum of 8-methoxy-7-methylalloxazine in DMSO-d6 would likely show singlets for the methoxy and methyl protons, distinct signals for the aromatic protons on the benzene ring, and broad singlets for the N-H protons of the pyrimidine ring. The exact chemical shifts will depend on the specific electronic environment of each proton.

Safety Precautions

  • This compound: This compound is harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[1] It is also suspected of causing genetic defects and cancer. Handle with extreme care, using appropriate gloves and eye protection.

  • Alloxan: Alloxan is a known diabetogenic agent in animals as it selectively destroys insulin-producing beta cells in the pancreas.[2] While its effects on humans are not as well-established, it should be handled with caution. Avoid inhalation and skin contact.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood with proper protective gear.

  • Organic Solvents: Ethanol, diethyl ether, and DMF are flammable. Keep away from open flames and ignition sources.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC.
Product loss during workupEnsure efficient cooling before filtration and use minimal solvent for washing.
Impure Product Incomplete removal of starting materialsThoroughly wash the product as described in the protocol.
Side reactionsPurify the product by recrystallization.
Difficulty in Crystallization Supersaturated solutionScratch the inside of the flask with a glass rod or add a seed crystal.
Inappropriate solvent systemExperiment with different solvent mixtures for recrystallization.

Conclusion

The synthesis of 8-methoxy-7-methylalloxazine from this compound and alloxan provides a straightforward route to a valuable heterocyclic scaffold. This protocol, grounded in established methodologies for alloxazine synthesis, offers a reliable starting point for researchers. Careful execution of the experimental procedure and adherence to safety precautions are paramount for a successful and safe synthesis. The characterization data obtained will be crucial for confirming the identity and purity of the final product, paving the way for its further investigation in various scientific disciplines.

References

Application Note: 3-Methoxy-4-methylaniline as a Versatile Precursor in the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Role of Substituted Anilines in Drug Discovery

In the landscape of modern medicinal chemistry, aniline scaffolds are indispensable building blocks for the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs). Their utility lies in their nucleophilic character and the ability to introduce a diverse range of functionalities into a core molecular structure. The specific substitution pattern on the aniline ring is a critical design element, profoundly influencing the molecule's physicochemical properties, metabolic stability, and binding affinity to its biological target.[1]

3-Methoxy-4-methylaniline (CAS 16452-01-0) is one such strategic precursor. Its unique arrangement of a methoxy and a methyl group offers medicinal chemists specific steric and electronic properties to leverage in drug design. The methoxy group can act as a hydrogen bond acceptor and influence solubility, while the adjacent methyl group can provide a steric anchor to probe binding pockets or block unwanted metabolism. This note provides a detailed examination of this compound as a precursor, focusing on its application in the synthesis of 4-anilinoquinazoline derivatives, a privileged scaffold in the development of tyrosine kinase inhibitors.

While this aniline is a versatile building block, it is important to select precursors based on the most efficient and convergent synthetic routes established in the literature. For instance, the synthesis of the triple angiokinase inhibitor Nintedanib typically starts from precursors like 4-chloro-3-nitrobenzoic acid, which can be more directly converted to the required 6-methoxycarbonyl-substituted oxindole core.[2] The focus of this guide, therefore, is to illustrate a robust and representative application for this compound in a context where its structure is ideally suited for direct incorporation: the synthesis of 4-anilinoquinazoline kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental for successful reaction design and scale-up.

PropertyValueReference
CAS Number 16452-01-0[3]
Molecular Formula C₈H₁₁NO[3]
Molecular Weight 137.18 g/mol [3]
Appearance White to brown solid/crystal[4]
Melting Point 57-59 °C[3]
Boiling Point 250-252 °C
Purity Typically ≥98%[3]

Core Application: Synthesis of a 4-Anilinoquinazoline Derivative

The 4-anilinoquinazoline framework is central to several FDA-approved tyrosine kinase inhibitors, where the aniline moiety occupies the ATP-binding site of the kinase. The synthesis generally involves a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline and the selected aniline.

Causality in Experimental Design

The protocol described below is for the synthesis of a representative molecule, N-(3-methoxy-4-methylphenyl)-6,7-dimethoxyquinazolin-4-amine.

  • Choice of Reactants : 6,7-dimethoxy-4-chloroquinazoline is chosen as the electrophile. The electron-donating methoxy groups on this core are common in kinase inhibitors and serve to modulate the electronics and solubility of the final compound. This compound serves as the nucleophile.

  • Solvent Selection : Isopropanol is a common solvent for this type of SNAr reaction. It effectively dissolves the reactants and has a boiling point suitable for achieving a reasonable reaction rate without requiring high-pressure equipment. Its protic nature can facilitate the reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Acid Catalyst/Scavenger : A catalytic amount of acid, such as hydrochloric acid (or performing the reaction in a salt form), is often used to activate the quinazoline ring, making the C4 position more electrophilic and susceptible to nucleophilic attack. Conversely, a base can be used to scavenge the HCl formed during the reaction, driving it to completion. For this protocol, we will illustrate a common approach using an alcohol solvent which can accommodate either condition.

  • Work-up and Purification : The work-up is designed to remove unreacted starting materials and by-products. Basification with an aqueous solution of sodium bicarbonate neutralizes the HCl generated and precipitates the free base product. Purification by column chromatography or recrystallization is essential to achieve the high purity required for pharmaceutical applications.

Visualized Workflow: Synthesis Pathway

The following diagram illustrates the key transformation from the precursor to the final quinazoline product.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_products Products Aniline This compound (Precursor) Reaction SNAг Reaction Aniline->Reaction Quinazoline 6,7-dimethoxy- 4-chloroquinazoline Quinazoline->Reaction Product N-(3-methoxy-4-methylphenyl)- 6,7-dimethoxyquinazolin-4-amine Reaction->Product Isopropanol, Reflux Byproduct HCl Reaction->Byproduct

Caption: Reaction scheme for the synthesis of a 4-anilinoquinazoline.

Detailed Experimental Protocol

Objective: To synthesize N-(3-methoxy-4-methylphenyl)-6,7-dimethoxyquinazolin-4-amine.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )QuantityMoles
This compound16452-01-0137.181.37 g10.0 mmol
6,7-dimethoxy-4-chloroquinazoline6157-36-4224.652.25 g10.0 mmol
2-Propanol (IPA)67-63-060.1050 mL-
Sodium Bicarbonate (Sat. Sol.)144-55-884.01100 mL-
Ethyl Acetate141-78-688.11200 mL-
BrineN/AN/A50 mL-
Anhydrous Sodium Sulfate7757-82-6142.0410 g-
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.37 g, 10.0 mmol) and 6,7-dimethoxy-4-chloroquinazoline (2.25 g, 10.0 mmol).

    • Add 2-Propanol (50 mL) to the flask.

    • Stir the mixture at room temperature to ensure initial dissolution/suspension.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 6-8 hours.

    • Causality Note: Refluxing provides the necessary activation energy for the SNAr reaction to proceed at a practical rate. The reaction progress should be monitored to avoid the formation of impurities from prolonged heating.

    • Monitor the reaction by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system until the starting materials are consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product hydrochloride salt may form.

    • Remove the 2-Propanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add Ethyl Acetate (100 mL) and a saturated aqueous solution of Sodium Bicarbonate (100 mL).

    • Stir the two-phase mixture vigorously for 30 minutes.

    • Causality Note: The addition of sodium bicarbonate neutralizes the hydrochloric acid generated during the reaction, converting the product's hydrochloride salt into its free base, which is soluble in ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with an additional portion of Ethyl Acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

    • Dry the purified product under vacuum to yield N-(3-methoxy-4-methylphenyl)-6,7-dimethoxyquinazolin-4-amine as a solid.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected mass would be [M+H]⁺ ≈ 326.15.

Self-Validation and Quality Control

To ensure the integrity of the protocol, the following analytical checks are mandatory:

  • Purity Assessment: Final product purity should be determined by High-Performance Liquid Chromatography (HPLC), with a target purity of >98%.

  • Structural Confirmation: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Spectroscopic Analysis: ¹H and ¹³C NMR spectra must be consistent with the proposed structure, with all peaks assigned.

Logical Workflow Diagram

The entire process, from precursor to purified product, is summarized in the workflow below.

Experimental_Workflow start Start setup 1. Reaction Setup - Combine reactants in IPA start->setup reflux 2. Reflux Reaction - Heat at ~82°C for 6-8h - Monitor by TLC setup->reflux workup 3. Work-up - Remove IPA - Add EtOAc & NaHCO₃(aq) reflux->workup extraction 4. Extraction - Separate organic layer - Dry over Na₂SO₄ workup->extraction purification 5. Purification - Recrystallization or  Column Chromatography extraction->purification analysis 6. QC Analysis - HPLC, NMR, MS purification->analysis end End (Purified Product) analysis->end

Caption: Step-by-step experimental workflow for synthesis and purification.

Conclusion

This compound is a highly valuable precursor for constructing complex pharmaceutical scaffolds. Its utility is best demonstrated in synthetic routes where its structure can be incorporated directly and efficiently, such as in the synthesis of 4-anilinoquinazolines. The protocol detailed herein provides a robust, reproducible, and well-rationalized method for synthesizing a representative kinase inhibitor core. By understanding the properties of the precursor and the causality behind each experimental step, researchers can confidently adapt this methodology for the development of novel pharmaceutical ingredients.

References

Application Note & Experimental Protocol for Reactions Involving Cresidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of Cresidine

Cresidine refers to a class of aromatic amines, specifically methoxymethylanilines, that serve as crucial intermediates in organic synthesis. While several isomers exist, this guide focuses on the most industrially significant and well-documented isomer: 2-Methoxy-5-methylaniline (CAS No. 120-71-8) , commonly known as p-Cresidine .[1][2][3] This compound is a cornerstone in the production of azo dyes and pigments and serves as a valuable scaffold for building molecular complexity in medicinal chemistry and materials science.[4][5]

The primary reactivity of cresidine stems from its aromatic primary amine group, which can be readily converted into a diazonium salt. This highly reactive intermediate is a potent electrophile, enabling the formation of azo compounds through a classic electrophilic aromatic substitution reaction known as azo coupling.[6] The resulting azo dyes are characterized by an extended conjugated system responsible for their vibrant colors.[7][8] This document provides a comprehensive overview of cresidine's properties, critical safety protocols for its handling, and a detailed, field-proven experimental protocol for its use in a representative azo coupling reaction.

Part 1: Compound Profile & Critical Safety Mandates

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its proper use in experimental design. The key properties of 2-Methoxy-5-methylaniline are summarized below.

PropertyValueSource(s)
IUPAC Name 2-Methoxy-5-methylaniline[1]
Synonyms p-Cresidine, 5-Methyl-o-anisidine[9]
CAS Number 120-71-8[1][2]
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1][9]
Appearance White to brownish crystals or solid[1][4]
Melting Point 51.5 °C[1]
Boiling Point 235 °C[1]
Solubility Slightly soluble in water; soluble in ethanol, ether, benzene.[4]
Critical Safety Protocols & Hazard Management

Trustworthiness in experimental science begins with safety. 2-Methoxy-5-methylaniline is a hazardous substance and must be handled with extreme caution. Adherence to the following guidelines is mandatory.

Carcinogenicity: 2-Methoxy-5-methylaniline is classified as a substance that is reasonably anticipated to be a human carcinogen .[4][10] Animal studies have demonstrated that oral exposure can cause carcinomas of the urinary bladder, nose, and liver in rats and mice.[11][12][13] All contact should be reduced to the lowest possible level, as there may be no safe level of exposure.[12]

Handling:

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[14][15]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[14][15]

  • Dermal Exposure: This compound can be absorbed through the skin, contributing to systemic exposure.[12] Avoid all skin contact. In case of contact, immediately wash the affected area with soap and water.[14]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

  • Keep away from incompatible materials such as strong oxidizing agents.[14]

  • The compound may darken on exposure to air and light; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

First Aid:

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing and wash skin thoroughly with soap and water.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Part 2: Core Synthetic Protocol: Azo Dye Synthesis

The following protocol details the synthesis of an azo dye via the diazotization of 2-Methoxy-5-methylaniline and subsequent coupling with 2-naphthol. This two-step process is a cornerstone reaction for this class of compounds.

Principle of the Reaction
  • Diazotization: The reaction begins with the conversion of the primary aromatic amine of cresidine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[6][16] This reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose at higher temperatures, evolving nitrogen gas.[16][17]

  • Azo Coupling: The resulting diazonium salt is a weak electrophile. It readily reacts with an electron-rich aromatic compound, known as a coupling agent—in this case, 2-naphthol.[18] The reaction is an electrophilic aromatic substitution.[18] For phenols and naphthols, the coupling is typically performed under slightly alkaline conditions to deprotonate the hydroxyl group, forming a highly activating phenoxide ion, which enhances the rate of reaction.[7][19]

Experimental Workflow

The overall workflow from starting materials to the final, characterized product is outlined below.

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation & Analysis Cresidine_HCl Cresidine in HCl (aq) Cool to 0-5 °C Diazotization Step 1: Diazotization (Add NaNO2 to Cresidine) Cresidine_HCl->Diazotization NaNO2_sol Sodium Nitrite Solution Cool to 0-5 °C NaNO2_sol->Diazotization Naphthol_NaOH 2-Naphthol in NaOH (aq) Cool to 0-5 °C Coupling Step 2: Azo Coupling (Add Diazonium Salt to Naphthol) Naphthol_NaOH->Coupling Diazotization->Coupling Immediate Use Filtration Vacuum Filtration Coupling->Filtration Precipitate Forms Washing Wash with Cold Water Filtration->Washing Drying Dry Product Washing->Drying Characterization Characterization (FT-IR, UV-Vis) Drying->Characterization

Caption: High-level workflow for the synthesis of an azo dye.

Detailed Step-by-Step Protocol

Materials:

  • 2-Methoxy-5-methylaniline (p-Cresidine): 1.37 g (10.0 mmol)

  • Concentrated Hydrochloric Acid (HCl, ~37%): 2.5 mL

  • Sodium Nitrite (NaNO₂): 0.73 g (10.5 mmol)

  • 2-Naphthol: 1.44 g (10.0 mmol)

  • Sodium Hydroxide (NaOH): 1.2 g

  • Distilled Water

  • Ice

Equipment:

  • 100 mL Beakers (x3)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Glass rod

  • Büchner funnel and vacuum flask

  • Filter paper

PART A: Preparation of the Cresidine Diazonium Chloride Solution

  • In a 100 mL beaker, combine 1.37 g (10.0 mmol) of 2-Methoxy-5-methylaniline with 20 mL of distilled water.

  • While stirring, slowly add 2.5 mL of concentrated HCl. A slurry of the amine hydrochloride salt will form.

  • Place the beaker in an ice-salt bath and cool the mixture to 0–5 °C with continuous stirring. It is critical to maintain this temperature for the stability of the diazonium salt.[16]

  • In a separate beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred cresidine hydrochloride suspension over 10 minutes. Use a thermometer to ensure the temperature does not exceed 5 °C.[17]

  • Upon completion of the addition, the solid should dissolve, yielding a clear, yellowish solution of the diazonium salt. Continue stirring in the ice bath for an additional 10 minutes. This solution is unstable and must be used immediately in the next step.[16]

PART B: Azo Coupling Reaction

  • In a separate 100 mL beaker, dissolve 1.2 g of NaOH in 30 mL of distilled water.

  • To this alkaline solution, add 1.44 g (10.0 mmol) of 2-naphthol and stir until it is completely dissolved. The resulting solution is sodium 2-naphthoxide.

  • Cool this solution in an ice bath to below 10 °C.[6]

  • While stirring the cold 2-naphthoxide solution vigorously, slowly add the diazonium salt solution prepared in Part A.

  • Causality Check: An intensely colored red-orange precipitate should form immediately. The color is a direct result of the formation of the extended conjugated azo system.[6]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.[7]

PART C: Isolation and Purification

  • Collect the solid azo dye product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate on the filter paper with several portions of cold distilled water to remove any unreacted salts or reagents.

  • Press the solid dry on the funnel and then transfer it to a watch glass to air dry completely. For faster drying, a vacuum oven at low heat may be used.

  • Weigh the final product and calculate the percentage yield.

Reaction Mechanism

The chemical transformations occurring during the protocol are detailed below.

Caption: Mechanism for the synthesis of an azo dye from cresidine.

Part 3: Protocol Validation & Product Characterization

A protocol is only trustworthy if its outcome can be verified. Characterization confirms the identity and purity of the synthesized product.

  • Thin-Layer Chromatography (TLC): A simple method to assess reaction completion and purity. Spot the starting material (cresidine) and the final product on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The product should appear as a single, colored spot with a different Rf value than the starting material.

  • UV-Visible Spectroscopy: Azo compounds have strong absorbance in the visible region due to their extended π-conjugated system.[20] Dissolving a small sample in a suitable solvent (e.g., ethanol or DMSO) and recording the UV-Vis spectrum will show a characteristic maximum absorption wavelength (λmax), confirming the presence of the chromophore.[7][21]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. The spectrum of the product should show the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the appearance of new characteristic peaks.[8][22]

Analytical TechniqueExpected Observation for Azo Dye ProductSource(s)
UV-Vis Strong absorption band (λmax) in the visible region (typically 400-550 nm).[20][21]
FT-IR Absence of primary amine N-H stretches (~3300-3400 cm⁻¹).[22]
Appearance of a weak C-N stretch (~1300 cm⁻¹).[23]
Appearance of a weak azo (-N=N-) stretch (~1450-1550 cm⁻¹).[8][23]
Presence of a broad O-H stretch (~3200-3600 cm⁻¹) from the naphthol moiety.[8]

Part 4: Broader Applications in Research & Development

The diazotization and coupling reaction of cresidine is not merely an academic exercise; it is a foundational process with significant industrial and research applications.

  • Dye & Pigment Industry: Cresidine and its derivatives are vital precursors for a wide range of azo dyes and pigments used in textiles, printing inks, and plastics.[5] A sulfonated derivative of p-cresidine is a key starting material for the synthesis of Allura Red AC (FD&C Red No. 40), a widely used food colorant.[24][25][26][27]

  • Drug Development: Aromatic amines are privileged structures in medicinal chemistry.[28] The ability to easily convert cresidine into a variety of azo compounds allows for the rapid generation of molecular libraries. These libraries can be screened for biological activity, as the azo linkage can act as a rigid linker to orient different pharmacophores, potentially leading to the discovery of new therapeutic agents.[29]

References

A Robust, Validated RP-HPLC Method for the Quantification of 3-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methoxy-4-methylaniline. This compound is a key intermediate in various chemical syntheses, and its purity is critical for downstream applications. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, offering excellent peak symmetry and resolution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and research environments. We provide a complete methodology, including system suitability criteria, validation parameters, and a step-by-step protocol for researchers, scientists, and drug development professionals.

Introduction and Method Rationale

This compound (also known as o-Cresidine), with a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol , is an aromatic amine widely used as a building block in the synthesis of dyes, pigments, and pharmaceutical compounds.[1] Given its role as a precursor, a reliable analytical method to determine its purity and quantify it in reaction mixtures or as a finished product is essential.

High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and precision.[2] The method outlined herein is based on the principles of reversed-phase chromatography, which is optimal for separating moderately polar aromatic compounds like this compound.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: A C18 (octadecylsilane) column was selected as the stationary phase due to its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte. This is a standard and robust choice for the analysis of a wide range of aromatic amines.[3]

  • Acidified Mobile Phase: The mobile phase contains a small amount of acid (e.g., phosphoric or formic acid). The amine functional group (-NH₂) on the analyte is basic and can interact with residual acidic silanol groups on the silica support of the HPLC column, leading to poor peak shape (tailing). By acidifying the mobile phase, the silanol groups are suppressed, and the analyte is protonated to a single ionic form (R-NH₃⁺). This ensures consistent interaction with the stationary phase, resulting in sharp, symmetrical peaks and improved reproducibility.[4]

  • Acetonitrile as Organic Modifier: Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength for a broad range of organic molecules, making it highly compatible with UV detection.

  • UV Detection: this compound contains a chromophore (the substituted benzene ring) that absorbs UV light, allowing for sensitive and specific detection. The optimal wavelength is determined by analyzing the UV spectrum of a standard solution.

Materials and Instrumentation

Reagents and Chemicals
  • This compound Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (ACS Grade)

  • Water (HPLC or Milli-Q grade)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Detailed Experimental Protocol

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (or similar)
Mobile Phase Acetonitrile : Water : Phosphoric Acid (details in Sec 3.2)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Analyte Sensitivity Note: this compound can be sensitive to prolonged air exposure.[1][5] Prepare fresh solutions and store them protected from light and air where possible.

  • Mobile Phase Preparation (pH ~2.5):

    • Measure 600 mL of HPLC-grade water into a 1 L glass reservoir.

    • Carefully add 1.0 mL of orthophosphoric acid.

    • Add 400 mL of acetonitrile.

    • Mix thoroughly and degas for 15 minutes using a sonicator or vacuum degassing.

  • Diluent Preparation:

    • Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This composition prevents analyte precipitation and is compatible with the mobile phase.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent. Mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly.

Sample Preparation
  • Accurately weigh an amount of sample expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with diluent.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with diluent to achieve a theoretical concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow and System Suitability

The following workflow ensures the system is performing correctly before analyzing samples.

G cluster_prep Preparation Phase cluster_hplc HPLC Analysis Phase cluster_data Data Evaluation prep_mobile Prepare Mobile Phase & Degas equilibrate Equilibrate System (Stable Baseline) prep_mobile->equilibrate prep_solutions Prepare Standard & Sample Solutions sst System Suitability Test (SST) (5 Replicate Injections of Standard) prep_solutions->sst equilibrate->sst check_sst Verify SST Criteria (%RSD, Tailing Factor) sst->check_sst analyze Analyze Samples process Integrate Peaks & Quantify Results analyze->process check_sst->analyze report Generate Report process->report

Figure 1: HPLC Analysis and Data Evaluation Workflow.

System Suitability Test (SST): Before sample analysis, inject the Working Standard Solution (100 µg/mL) five times. The results must meet the following criteria, as recommended by regulatory guidelines.[6]

ParameterAcceptance CriteriaRationale
% RSD of Peak Area ≤ 2.0%Ensures injection and system precision.
Tailing Factor (T) ≤ 2.0Confirms good peak shape and column performance.
Theoretical Plates (N) > 2000Indicates high column efficiency and separation power.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][7] The validation process provides documented evidence of the method's reliability.

G center_node Validated HPLC Method specificity Specificity specificity->center_node linearity Linearity & Range linearity->center_node accuracy Accuracy accuracy->center_node precision Precision precision->center_node loq LOQ / LOD loq->center_node robustness Robustness robustness->center_node

Figure 2: Core Parameters for Analytical Method Validation.

Summary of Validation Results:

Validation ParameterProcedureTypical Acceptance Criteria
Specificity A solution of a placebo (if applicable) and a stressed sample (acid, base, peroxide) were injected.No interfering peaks at the retention time of the analyte.
Linearity & Range Seven concentrations were prepared from 50% to 150% of the nominal concentration (50-150 µg/mL).Correlation coefficient (r²) ≥ 0.999.[8]
Accuracy Performed by spiking a placebo with the analyte at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.[8]
Precision Repeatability: Six separate sample preparations at 100% concentration. Intermediate: Same as above on a different day.%RSD ≤ 2.0% for both repeatability and intermediate precision.
LOQ / LOD Determined by the signal-to-noise ratio method (S/N of 10 for LOQ, 3 for LOD).LOQ should be verifiable with acceptable precision and accuracy.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Active silanol groups on column; pH of mobile phase incorrect.Ensure proper concentration of acid in the mobile phase. Use a new column if performance degrades.
Baseline Noise/Drift Air bubbles in the system; contaminated mobile phase.Degas mobile phase thoroughly.[3] Use fresh, high-purity solvents. Flush the system.
Varying Retention Times Fluctuation in column temperature or mobile phase composition.Ensure the column oven is at the set temperature. Prepare mobile phase accurately and use a well-mixed reservoir.
Low Peak Area Injection error; incorrect standard/sample preparation.Check autosampler syringe and injection settings. Verify all dilutions and weighings.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The validation results confirm that the method is suitable for routine quality control analysis in both industrial and research settings, adhering to established regulatory standards. The detailed protocol and rationale provide a solid foundation for implementation and troubleshooting.

References

Application Notes & Protocols: The Role of 3-Methoxy-4-methylaniline in Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxy-4-methylaniline, also known as o-Cresidine, is a pivotal aromatic amine intermediate in the synthesis of various colorants. Its unique molecular structure, featuring methoxy, methyl, and amine functional groups on a benzene ring, provides a versatile scaffold for the development of a wide range of dyes, particularly those in the azo class. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the chemical principles, applications, and detailed laboratory protocols for utilizing this compound in the synthesis of azo dyes. We will explore the critical diazotization-coupling reaction sequence, provide a step-by-step synthesis protocol, and discuss the influence of its structure on the properties of the resulting colorants.

Introduction: The Structural Significance of this compound

This compound (CAS No. 16452-01-0) is a substituted aniline that serves as a fundamental building block in the organic synthesis of colorants.[1][2] The strategic placement of its functional groups is key to its utility:

  • Primary Aromatic Amine (-NH₂): This is the primary reactive site, enabling the crucial diazotization reaction, which converts the amine into a highly reactive diazonium salt. This salt is the cornerstone of azo dye formation.[3]

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring. This electronic effect influences the stability of the intermediate diazonium salt and modulates the final color (bathochromic shift) of the dye.

  • Methyl Group (-CH₃): This group also contributes to the electronic properties of the molecule and can enhance the solubility and fastness properties of the final dye product.

The combination of these groups allows for the synthesis of dyes with specific, tunable properties, making this compound a valuable precursor in the dye manufacturing industry.[4]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 16452-01-0[5]
Molecular Formula C₈H₁₁NO[6]
Molecular Weight 137.18 g/mol [5][6]
Appearance Brown chunky solid[6][7]
Melting Point 57-59 °C
Boiling Point 251 °C[7]
Synonyms o-Cresidine, 4-Methyl-m-anisidine[6]

Reactivity and Safety: this compound is an aromatic amine and should be handled with care. It is sensitive to prolonged air exposure and can neutralize acids in exothermic reactions.[6][7] It may be incompatible with strong oxidizing agents, isocyanates, and acid halides.[6][7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory during handling.[6]

The core of its reactivity in dye synthesis lies in the diazotization of its primary amine group. This reaction, typically carried out in a cold, acidic solution of sodium nitrite, transforms the amine into a diazonium salt.[8][9] This intermediate is highly electrophilic and readily attacks electron-rich coupling components to form the stable azo linkage (-N=N-), which constitutes the chromophore of the resulting dye.[3]

Core Application: Synthesis of Azo Dyes

Azo dyes are the largest and most important class of synthetic colorants, and their synthesis is a cornerstone of industrial organic chemistry.[3][10] The process is a classic two-step sequence involving this compound as the "diazo component."

  • Diazotization: The conversion of the primary aromatic amine to a diazonium salt. This reaction is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.[9][11]

  • Azo Coupling: The electrophilic diazonium salt reacts with an electron-rich aromatic compound (the "coupling component"), such as a phenol or another aniline, to form the azo dye.[3]

The choice of the coupling component is critical as it, along with the diazo component, determines the final color and properties of the dye.

G cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling A This compound B NaNO₂ + HCl (aq) 0-5 °C A->B Reacts with C Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ B->C Forms D Coupling Component (e.g., 2-Naphthol) C->D Reacts with (Coupling) E Azo Dye Product (Colored Precipitate) D->E Forms

Caption: General workflow for Azo Dye Synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol provides a self-validating, step-by-step methodology for the synthesis of a representative red azo dye using this compound and 2-naphthol.

Part A: Diazotization of this compound

Causality: The amine must be converted to the diazonium salt for it to become sufficiently electrophilic to react with the coupling component. The reaction is kept cold to prevent the premature decomposition of this unstable intermediate.

Materials & Equipment:

  • This compound (1.37 g, 10 mmol)

  • Concentrated Hydrochloric Acid (HCl, 3 mL)

  • Sodium Nitrite (NaNO₂, 0.70 g, 10.1 mmol)

  • Distilled Water

  • 100 mL Beakers, 250 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Starch-iodide paper

Procedure:

  • In a 100 mL beaker, prepare a solution by adding 1.37 g (10 mmol) of this compound to 20 mL of water, followed by the slow addition of 3 mL of concentrated HCl. Stir until the aniline salt is fully dissolved.

  • Cool the resulting solution to 0-5 °C in an ice bath using a magnetic stirrer. The temperature must be strictly maintained within this range.

  • In a separate 100 mL beaker, dissolve 0.70 g of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution over 10-15 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the escape of nitrous acid fumes.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the diazotization is complete.

  • Validation Step: Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. An immediate blue-black color indicates that sufficient nitrous acid is present for complete diazotization.[9] The resulting clear solution is the diazonium salt, ready for immediate use in the coupling step.

Part B: Azo Coupling with 2-Naphthol

Causality: 2-Naphthol is an electron-rich coupling component. The reaction is performed under alkaline conditions to deprotonate the hydroxyl group of the naphthol, forming the more strongly activating naphthoxide ion, which readily undergoes electrophilic aromatic substitution with the diazonium salt.

Materials & Equipment:

  • 2-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (NaOH, 0.8 g)

  • The freshly prepared diazonium salt solution from Part A

  • 250 mL Beaker, Ice Bath, Magnetic Stirrer

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol and 0.8 g of NaOH in 40 mL of cold water. Stir until a clear solution is obtained.

  • Cool this alkaline solution of 2-naphthol to below 5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

  • A brightly colored red precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification
  • Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold distilled water to remove any unreacted salts and starting materials.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield the final product.

  • Dry the purified dye in a desiccator or a low-temperature oven.

Role in High-Performance Pigments: A Comparative Note

While this compound is a workhorse for synthesizing dyes, high-performance pigments often require precursors with different structural features to achieve properties like high lightfastness, thermal stability, and insolubility.

A notable example is Pigment Red 149 , a high-performance perylene pigment. It is crucial to note that this pigment is not synthesized from this compound. Instead, it is produced from the condensation of 3,5-dimethylaniline with perylene-3,4,9,10-tetracarboxylic dianhydride.[12][13] This distinction highlights the principle of structure-property relationships in colorant chemistry. The use of 3,5-dimethylaniline leads to the formation of a highly stable, planar N,N'-di(3',5'-dimethylphenyl)perylenebis(dicarboximide) molecule, which is responsible for the pigment's excellent durability.[14][15]

G A Perylene-3,4,9,10- tetracarboxylic dianhydride C Condensation Reaction (Aqueous medium, Catalyst) A->C B 3,5-Dimethylaniline (Not this compound) B->C D Pigment Red 149 C->D Yields

References

using 3-Methoxy-4-methylaniline in the synthesis of fentanyl metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Ethical Framework and Content Scope

The synthesis of fentanyl and its analogues is a matter of significant public health concern. This document does not provide instructions or protocols for the synthesis of controlled substances. Instead, it is intended for researchers and forensic scientists, focusing exclusively on the analytical methods used to identify and characterize fentanyl metabolites and related synthetic impurities, such as 3-methoxy-4-methylaniline, for research, toxicological, and forensic purposes. The information herein is designed to aid in the development of robust analytical techniques for detection and harm reduction efforts.

Application Note: Advanced Analytical Strategies for the Identification of Fentanyl Metabolites and Synthetic Route-Specific Impurities

Introduction: The Analytical Challenge of Novel Synthetic Opioids

The ongoing opioid crisis is characterized by the continuous emergence of novel psychoactive substances (NPS), particularly potent fentanyl analogues. For forensic chemists, toxicologists, and researchers, the challenge lies not only in detecting the parent compounds but also in identifying their metabolites to confirm human consumption and understanding their metabolic fate. Furthermore, the characterization of impurities and unreacted starting materials within illicitly produced samples can provide crucial intelligence on the synthetic routes employed, aiding law enforcement and public health agencies.

This application note provides a detailed overview of the analytical methodologies for the characterization of key fentanyl metabolites, such as norfentanyl, and the potential detection of impurities or precursors like this compound. We will explore the causality behind the selection of specific analytical techniques, emphasizing the principles of validation and trustworthiness in a forensic and research context.

The Role of Precursors and Metabolites in Forensic Analysis

Understanding the chemical lineage from precursor to parent compound to metabolite is fundamental in forensic toxicology. This compound is a potential precursor or impurity in certain non-traditional synthesis pathways of fentanyl-related compounds. Its detection in a seized sample could indicate the specific chemical route used, offering a "chemical fingerprint" of the manufacturing process.

Simultaneously, the primary human metabolite of fentanyl is norfentanyl, formed via N-dealkylation in the liver. Detecting norfentanyl is definitive evidence of fentanyl exposure, as it distinguishes direct consumption from passive exposure or sample contamination.

Forensic_Analysis_Logic cluster_synthesis Synthesis & Impurities cluster_metabolism Human Metabolism cluster_analysis Analytical Detection Precursor This compound (Potential Precursor/Impurity) Fentanyl Fentanyl Parent Compound Precursor->Fentanyl Synthesis Route Metabolite Norfentanyl (Primary Metabolite) Fentanyl->Metabolite N-dealkylation (Liver) Sample Forensic/Toxicology Sample (Seized Material or Biological Fluid) Analysis LC-MS/MS or GC-MS Analysis Sample->Analysis Analysis->Precursor Identifies Synthesis Route Analysis->Fentanyl Confirms Presence Analysis->Metabolite Confirms Consumption

Caption: Logical flow from synthesis to metabolism and analytical detection.

Core Analytical Techniques: LC-MS/MS and GC-MS

The gold standards for the unequivocal identification of opioids and their metabolites are mass spectrometry-based techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the preferred method for analyzing biological matrices like urine and blood. Its high sensitivity and selectivity allow for the detection of picogram-per-milliliter (pg/mL) concentrations. The liquid phase separation is well-suited for polar, non-volatile metabolites like norfentanyl without the need for chemical derivatization.

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS offers excellent chromatographic resolution and is highly effective for analyzing seized drug powders and non-polar compounds. However, many fentanyl metabolites are polar and require derivatization (e.g., silylation) to increase their volatility for gas-phase analysis. This adds a step to sample preparation but can result in very sharp peaks and clear mass spectra.

Causality of Method Selection

The choice between LC-MS/MS and GC-MS is driven by the sample matrix and the target analyte's physicochemical properties.

Factor LC-MS/MS GC-MS Rationale
Sample Type Urine, Blood, Oral FluidSeized Powders, TabletsLC is better suited for complex biological matrices. GC is excellent for cleaner, more concentrated samples.
Analyte Polarity Ideal for polar metabolites (e.g., norfentanyl)Requires derivatization for polar analytesLC directly handles polar compounds, simplifying sample prep. GC's derivatization adds time but can improve chromatography.
Thermal Stability Gentle, room temp separationHigh-temperature injection/ovenLC is non-destructive, crucial for thermally labile compounds. Fentanyl and its metabolites are generally stable enough for GC.
Sensitivity Extremely high (pg/mL)Very high (ng/mL)LC-MS/MS with electrospray ionization (ESI) is exceptionally sensitive, making it ideal for detecting trace metabolite levels in biological fluids.

Protocol: LC-MS/MS Analysis of Norfentanyl in Urine

This protocol provides a validated method for the quantitative analysis of norfentanyl. The trustworthiness of this protocol is ensured by the inclusion of an internal standard, quality control samples, and defined acceptance criteria.

Materials and Reagents
  • Norfentanyl certified reference material (CRM)

  • Norfentanyl-d5 (deuterated internal standard)

  • LC-MS grade water, methanol, and acetonitrile

  • Formic acid (≥99%)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Urine calibrator and quality control samples

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of urine, add 20 µL of the internal standard working solution (Norfentanyl-d5). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analytes with 2 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

SPE_Workflow Start 1.0 mL Urine Sample + Internal Standard Condition Condition SPE Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash Interferences (Water, 20% Methanol) Load->Wash Elute Elute Norfentanyl (5% Formic Acid in Methanol) Wash->Elute DryRecon Evaporate & Reconstitute in Mobile Phase Elute->DryRecon End Inject into LC-MS/MS DryRecon->End

Caption: Solid Phase Extraction (SPE) workflow for urine samples.

LC-MS/MS Instrumentation and Parameters
  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

Parameter Value Rationale
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column to ensure good peak shape and separation.
Injection Volume 5 µLBalances sensitivity with minimizing column overload.
Gradient 5% B to 95% B over 5 minA standard gradient to elute analytes of varying polarities.
Ion Source Gas 1 50 psiNebulizer gas to create a fine spray.
Ion Source Gas 2 60 psiTurbo gas to assist in desolvation.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass spectrometer.
Temperature 550 °CHigh temperature ensures efficient desolvation of the mobile phase.
IonSpray Voltage 5500 VOptimal voltage for generating positively charged ions for these analytes.
Mass Spectrometry Data Acquisition (MRM)

Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
Norfentanyl (Quantifier) 233.284.135
Norfentanyl (Qualifier) 233.2105.125
Norfentanyl-d5 (IS) 238.288.135
This compound 138.1123.115

Rationale for MRM Transitions:

  • The precursor ion (Q1) is the protonated molecular ion [M+H]+ of the target analyte.

  • The product ions (Q3) are specific fragments generated by collision-induced dissociation (CID) in the collision cell. Using a quantifier and a qualifier transition for each target analyte provides an extra layer of confirmation, adhering to forensic identification standards. The ratio of these two transitions must be consistent between the sample and a known standard.

Protocol: GC-MS Screening for Precursors in Seized Samples

This protocol outlines a method for screening seized materials for the presence of fentanyl and potential impurities like this compound.

Sample Preparation
  • Homogenization: Ensure the seized powder sample is homogenous.

  • Extraction: Dissolve 1 mg of the powder in 1 mL of methanol. Vortex thoroughly and centrifuge to pellet any insoluble cutting agents.

  • Dilution: Perform a serial dilution of the supernatant to bring the concentration into the calibrated range of the instrument.

  • Injection: Inject 1 µL of the final solution into the GC-MS.

GC-MS Instrumentation and Parameters
  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injection Mode: Splitless (for trace analysis) or Split (for high concentration samples)

  • Inlet Temperature: 280 °C

  • Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

  • MS Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-550 m/z

Rationale for Parameters:

  • HP-5ms Column: A general-purpose, low-bleed column excellent for resolving a wide range of semi-volatile organic compounds.

  • Electron Ionization (EI) at 70 eV: This is a standard, high-energy ionization technique that produces reproducible fragmentation patterns. These patterns act as a chemical "fingerprint" and can be compared against established spectral libraries (e.g., NIST, SWGDRUG) for confident identification.

Data Interpretation and Validation

For a positive identification, the following criteria must be met:

  • Retention Time: The retention time of the analyte in the sample must match that of a certified reference standard within a predefined window (e.g., ±2%).

  • Mass Spectrum (GC-MS): The EI mass spectrum of the sample analyte must show a high-quality match to the spectrum from a reference standard or a validated spectral library.

  • MRM Transitions (LC-MS/MS): Both the quantifier and qualifier ion transitions must be present.

  • Ion Ratio: The ratio of the qualifier to quantifier peak areas must be within ±20% of the ratio established from the reference standards.

Conclusion

The analytical frameworks presented here provide robust and reliable methods for the detection and characterization of fentanyl metabolites and potential synthetic impurities. By understanding the causality behind methodological choices—such as selecting LC-MS/MS for biological fluids and GC-MS for bulk sample screening—researchers and forensic scientists can generate data that is not only accurate but also defensible. The inclusion of internal standards, quality controls, and strict identification criteria ensures the trustworthiness and integrity of the results, which is paramount in the fields of toxicology and forensic chemistry.

The Art of Electrophilic Aromatic Substitution: A Guide to the Functionalization of 3-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: 3-Methoxy-4-methylaniline, a polysubstituted aromatic amine, serves as a valuable scaffold in medicinal chemistry and materials science. Its reactivity towards electrophiles is governed by the synergistic activating effects of its amino, methoxy, and methyl substituents. This guide provides an in-depth exploration of the principles and practical protocols for the controlled electrophilic substitution on this versatile building block. We will delve into the mechanistic underpinnings that dictate regioselectivity and offer field-proven methodologies for key transformations including halogenation, nitration, and formylation.

Introduction: Understanding the Reactivity Landscape

This compound (also known as 4-methyl-m-anisidine or o-cresidine) is an electron-rich aromatic system. The high reactivity is primarily driven by the potent electron-donating amino group (-NH₂), which strongly activates the ring towards electrophilic aromatic substitution (SEAr)[1]. This activation is further enhanced by the methoxy (-OCH₃) and methyl (-CH₃) groups.

The directing effects of these substituents are paramount in predicting the outcome of a reaction. Both the amino and methoxy groups are strong ortho, para-directors due to their ability to donate lone pair electrons into the aromatic π-system, stabilizing the positive charge in the arenium ion intermediate. The methyl group is a weaker ortho, para-director, operating through an inductive effect.

In this compound, the positions are numbered as follows:

Acetylation_Workflow Substrate This compound Protected N-(3-Methoxy-4-methylphenyl)acetamide Substrate->Protected Acetic Anhydride Substituted_Protected Substituted Acetanilide Protected->Substituted_Protected Electrophile (E+) Final_Product Substituted Aniline Substituted_Protected->Final_Product Hydrolysis (H+ or OH-) Nitration_Mechanism cluster_0 Nitration of Protected Aniline Protected Aniline N-(3-Methoxy-4-methylphenyl)acetamide Arenium Ion Arenium Ion Intermediate Protected Aniline->Arenium Ion +NO2+ Nitro Product N-(Nitro-3-methoxy-4-methylphenyl)acetamide Arenium Ion->Nitro Product -H+

References

Application Notes and Protocols for the Derivatization of 3-Methoxy-4-methylaniline for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Biological Potential of 3-Methoxy-4-methylaniline

This compound, a substituted aniline, serves as a versatile scaffold in medicinal chemistry. In its underivatized form, its biological activity is limited. However, the primary amino group offers a reactive handle for chemical modification, enabling the synthesis of derivatives with enhanced pharmacological properties. This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound into two key classes of biologically active compounds: Schiff bases and sulfonamides. These derivatives have garnered significant interest due to their potential as antibacterial and anticancer agents.

The rationale behind these derivatizations lies in the introduction of pharmacophores that can interact with biological targets. The imine (-C=N-) linkage in Schiff bases and the sulfonamide (-SO₂NH-) group are pivotal in conferring a broad spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for synthesis, characterization, and subsequent biological evaluation.

Strategic Derivatization of this compound

The primary amino group of this compound is a nucleophile, making it amenable to reaction with electrophiles. This principle underpins the synthesis of both Schiff bases and sulfonamides.

Schiff Base Formation: A Gateway to Diverse Bioactivity

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an active carbonyl compound, typically an aldehyde or a ketone.[1][2][3] This reaction is generally reversible and is often carried out in the presence of an acid catalyst and with the removal of water to drive the equilibrium towards the product. The resulting azomethine group is crucial for the biological activity of many Schiff bases, which include antibacterial, antifungal, and anticancer properties.[4][5][6][7]

The choice of the aldehyde partner is a key determinant of the final compound's biological profile. Aromatic aldehydes are frequently employed to introduce additional structural motifs that can enhance target binding. For instance, aldehydes bearing heterocyclic rings or additional hydrogen-bonding moieties can significantly modulate the bioactivity of the resulting Schiff base.

Sulfonamide Synthesis: A Classic Pharmacophore

Sulfonamides are a well-established class of compounds with a rich history in medicinal chemistry, most notably as antimicrobial agents.[8] Their mechanism of action often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[9] The synthesis of sulfonamides from this compound involves the reaction of the primary amino group with a sulfonyl chloride. This reaction typically proceeds readily in the presence of a base to neutralize the HCl generated.

The selection of the sulfonyl chloride allows for the introduction of various substituents, which can influence the compound's solubility, electronic properties, and ultimately, its biological activity and target specificity.

Experimental Protocols: Synthesis and Characterization

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of representative Schiff base and sulfonamide derivatives of this compound.

Protocol 1: Synthesis of a Schiff Base Derivative with 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

This protocol details the synthesis of (E)-4-((3-methoxy-4-methylphenyl)imino)methyl)-2-methoxyphenol, a Schiff base derived from this compound and vanillin.

Materials:

  • This compound (99+%)

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin, 99+%)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.37 g (10 mmol) of this compound in 30 mL of absolute ethanol with stirring.

  • To this solution, add 1.52 g (10 mmol) of 4-hydroxy-3-methoxybenzaldehyde (vanillin).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at 50°C for 2 hours.

Characterization:

  • Yield: Typically 85-95%.

  • Appearance: Yellowish solid.

  • Melting Point: Determine using a melting point apparatus.

  • FT-IR (KBr, cm⁻¹): Expect characteristic peaks around 1620-1640 (C=N, imine), 3400-3200 (O-H, phenolic), and 1250-1200 (C-O, methoxy).

  • ¹H NMR (CDCl₃, δ ppm): Expect a singlet for the azomethine proton (-CH=N-) around 8.3-8.6 ppm, signals for the aromatic protons, and singlets for the methyl and methoxy protons.

  • ¹³C NMR (CDCl₃, δ ppm): Expect a signal for the imine carbon around 160-165 ppm, along with aromatic and aliphatic carbon signals.

  • Mass Spectrometry (m/z): The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

Diagram of Schiff Base Synthesis Workflow

G cluster_synthesis Schiff Base Synthesis cluster_characterization Characterization A This compound (in Ethanol) C Reaction Mixture A->C B 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) B->C D Reflux with Catalytic Acetic Acid (4 hours) C->D E Cooling and Precipitation D->E F Vacuum Filtration and Washing E->F G Drying F->G H Purified Schiff Base G->H I FT-IR H->I J ¹H NMR, ¹³C NMR H->J K Mass Spectrometry H->K L Melting Point H->L

Caption: Workflow for the synthesis and characterization of a Schiff base derivative.

Protocol 2: Synthesis of a Sulfonamide Derivative with 4-Methylbenzenesulfonyl Chloride

This protocol describes the synthesis of N-(3-methoxy-4-methylphenyl)-4-methylbenzenesulfonamide.

Materials:

  • This compound (99+%)

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride, 98+%)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.37 g (10 mmol) of this compound in 20 mL of anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath and add 1.2 mL (15 mmol) of anhydrous pyridine.

  • Slowly add a solution of 1.91 g (10 mmol) of 4-methylbenzenesulfonyl chloride in 10 mL of anhydrous DCM to the stirred reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with 30 mL of DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization:

  • Yield: Typically 80-90%.

  • Appearance: White to off-white solid.

  • Melting Point: Determine using a melting point apparatus.

  • FT-IR (KBr, cm⁻¹): Expect characteristic peaks around 3250-3300 (N-H), 1330-1350 (asymmetric SO₂ stretch), and 1150-1170 (symmetric SO₂ stretch).

  • ¹H NMR (CDCl₃, δ ppm): Expect a singlet for the N-H proton, signals for the aromatic protons, and singlets for the two methyl groups and the methoxy group.

  • ¹³C NMR (CDCl₃, δ ppm): Expect signals for the aromatic carbons and the aliphatic carbons of the methyl and methoxy groups.

  • Mass Spectrometry (m/z): The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

Diagram of Sulfonamide Synthesis Workflow

G cluster_synthesis Sulfonamide Synthesis cluster_characterization Characterization A This compound (in anhydrous DCM) C Reaction Mixture with Pyridine (0°C to RT) A->C B 4-Methylbenzenesulfonyl chloride (in anhydrous DCM) B->C D Work-up (Washing with HCl, NaHCO₃, Brine) C->D E Drying and Concentration D->E F Crude Product E->F G Purification (Recrystallization or Chromatography) F->G H Purified Sulfonamide G->H I FT-IR H->I J ¹H NMR, ¹³C NMR H->J K Mass Spectrometry H->K L Melting Point H->L

Caption: Workflow for the synthesis and characterization of a sulfonamide derivative.

Protocols for Biological Assays

The following are standardized protocols for the initial biological screening of the synthesized derivatives.

Protocol 3: Antibacterial Activity Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[10]

Materials:

  • Synthesized derivatives of this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions in MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the compound dilutions.

  • Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and DMSO, equivalent to the highest concentration used), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Schiff Base DerivativeDataDataDataData
Sulfonamide DerivativeDataDataDataData
CiprofloxacinDataDataDataData
Protocol 4: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and is commonly used to screen for the cytotoxic potential of compounds against cancer cell lines.[11][12][13][14]

Materials:

  • Synthesized derivatives of this compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO and then dilute them in the complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)
Schiff Base DerivativeDataDataData
Sulfonamide DerivativeDataDataData
DoxorubicinDataDataData

Conclusion and Future Perspectives

The derivatization of this compound into Schiff bases and sulfonamides represents a promising strategy for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and initial biological screening of these compounds. The modular nature of these syntheses allows for the creation of diverse chemical libraries, which can be further explored to establish structure-activity relationships and optimize lead compounds. Subsequent studies should focus on elucidating the mechanisms of action of the most potent derivatives and evaluating their efficacy and safety in more advanced preclinical models.

References

Application of o-Cresidine in Materials Science Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on the utilization of o-cresidine (2-methoxy-5-methylaniline) in materials science. With full editorial control, this document is structured to offer in-depth technical insights, moving beyond mere procedural lists to explain the rationale behind experimental choices.

Introduction to o-Cresidine in Materials Science

o-Cresidine, an aromatic amine with the chemical formula CH₃OC₆H₃(CH₃)NH₂, is a versatile building block in the synthesis of advanced materials. Its molecular structure, featuring a reactive amine group and a methoxy substituent on a toluene backbone, imparts unique properties to the resulting materials. The amine functionality allows for its incorporation into polymeric chains and for the formation of Schiff bases and azo dyes. The methoxy group can influence the solubility, thermal properties, and electronic characteristics of the final material. While its isomer, p-cresidine, is well-known for its use in pigments and dyes, o-cresidine also holds significant potential in the development of high-performance polymers, functional dyes, and novel Schiff base ligands.

This document will detail protocols for three key applications of o-cresidine in materials science:

  • Conducting Polymers: Synthesis of poly(o-cresidine) via oxidative polymerization.

  • Schiff Bases: Formation of Schiff base ligands for potential applications in coordination chemistry and catalysis.

  • Azo Dyes: Preparation of azo dyes for applications in textiles and advanced materials.

Each section will provide a detailed, step-by-step protocol, an explanation of the underlying chemistry, and expected material characteristics.

Section 1: Synthesis of Poly(o-cresidine) - A Conducting Polymer

The oxidative polymerization of aniline and its derivatives is a well-established method for producing conducting polymers.[1] The resulting polymers possess a conjugated backbone, enabling charge transport and imparting electrical conductivity. The introduction of substituents on the aniline ring, such as the methoxy and methyl groups in o-cresidine, can modify the polymer's properties, including solubility, processability, and conductivity.[2][3]

The following protocol is adapted from the chemical oxidative polymerization of similar aniline derivatives, such as o-toluidine and o-anisidine.[2][4] The mechanism involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain.

Experimental Workflow: Oxidative Polymerization of o-Cresidine

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_product Final Product Monomer o-Cresidine in HCl Reaction Mix solutions Stir at 0-5 °C for 24h Monomer->Reaction Add dropwise Oxidant Ammonium Persulfate in HCl Oxidant->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with HCl & Methanol Filtration->Washing Drying Dry under vacuum Washing->Drying Polymer Poly(o-cresidine) Drying->Polymer

Fig. 1: Workflow for the synthesis of poly(o-cresidine).
Detailed Protocol: Synthesis of Poly(o-cresidine)

Materials and Equipment:

  • o-Cresidine (2-methoxy-5-methylaniline)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl), concentrated

  • Methanol

  • Distilled water

  • Beakers and magnetic stirrer

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve 0.05 mol of o-cresidine in 100 mL of 1 M HCl. Stir until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve 0.0625 mol of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution in an ice bath.

  • Polymerization: Slowly add the cold oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. A color change to dark green or black should be observed, indicating the onset of polymerization.

  • Reaction Continuation: Continue stirring the reaction mixture in the ice bath for 24 hours to ensure complete polymerization.

  • Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Purification: Wash the polymer cake on the filter paper sequentially with 1 M HCl and then with methanol until the filtrate becomes colorless. This removes unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified poly(o-cresidine) in a vacuum oven at 60 °C for 24 hours.

Characterization and Expected Properties

The synthesized poly(o-cresidine) can be characterized by various techniques to confirm its structure and properties.

Characterization Technique Expected Observations
FTIR Spectroscopy Characteristic peaks for the benzenoid and quinoid rings, C-N stretching, and C-O-C stretching.
UV-Vis Spectroscopy Absorption bands corresponding to π-π* transitions in the benzenoid rings and exciton formation in the quinoid rings.
X-ray Diffraction (XRD) Broad peaks indicating the amorphous or semi-crystalline nature of the polymer.[4]
Thermogravimetric Analysis (TGA) To determine the thermal stability of the polymer.
Four-Point Probe Method To measure the electrical conductivity of the polymer.

The conductivity of the resulting polymer is expected to be influenced by the doping level (from the HCl) and the presence of the methoxy group on the polymer backbone.[3]

Section 2: Synthesis of o-Cresidine Based Schiff Bases

Schiff bases, or azomethines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone.[5][6] They are a versatile class of ligands that can coordinate with various metal ions to form stable complexes.[7] These complexes have applications in catalysis, materials science, and bioinorganic chemistry. o-Cresidine, with its primary amine group, can readily react with aromatic aldehydes to form Schiff bases.

The following protocol describes a general method for the synthesis of a Schiff base from o-cresidine and salicylaldehyde.

Reaction Scheme: Schiff Base Formation

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product oCresidine o-Cresidine Reflux Reflux in Ethanol oCresidine->Reflux Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reflux Cooling Cool to room temperature Reflux->Cooling Filtration Filter the precipitate Cooling->Filtration Washing Wash with cold ethanol Filtration->Washing SchiffBase Schiff Base Product Washing->SchiffBase

Fig. 2: General workflow for Schiff base synthesis.
Detailed Protocol: Synthesis of a Schiff Base from o-Cresidine and Salicylaldehyde

Materials and Equipment:

  • o-Cresidine

  • Salicylaldehyde

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Beaker and filtration apparatus

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of o-cresidine in 30 mL of ethanol. In a separate beaker, dissolve 0.01 mol of salicylaldehyde in 20 mL of ethanol.

  • Reaction Mixture: Add the salicylaldehyde solution to the stirred o-cresidine solution in the round-bottom flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the Schiff base should form.

  • Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • Drying: Dry the purified Schiff base product in a desiccator.

Characterization of the Schiff Base
Characterization Technique Expected Observations
Melting Point A sharp melting point indicates the purity of the compound.
FTIR Spectroscopy Appearance of a strong absorption band around 1620-1630 cm⁻¹ corresponding to the C=N (imine) bond, and disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde.[6]
¹H NMR Spectroscopy A characteristic singlet peak for the azomethine proton (-CH=N-) in the region of 8-9 ppm.
¹³C NMR Spectroscopy A signal for the azomethine carbon in the range of 158-165 ppm.[6]

Section 3: Synthesis of Azo Dyes from o-Cresidine

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-).[8] Their synthesis typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound such as a phenol or another amine.[9][10] o-Cresidine can serve as the amine component for diazotization. The resulting diazonium salt can then be coupled with a suitable partner to produce a colored azo compound. The color of the dye depends on the specific aromatic structures involved.

The following protocol is a general procedure for the synthesis of an azo dye using o-cresidine and 2-naphthol as the coupling component.

Diazotization and Coupling Reaction Scheme

cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup_dye Work-up oCresidine_HCl o-Cresidine in HCl DiazoniumSalt o-Cresidine Diazonium Salt oCresidine_HCl->DiazoniumSalt Add NaNO₂ at 0-5 °C NaNO2 Sodium Nitrite Solution NaNO2->DiazoniumSalt AzoDye Azo Dye Precipitate DiazoniumSalt->AzoDye Add to 2-Naphthol solution Naphthol 2-Naphthol in NaOH Naphthol->AzoDye FiltrationDye Filter the dye AzoDye->FiltrationDye WashingDye Wash with water FiltrationDye->WashingDye DryingDye Dry the dye WashingDye->DryingDye

Fig. 3: Two-step synthesis of an azo dye from o-cresidine.
Detailed Protocol: Synthesis of an Azo Dye

Materials and Equipment:

  • o-Cresidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Beakers, ice bath, and magnetic stirrer

  • Filtration apparatus

Procedure:

Part A: Diazotization of o-Cresidine

  • In a 100 mL beaker, add 0.01 mol of o-cresidine and 5 mL of concentrated HCl. Add 25 mL of water and stir to dissolve. Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution to the stirred o-cresidine hydrochloride solution, keeping the temperature below 5 °C. Stir for an additional 10 minutes after the addition is complete. The resulting solution contains the diazonium salt.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of 1 M NaOH solution. Cool this solution to 5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the stirred 2-naphthol solution. A colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • To aid in the precipitation of the dye, add a saturated solution of NaCl (salting out).

  • Collect the azo dye by vacuum filtration, wash it with a small amount of cold water, and allow it to air dry.

Characterization of the Azo Dye
Characterization Technique Expected Observations
Visual Appearance A brightly colored solid (e.g., red, orange, or yellow).
UV-Vis Spectroscopy An absorption maximum in the visible region (400-700 nm), which is responsible for its color.
FTIR Spectroscopy A characteristic peak for the -N=N- stretching vibration, typically weak and found in the 1400-1450 cm⁻¹ region.

Conclusion

o-Cresidine is a valuable and versatile monomer for the synthesis of a range of materials with interesting properties. The protocols provided in this guide for the synthesis of poly(o-cresidine), Schiff bases, and azo dyes serve as a foundation for further research and development in materials science. By adapting and optimizing these procedures, scientists can explore the full potential of o-cresidine in creating novel materials for various applications, from conducting polymers to functional dyes and catalytic systems. The inherent structure of o-cresidine offers a platform for fine-tuning material properties through chemical modification, opening up new avenues for innovation.

References

Strategic Synthesis of Substituted Quinolines from o-Cresidine: A Guide to Classical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of functionally diverse quinoline derivatives using o-cresidine (2-methoxy-5-methylaniline) as a versatile starting material. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three classical and robust synthetic transformations: the Skraup, Doebner-von Miller, and Combes syntheses. The strategic choice of reaction dictates the substitution pattern on the resulting quinoline, allowing for the targeted synthesis of specific analogs for structure-activity relationship (SAR) studies and drug discovery pipelines.

Introduction: The Enduring Importance of the Quinoline Nucleus

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery.[2][3] Its rigid structure and ability to engage in various intermolecular interactions have made it a key component in numerous FDA-approved drugs, including chloroquine (antimalarial), quinapril (antihypertensive), and Singulair (anti-asthma).[4] The biological activity of quinoline derivatives is highly dependent on the substitution pattern around the heterocyclic core.[1][2]

o-Cresidine serves as an excellent and cost-effective starting point for generating quinolines with inherent methoxy and methyl substitutions. These groups, an electron-donating methoxy group and a lipophilic methyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. This guide focuses on leveraging classical named reactions to predictably synthesize 8-methoxy-5-methylquinoline derivatives, providing a reliable platform for further functionalization and exploration.

Synthetic Strategy I: The Skraup Synthesis for Core Scaffold Construction

The Skraup synthesis is a powerful, albeit often vigorous, method for preparing the parent quinoline ring system from an aniline.[4][5] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[6]

Causality and Mechanism

The reaction proceeds through a cascade of well-defined steps. The concentrated sulfuric acid serves two primary roles: it catalyzes the dehydration of glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, and facilitates the subsequent electrophilic cyclization. The oxidizing agent, traditionally nitrobenzene or arsenic acid, is crucial for the final aromatization step to yield the stable quinoline ring.[4][6] The reaction is notoriously exothermic, and the inclusion of a moderator like ferrous sulfate (FeSO₄) is a critical, field-proven technique to prevent polymerization and ensure a controlled reaction.[6]

The mechanism, applied to o-cresidine, is as follows:

  • Acrolein Formation: Glycerol is dehydrated by hot sulfuric acid to form acrolein.

  • Michael Addition: The nucleophilic amino group of o-cresidine attacks the β-carbon of acrolein in a conjugate addition.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich benzene ring, ortho to the activating amino group.

  • Dehydration & Oxidation: The cyclized intermediate is dehydrated to form a dihydroquinoline, which is then oxidized by the oxidizing agent to yield the final aromatic quinoline product.[5]

Skraup_Mechanism Skraup Synthesis Workflow A o-Cresidine + Glycerol C Acrolein (in situ) A->C Dehydration via H₂SO₄ D Michael Addition Intermediate A->D 1,4-Addition B H₂SO₄ (Catalyst) C->D 1,4-Addition E Cyclization (Electrophilic Aromatic Substitution) D->E + H⁺ F Dihydroquinoline Intermediate E->F - H₂O, - H⁺ H 8-methoxy-5-methylquinoline F->H Oxidation G Oxidizing Agent (e.g., Nitrobenzene) G->H Oxidation

Caption: Workflow of the Skraup synthesis starting from o-Cresidine.

Experimental Protocol: Synthesis of 8-methoxy-5-methylquinoline

Materials:

  • o-Cresidine (2-methoxy-5-methylaniline)

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or Arsenic Pentoxide, with extreme caution)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) solution, 30%

  • Round-bottom flask (heavy-walled), reflux condenser, heating mantle, dropping funnel.

Procedure:

  • Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 20 g of ferrous sulfate heptahydrate.

  • Reagent Charging: Add 55 g (0.4 mol) of o-cresidine, 115 g (1.25 mol) of glycerol, and 30 g (0.24 mol) of nitrobenzene to the flask. Stir the mixture to ensure homogeneity.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add 100 g (54.3 mL) of concentrated sulfuric acid through the dropping funnel over a period of 45-60 minutes. Maintain vigorous stirring and ensure the internal temperature does not rise excessively.

  • Reaction: After the addition is complete, heat the mixture cautiously with a heating mantle. The reaction will become exothermic. Be prepared to remove the heat source to maintain control. Once the initial vigorous reaction subsides (typically after 30-60 minutes), heat the mixture to reflux (approx. 150-160 °C) for 3-4 hours.

  • Work-up: Allow the mixture to cool to below 100 °C. Carefully dilute with 500 mL of water.

  • Purification (Steam Distillation): Transfer the mixture to a steam distillation apparatus. Add 30% NaOH solution until the mixture is strongly alkaline. Steam distill to remove unreacted nitrobenzene and aniline. The desired quinoline is not steam volatile under these conditions.

  • Extraction: After steam distillation, cool the residual solution and extract it with three 150 mL portions of toluene or dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Synthetic Strategy II: The Doebner-von Miller Reaction for 2-Substituted Quinolines

The Doebner-von Miller reaction is a more versatile extension of the Skraup synthesis, allowing for the preparation of quinolines with substituents on the pyridine portion of the ring system.[7][8] It utilizes α,β-unsaturated aldehydes or ketones as reactants.[7]

Causality and Mechanism

This reaction follows a similar mechanistic pathway to the Skraup synthesis: conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by acid-catalyzed cyclization, dehydration, and oxidation.[7] The key difference is the use of a pre-formed or in-situ generated α,β-unsaturated carbonyl, which directly incorporates its substituents into the final quinoline product. For example, using crotonaldehyde (but-2-enal) with o-cresidine will result in a methyl group at the 2-position of the quinoline. The reaction is typically catalyzed by Brønsted or Lewis acids.[7]

Doebner_von_Miller Doebner-von Miller Workflow cluster_reactants Reactants A o-Cresidine D Michael Addition A->D B Crotonaldehyde (α,β-unsaturated aldehyde) B->D C Acid Catalyst (e.g., HCl, ZnCl₂) C->D Catalyzes E Cyclization & Dehydration D->E F Oxidation (often by Schiff base intermediate) E->F G 2,5-dimethyl-8-methoxyquinoline F->G

Caption: Logical flow of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2,5-dimethyl-8-methoxyquinoline

Materials:

  • o-Cresidine

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Sodium Hydroxide (NaOH) solution

  • Chloroform or Dichloromethane for extraction

Procedure:

  • Reagent Charging: To a 500 mL flask fitted with a reflux condenser and stirrer, add 27.4 g (0.2 mol) of o-cresidine and 25 g of anhydrous zinc chloride.

  • Addition of Aldehyde: Heat the mixture to 60 °C on a water bath. Slowly add 28 g (0.4 mol) of crotonaldehyde over 1 hour with constant stirring.

  • Reaction: After the addition, heat the mixture to 100 °C and maintain this temperature for 6-8 hours. The reaction mixture will become viscous.[9]

  • Work-up: Cool the reaction mixture and add 200 mL of 3M HCl. Heat the mixture to boiling to dissolve the product and zinc salts.

  • Neutralization: Cool the acidic solution and carefully neutralize with a concentrated NaOH solution until strongly alkaline. This will precipitate zinc hydroxide and free the quinoline base.

  • Extraction: Extract the alkaline mixture with three 100 mL portions of chloroform.

  • Isolation: Combine the chloroform extracts, wash with water, and dry over anhydrous potassium carbonate (K₂CO₃). Filter and evaporate the solvent to obtain the crude product.

  • Purification: Purify the resulting oil or solid by vacuum distillation or column chromatography on alumina (to avoid degradation associated with silica gel).

Synthetic Strategy III: The Combes Synthesis for 2,4-Disubstituted Quinolines

The Combes synthesis is an effective method for preparing 2,4-disubstituted quinolines via the acid-catalyzed reaction of an arylamine with a β-diketone.[10][11]

Causality and Mechanism

The reaction is a two-stage process. First, the arylamine condenses with the β-diketone to form a Schiff base, which is in equilibrium with its more stable enamine tautomer.[10][12] In the second stage, treatment with a strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid) induces an intramolecular electrophilic attack of the protonated enamine onto the aniline ring, followed by dehydration to yield the quinoline.[5][12] Using acetylacetone (2,4-pentanedione) as the β-diketone results in methyl groups at both the 2- and 4-positions of the quinoline product.

Combes_Synthesis Combes Synthesis Mechanism A o-Cresidine + Acetylacetone (β-Diketone) B Condensation (-H₂O) A->B C Enamine Intermediate B->C E Protonation & Electrophilic Cyclization C->E + H⁺ D Strong Acid (e.g., H₂SO₄) F Dehydration (-H₂O) E->F G 2,4,5-trimethyl-8- methoxyquinoline F->G

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 3-Methoxy-4-methylaniline (CAS 16452-01-0). This document moves beyond simple procedural lists to offer a comprehensive resource that addresses common challenges, explains the underlying chemical principles, and provides validated troubleshooting protocols.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: My crude this compound is a dark, oily solid. What causes this discoloration and how can I remove it?

A1: The dark coloration, typically brown or black, is almost always due to the presence of oxidation byproducts.[1] Aromatic amines, including this compound, are sensitive to prolonged air exposure and can form highly colored polymeric impurities.[2][3] The purification strategy should aim to separate the desired aniline from these less soluble, often tar-like materials. Techniques like recrystallization or column chromatography are effective. For severely discolored material, a preliminary treatment with activated carbon during recrystallization can be beneficial.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: Besides oxidation products, common impurities often stem from the synthetic route used. If prepared via the reduction of a nitro group, unreacted starting material (3-methoxy-4-methylnitrobenzene) and intermediates from incomplete reduction are likely.[4] Side-products from the reaction, such as azo compounds, may also be present. It is crucial to understand the synthetic pathway to anticipate and effectively target these impurities during purification.

Q3: Is this compound stable, and what are the recommended storage conditions?

A3: this compound is sensitive to air and light.[2][3] For long-term storage and to maintain purity, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass container.[5] Storing it in a cool, dark place is also recommended to minimize degradation.

Q4: What safety precautions should I take when handling this compound?

A4: this compound is harmful if swallowed or in contact with skin, and it can cause skin and eye irritation.[3][6] It may also cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[3][7]

II. Troubleshooting and Optimization Guides

This section provides detailed solutions to specific problems encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Symptoms:

  • A significant amount of product remains in the mother liquor.

  • The final isolated product mass is substantially lower than expected.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, which has a melting point of 57-59 °C, a solvent system like ethanol/water or toluene might be suitable.[8]

  • Excessive Solvent Volume: Using too much solvent will keep the product dissolved even at low temperatures, leading to poor recovery.

  • Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.

  • Incomplete Crystallization: Not allowing sufficient time for crystallization at a low temperature can result in a lower yield.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low recrystallization yield.

Experimental Protocol: Optimizing Recrystallization

  • Solvent Screening: In separate test tubes, dissolve a small amount of the crude product in various solvents (e.g., ethanol, methanol, toluene, and mixtures like ethanol/water) by heating.[8] Observe which solvent provides good solubility when hot and poor solubility when cooled in an ice bath.

  • Recrystallization: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.[8] If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Problem 2: Persistent Impurities After Purification

Symptoms:

  • The melting point of the purified product is broad or lower than the literature value (57-59 °C).

  • Analytical data (e.g., NMR, GC-MS) shows the presence of contaminants.

Potential Causes & Solutions:

  • Co-crystallization of Impurities: Some impurities may have similar solubility profiles to the desired product, making separation by recrystallization difficult.

  • Ineffective Purification Method: For certain impurities, a different purification technique may be necessary.

Troubleshooting Workflow:

Caption: Workflow for addressing persistent impurities.

Experimental Protocol: Column Chromatography for High Purity

For stubborn impurities, column chromatography is a highly effective alternative.[1][4]

  • Stationary Phase Selection: Standard silica gel is often used for the purification of aromatic amines.[4][9]

  • Mobile Phase Selection: A solvent system of ethyl acetate and hexane is a good starting point.[4] The polarity can be adjusted based on TLC analysis. Adding a small amount of a competing amine like triethylamine (e.g., 0.1-1%) to the mobile phase can help prevent tailing by neutralizing the acidic silica surface.[9]

  • Column Packing: Properly pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and then carefully load it onto the top of the column.

  • Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions. Monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table:

PropertyValueSource
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [3]
Melting Point 57-59 °C
Boiling Point 251 °C[2]
Appearance Brown chunky solid[2]
Solubility in Water < 1 mg/mL[2]

III. References

  • This compound Formula - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--

  • Technical Support Center: Purification of Long-Chain Amines - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • This compound 98% | 16452-01-0. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from --INVALID-LINK--

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • Danger: this compound. (n.d.). Retrieved from --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Troubleshooting Amine Unit Simulations. (2008, June 2). Bryan Research & Engineering, LLC. Retrieved from --INVALID-LINK--

  • Troubleshooting of Amine Regn. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • US8455691B2 - Process for the purification of aromatic amines. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from --INVALID-LINK--

  • Safety Data Sheet. (2024, December 19). Retrieved from --INVALID-LINK--

  • This compound (16452-01-0). (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • This compound. (2018, May 16). SIELC Technologies. Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET. (2014, September 9). Fisher Scientific. Retrieved from --INVALID-LINK--

  • Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. (1998, June 12). PubMed. Retrieved from --INVALID-LINK--

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • This compound (16452-01-0). (2025, August 8). ChemicalBook. Retrieved from --INVALID-LINK--

  • This compound, 99+%. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--

  • This compound: Your Partner in Pharmaceutical R&D and Production. (n.d.). Retrieved from --INVALID-LINK--

  • CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024, December 5). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (n.d.). Waters Corporation. Retrieved from --INVALID-LINK--

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from --INVALID-LINK--

References

troubleshooting guide for reactions with 3-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxy-4-methylaniline

Welcome to the technical support resource for this compound (CAS: 16452-01-0). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, field-proven protocols, and robust troubleshooting strategies for common synthetic transformations involving this versatile aromatic amine.

Part 1: Core Properties & Handling FAQs

This section addresses fundamental questions regarding the physical properties, storage, and safe handling of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of your starting material is critical for experimental design. This compound, also known as o-Cresidine, is a brown, chunky solid at room temperature.[1][2] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₁NO[3][4]
Molecular Weight 137.18 g/mol [1][3]
Melting Point 57-59 °C (135-138 °F)[3]
Boiling Point ~251 °C (~484 °F) at 760 mmHg[2]
Solubility Insoluble in water; sparingly soluble in chloroform and slightly in methanol.[1][5][6]
pKa 4.61 ± 0.10[5]
Q2: How should I properly store and handle this compound?

Proper storage is crucial to maintain the integrity of the reagent. This compound is sensitive to prolonged exposure to air and can oxidize.[1][2]

  • Storage: Keep the material in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) and store at refrigerated temperatures (2-8°C).[2][7]

  • Handling: Use this chemical in a well-ventilated area or fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, isocyanates, peroxides, acid halides, and anhydrides.[1][2]

Q3: What are the primary safety hazards associated with this compound?

This compound is classified as harmful and requires careful handling.[9]

  • Toxicity: Harmful if swallowed and harmful in contact with skin.[3][9]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][8][9]

  • Exposure Symptoms: Exposure may lead to symptoms such as skin and eye irritation, nausea, weakness, and cyanosis (bluish discoloration of the skin).[1]

In case of exposure, seek immediate medical advice. If the substance comes into contact with eyes, rinse cautiously with water for several minutes.[8]

Part 2: Troubleshooting Common Synthetic Reactions

This section provides in-depth, question-and-answer guides for troubleshooting three common reaction classes involving this compound: Buchwald-Hartwig Amination, Sandmeyer Reaction, and Amide Coupling.

General Troubleshooting Workflow

Before diving into specific reactions, consider this general workflow when a reaction fails or provides low yields.

G cluster_reagents Reagent Integrity cluster_conditions Reaction Parameters cluster_analysis Reaction Outcome start Low Yield / No Reaction reagent_quality Reagent Quality Check start->reagent_quality conditions Reaction Conditions start->conditions analysis Analysis of Crude Mixture start->analysis aniline_check Aniline Purity? (TLC, NMR) reagent_quality->aniline_check temp Temperature Correct? conditions->temp sm_present Starting Material Unchanged? analysis->sm_present solvent_check Solvent Dry/Degassed? aniline_check->solvent_check catalyst_check Catalyst Active? solvent_check->catalyst_check time Sufficient Reaction Time? temp->time atmosphere Inert Atmosphere Maintained? time->atmosphere sm_present->conditions Re-evaluate Temp, Time, Catalyst side_products Side Products Formed? sm_present->side_products side_products->reagent_quality Check for Impurities product_decomp Product Degradation? side_products->product_decomp G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex [L-Pd(II)(Ar)(X)] pd0->oa_complex Oxidative Addition (Ar-X) amide_complex [L-Pd(II)(Ar)(NR'R'')] oa_complex->amide_complex + HNR'R'' - HX (Base) amide_complex->pd0 Reductive Elimination (forms Ar-NR'R'') G aniline This compound diazonium Ar-N₂⁺ X⁻ (Diazonium Salt) aniline->diazonium NaNO₂, HX 0-5 °C product Ar-X (Product) diazonium->product CuX (e.g., CuBr) G start Amide Coupling Fails reagent_check Are Coupling Reagents Fresh? start->reagent_check First Step temp_check Try Increasing Temperature (40-70 °C) reagent_check->temp_check If Reagents OK reagent_switch Switch to Stronger Coupling Agent (e.g., HATU -> PyBOP) temp_check->reagent_switch If Temp Fails acyl_chloride Convert Acid to Acyl Chloride (SOCl₂ or (COCl)₂) reagent_switch->acyl_chloride If Still Fails

References

Technical Support Center: Purification of Aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities in their aniline compounds. Aniline and its derivatives are foundational reagents in numerous synthetic applications; however, their inherent susceptibility to oxidation often leads to discoloration, compromising sample purity and downstream applications.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address these specific challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of aniline compounds in a direct question-and-answer format.

Question 1: My freshly distilled aniline is colorless, but it turned dark brown within a few days. What is happening and how can I stop it?

Answer: This is the most common issue observed with aniline compounds. The discoloration is caused by air oxidation.[1] The amino group on the aromatic ring makes the molecule electron-rich and highly susceptible to oxidation, especially when exposed to oxygen and light.[1][2][3] This process forms highly conjugated, colored polymeric byproducts and quinone-like species.[1][4]

Causality & Prevention: The oxidation is a free-radical process that is accelerated by light and atmospheric oxygen. To preserve the purity of your compound, rigorous storage protocols are essential.

  • Inert Atmosphere: Oxygen is the primary culprit. After purification, immediately blanket the aniline with an inert gas like nitrogen or argon before sealing the container.[5]

  • Light Protection: Photons provide the activation energy for oxidation. Store the compound in an amber glass vial or a clear vial wrapped completely in aluminum foil.[5]

  • Low Temperature: Chemical reactions, including oxidation, slow down at lower temperatures. Storing the sealed, protected vial at 4°C in a refrigerator can significantly extend its shelf life.[2][5]

Question 2: My crude liquid aniline is a very dark, reddish-black oil. What is the most effective method to get a pure, colorless product?

Answer: For non-volatile, polymeric, and highly colored impurities, vacuum distillation is the most robust and effective purification method.[5][6]

Expertise & Causality: The colored impurities are typically high molecular weight polymers or oxidation products that are significantly less volatile than the aniline monomer.[4] By reducing the pressure, you lower the boiling point of the aniline, allowing it to distill at a much lower temperature (e.g., the boiling point of aniline drops from 184°C at atmospheric pressure to ~72°C at 20 mmHg). This prevents thermal decomposition of the aniline itself and ensures that the non-volatile "gunk" remains in the distillation flask. Adding a small amount of zinc dust to the distillation flask can also help by reducing oxidized impurities and preventing further oxidation during heating.[7]

Experimental Protocol: Vacuum Distillation of Aniline

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Preparation: Add the dark aniline oil and a few boiling chips or a magnetic stir bar to the distillation flask. For an added measure, a small amount of zinc dust can be added.[7]

  • Evacuation: Slowly and carefully apply vacuum from a vacuum pump. Bumping can occur as dissolved gases and residual water are removed.

  • Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle.

  • Collection: Collect the aniline fraction that distills at a constant temperature corresponding to the pressure of your system. The freshly distilled aniline should be a colorless to very pale yellow oil.[2]

  • Storage: Immediately transfer the purified aniline to a clean, dry amber vial and store it under an inert atmosphere as described in Question 1.[5]

Question 3: My solid aniline derivative is off-color (yellow/brown). Recrystallization alone isn't working perfectly. How can I improve this?

Answer: When recrystallization alone is insufficient, it's because the colored impurities have similar solubility profiles to your product or are present in high enough concentration to co-precipitate. The solution is to couple the recrystallization with an activated carbon (charcoal) treatment .[6][8]

Expertise & Causality: Activated carbon has an extremely high surface area with a network of pores that are highly effective at adsorbing large, flat, conjugated molecules—the exact type of structure found in the colored oxidation byproducts.[9][10] When you dissolve your crude product, the impurities are also in solution. Adding activated carbon will sequester these impurities onto its surface. A subsequent hot filtration removes the carbon and the adsorbed impurities, leaving a decolorized solution from which your pure product can crystallize upon cooling.

Experimental Protocol: Decolorizing Recrystallization

  • Dissolution: In a flask, dissolve the impure solid aniline derivative in the minimum amount of a suitable hot solvent.

  • Charcoal Addition: Remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Heating: Gently swirl and heat the mixture for a few minutes to ensure maximum adsorption.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite pad to remove the activated carbon. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

G cluster_workflow Activated Carbon Recrystallization Workflow A Dissolve impure solid in minimum hot solvent B Remove from heat, add activated carbon (1-2% w/w) A->B C Swirl and heat gently for 2-5 minutes B->C D Perform HOT filtration to remove carbon C->D E Allow clear filtrate to cool slowly D->E F Collect pure, colorless crystals via vacuum filtration E->F

Caption: Workflow for purification via activated carbon.

Frequently Asked Questions (FAQs)

Q1: What chemical species are the colored impurities in aniline? A1: The colored impurities are primarily a mixture of oxidation and polymerization products.[1][4][5] Upon exposure to air, aniline can form compounds like azobenzene (red-orange), nitrosobenzene, and eventually complex polymeric structures known as aniline black.[1][11] These molecules contain extensive systems of conjugated pi bonds, which absorb light in the visible spectrum, thus appearing colored.

Q2: I don't have a vacuum pump. Can I use steam distillation instead? A2: Yes, steam distillation is a classic and effective method for purifying aniline.[12][13][14][15] It is particularly useful for separating aniline from non-volatile inorganic salts and high-boiling organic impurities. The principle relies on the fact that aniline is immiscible with water but is volatile with steam. The mixture of aniline and water will boil at a temperature below the boiling point of pure water (100°C), allowing the aniline to be safely distilled without decomposition.[12][14]

Q3: Can I use chromatography to remove colored impurities? A3: Yes, column chromatography can be effective.[6] For many aniline derivatives, standard silica gel chromatography can work. However, the slightly basic nature of the amino group can sometimes cause the compound to streak on the acidic silica gel. In such cases, adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can improve separation. If normal-phase chromatography fails, reversed-phase (e.g., C18) HPLC can be a powerful alternative for separating polar impurities from the less polar aniline product.[5]

Q4: Is it better to purify the aniline free base or to convert it to a salt first? A4: Both methods are valid and the choice depends on the specific impurities and the scale of your work.

  • Purifying the Free Base (e.g., via distillation): This is fast and efficient for removing non-volatile polymers and salts. It is often the preferred method for large quantities.

  • Purifying via Salt Formation: This is an exceptionally thorough method for removing non-basic impurities.[6][7] The impure aniline is dissolved in a solvent and treated with an acid (e.g., HCl or oxalic acid) to precipitate the anilinium salt.[7][16] The colored, non-basic impurities remain in the solution. The salt can then be filtered and recrystallized to a very high purity. Afterwards, the pure salt is dissolved in water and treated with a base (e.g., NaOH) to regenerate the pure, free aniline, which can then be extracted.[7][17] This multi-step process is excellent for achieving analytical-grade purity.

Purification Method Selection Guide

The choice of purification method depends on the physical state of your aniline compound and the nature of the impurities.

G Start Start: Impure Aniline Compound IsLiquid Is the compound a liquid? Start->IsLiquid IsSolid Is the compound a solid? IsLiquid->IsSolid No Method_Distill Primary Method: Vacuum Distillation IsLiquid->Method_Distill Yes Method_Recrystal Primary Method: Recrystallization IsSolid->Method_Recrystal Yes Method_SteamDistill Alternative: Steam Distillation Method_Distill->Method_SteamDistill No vacuum? End Pure Aniline Compound Method_Distill->End Method_SteamDistill->End StillColored Is it still colored? Method_Recrystal->StillColored Method_Charcoal Re-dissolve and treat with Activated Carbon, then filter and recrystallize StillColored->Method_Charcoal Yes StillColored->End No Method_Charcoal->End

Caption: Decision tree for selecting a purification method.

Data Summary: Comparison of Common Purification Techniques

MethodPrincipleBest ForAdvantagesDisadvantages
Vacuum Distillation Separation by boiling point at reduced pressureRemoving non-volatile, polymeric, colored impurities from liquid anilines.[5]Highly effective for gross purification; scalable; relatively fast.Requires vacuum pump and specialized glassware; not suitable for heat-sensitive compounds.
Steam Distillation Co-distillation with water at <100°CSeparating aniline from inorganic salts and high-boiling point organic impurities.[12][15]Avoids high temperatures and decomposition; simple setup.Generates aqueous waste; requires final drying step.
Activated Carbon Adsorption of large, conjugated moleculesRemoving residual color from solutions of solid or liquid anilines.[6][8][9]Very effective for trace color removal; inexpensive.Can reduce yield due to co-adsorption of product; requires a subsequent filtration step.[8]
Recrystallization Differential solubility at different temperaturesPurifying solid aniline derivatives.[13][18]Can yield very high purity material; good for removing soluble impurities.Yield can be low; requires finding a suitable solvent system.[8]
Acid/Base Extraction Conversion to a salt to alter solubilityRemoving non-basic or weakly basic impurities.[6][7]Excellent for removing specific types of impurities; can be very selective.Multi-step process; requires use of acids/bases and generates aqueous waste.

References

Technical Support Center: Optimizing Reaction Yield for 3-Methoxy-4-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.

Introduction

This compound, a key intermediate in the pharmaceutical and fine chemical industries, requires a synthesis process that is both high-yielding and produces a product of high purity. The most common and efficient laboratory-scale synthesis involves the reduction of the corresponding nitroarene, 4-methyl-3-nitroanisole. This guide will focus on optimizing this transformation, addressing common challenges, and providing robust analytical methods for quality control.

Core Synthesis Protocol: Catalytic Hydrogenation of 4-Methyl-3-nitroanisole

The catalytic hydrogenation of 4-methyl-3-nitroanisole using palladium on carbon (Pd/C) is a widely adopted method due to its high efficiency and relatively clean reaction profile.

Experimental Protocol

Materials:

  • 4-Methyl-3-nitroanisole (C₈H₉NO₃, MW: 167.16 g/mol )[1]

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-3-nitroanisole (1.0 eq) in methanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the solution.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is replaced by hydrogen. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) or use a hydrogen balloon.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.

  • Concentration: Remove the methanol from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Low or No Product Yield
Potential Cause Explanation Recommended Solution
Inactive Catalyst The Pd/C catalyst may have lost its activity due to improper storage, handling, or poisoning from previous reactions.Use a fresh batch of catalyst. Ensure proper handling under an inert atmosphere.
Insufficient Hydrogen The reaction is stoichiometric with hydrogen. An inadequate supply will lead to incomplete conversion.Ensure the hydrogen source is not depleted and that the reaction vessel is properly sealed to prevent leaks.
Poor Mixing In a heterogeneous catalysis, efficient mixing is crucial for the substrate to interact with the catalyst surface.Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
Catalyst Poisoning The presence of sulfur or other impurities in the starting material or solvent can poison the palladium catalyst.Use high-purity starting materials and solvents. If catalyst poisoning is suspected, pre-treating the starting material with activated carbon may help.
Presence of Side Products

The reduction of nitroarenes can sometimes lead to the formation of intermediates and side products, especially if the reaction does not go to completion.

Observed Side Product Plausible Mechanism Mitigation Strategy
Nitroso and Hydroxylamine Intermediates Incomplete reduction of the nitro group. The reduction proceeds in a stepwise manner: nitro -> nitroso -> hydroxylamine -> amine.[2]Increase reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion.
Azoxy and Azo Compounds These are formed through the condensation of the nitroso and hydroxylamine intermediates.[2][3]Ensure efficient hydrogenation to minimize the concentration of these intermediates. Maintaining a neutral pH is also important, as basic conditions can promote condensation.

Diagram: Reaction Pathway and Side Product Formation

ReactionPathway Nitro 4-Methyl-3-nitroanisole Nitroso Nitroso Intermediate Nitro->Nitroso +H₂ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +H₂ Azoxy Azoxy Compound Nitroso->Azoxy Amine This compound Hydroxylamine->Amine +H₂ Hydroxylamine->Azoxy Condensation Azo Azo Compound Azoxy->Azo Reduction

Caption: Pathway for the reduction of 4-methyl-3-nitroanisole and the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is dark in color. What causes this and how can I prevent it?

A1: Anilines are susceptible to air oxidation, which forms colored impurities. To prevent discoloration, store the purified compound under an inert atmosphere (nitrogen or argon), protect it from light by using an amber vial, and store it at a low temperature.

Q2: Can I use other reducing agents besides catalytic hydrogenation?

A2: Yes, other reducing agents can be used, but they may have different selectivities and require different work-up procedures. Common alternatives include:

  • Fe/HCl or Fe/NH₄Cl: A classic method that is often more tolerant of other functional groups.[4]

  • Tin(II) chloride (SnCl₂): A mild reducing agent suitable for substrates with sensitive functional groups.[4]

  • Sodium dithionite (Na₂S₂O₄): Can be used under milder conditions but may require careful control of stoichiometry.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): Periodically take aliquots from the reaction mixture, filter to remove the catalyst, and run a TLC to check for the disappearance of the starting material spot.

  • Hydrogen Uptake: In a closed system, the consumption of hydrogen can be monitored by the pressure drop in the reaction vessel.

  • GC-MS or HPLC: For more quantitative analysis, small samples can be taken, filtered, and analyzed by GC-MS or HPLC.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to assess the purity of this compound.

Parameter Condition
Column C18 (e.g., Newcrom R1)[5]
Mobile Phase Acetonitrile and water with a phosphoric acid or formic acid modifier[5]
Detection UV at an appropriate wavelength
Flow Rate Typical analytical flow rates (e.g., 1 mL/min)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying the product and any volatile impurities.

Parameter Condition
Column A non-polar or medium-polarity column (e.g., DB-1MS or equivalent) is suitable for separating anilines.[6]
Injector Temperature Typically 250 °C
Oven Program A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) is often used.[7]
Detector Mass Spectrometer (for identification) or Flame Ionization Detector (for quantification)

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckCatalyst Is the catalyst fresh and handled properly? Start->CheckCatalyst CheckH2 Is the hydrogen supply adequate and the system sealed? CheckCatalyst->CheckH2 Yes Solution Optimize Reaction Conditions CheckCatalyst->Solution No, replace catalyst CheckMixing Is the stirring vigorous enough? CheckH2->CheckMixing Yes CheckH2->Solution No, fix H₂ supply/seal CheckPurity Are the starting materials and solvent of high purity? CheckMixing->CheckPurity Yes CheckMixing->Solution No, increase stirring CheckPurity->Solution Yes CheckPurity->Solution No, purify starting materials SideProducts Presence of Side Products (e.g., Azoxy/Azo) IncreaseTime Increase reaction time SideProducts->IncreaseTime IncreasePressure Increase H₂ pressure IncreaseTime->IncreasePressure IncreaseCatalyst Increase catalyst loading IncreasePressure->IncreaseCatalyst IncreaseCatalyst->Solution

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

stability of 3-Methoxy-4-methylaniline under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Methoxy-4-methylaniline (CAS 16452-01-0). This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. As a crucial intermediate in pharmaceutical synthesis, understanding its stability profile is paramount to ensuring the integrity of your research and the quality of your final products.

Introduction: The Chemistry of this compound Stability

This compound is an aromatic amine featuring both an electron-donating methoxy group and a methyl group on the benzene ring. These substituents increase the electron density of the aromatic system, which in turn influences the reactivity and stability of the amine functional group. While beneficial for certain synthetic transformations, this increased electron density can also render the molecule more susceptible to degradation under specific conditions, primarily through oxidation.[1] This guide will explore the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress, providing you with the knowledge to mitigate degradation and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has darkened over time. Is it still usable?

A1: The darkening of this compound, which is often a brown chunky solid, is a common observation and typically indicates oxidation.[2] Aromatic amines, in general, are prone to atmospheric oxidation, which can lead to the formation of colored impurities.[3] For critical applications, it is highly recommended to use a purified, colorless or light-colored starting material. The presence of colored impurities can potentially interfere with your reaction and lead to the formation of undesired side products. For less sensitive applications, the material might still be usable, but it is advisable to perform a small-scale test reaction first.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture.[2] It is also recommended to store the compound at refrigerated temperatures (2-8 °C) and in a dark place to inhibit both thermal and photolytic degradation.[4]

Q3: I am observing multiple spots on my TLC after a reaction involving this compound. What could be the cause?

A3: The appearance of multiple spots on a TLC plate can be attributed to several factors. Firstly, the starting material itself might contain impurities. Secondly, the reaction conditions (e.g., strong acids, oxidizing agents, high temperatures) could be causing the degradation of your starting material or product. The electron-rich nature of the this compound ring makes it highly activated and susceptible to various side reactions. Consider analyzing your starting material for purity and re-evaluating your reaction conditions to ensure they are not too harsh.

Troubleshooting Guide: Stability Under Different Reaction Conditions

This section provides a detailed breakdown of the stability of this compound under common experimental stressors, along with troubleshooting tips to minimize degradation.

Acidic Conditions

General Stability: this compound, like other anilines, is a weak base and will react with acids to form the corresponding anilinium salt in a weakly exothermic reaction.[2][5] While this protonation can protect the amine from oxidation to some extent, strong acidic conditions, especially at elevated temperatures, can promote other degradation pathways.

Potential Issues & Troubleshooting:

  • Issue: Reaction mixture turns dark in the presence of strong acids.

    • Cause: Acid-catalyzed oxidation or polymerization of the aniline.

    • Troubleshooting:

      • If possible, use a milder acid or a shorter reaction time.

      • Conduct the reaction under an inert atmosphere to exclude oxygen.

      • Consider protecting the amine group as an amide (e.g., acetamide) before subjecting the molecule to harsh acidic conditions. The amide can be hydrolyzed back to the amine in a subsequent step.[1]

  • Issue: Unexpected side products are observed.

    • Cause: The electron-donating groups can activate the ring towards unwanted electrophilic substitution reactions in the presence of certain acids.

    • Troubleshooting:

      • Carefully control the stoichiometry of reagents.

      • Optimize the reaction temperature and time to favor the desired transformation.

Basic Conditions

General Stability: this compound is generally more stable under basic conditions compared to acidic conditions, as the free amine is less prone to certain types of degradation. However, strong bases at high temperatures can still pose a risk.

Potential Issues & Troubleshooting:

  • Issue: Slow degradation or discoloration over prolonged reaction times.

    • Cause: Base-catalyzed oxidation, particularly in the presence of air.

    • Troubleshooting:

      • Ensure the reaction is carried out under an inert atmosphere.

      • Use freshly distilled or high-purity solvents to minimize contaminants that could catalyze degradation.

Oxidative Conditions

General Stability: Aromatic amines are highly susceptible to oxidation, and this compound is no exception. The presence of both a methoxy and a methyl group, which are electron-donating, increases the electron density on the aromatic ring, making it even more prone to oxidation.[1] Common oxidizing agents will readily react with the amine functionality.[2][5]

Potential Degradation Products: Oxidation can lead to a complex mixture of products, including nitroso, nitro, and polymeric species. The formation of colored quinone-imine structures is also a common outcome of aniline oxidation.

Potential Issues & Troubleshooting:

  • Issue: Rapid darkening of the reaction mixture upon addition of an oxidizing agent or exposure to air.

    • Cause: Oxidation of the aniline.

    • Troubleshooting:

      • If oxidation is not the desired reaction, rigorously exclude air and other oxidizing agents from your reaction setup.

      • Use deoxygenated solvents.

      • If the amine needs to be present during an oxidative step targeting another part of the molecule, consider protecting the amine group.

Thermal Conditions

General Stability: this compound is a solid with a melting point in the range of 56-60°C and a boiling point of approximately 251°C.[4] While it has a relatively high boiling point, prolonged exposure to elevated temperatures, even below its boiling point, can lead to thermal decomposition. Aniline itself is known to decompose when heated to 370°C.[6]

Potential Decomposition Products: Thermal degradation of aromatic amines can lead to the formation of a variety of products through complex reaction pathways, including polymerization and fragmentation. Analysis by techniques such as GC-MS would be necessary to identify the specific decomposition products.

Potential Issues & Troubleshooting:

  • Issue: The reaction mixture darkens or forms tar-like substances at high temperatures.

    • Cause: Thermal decomposition and/or polymerization.

    • Troubleshooting:

      • If possible, run the reaction at a lower temperature for a longer duration.

      • Ensure even heating of the reaction mixture to avoid localized "hot spots."

      • Monitor the reaction closely to avoid prolonged heating after completion.

Photolytic Conditions

General Stability: Aromatic amines can be sensitive to light. Exposure to UV or even visible light can provide the energy to initiate degradation reactions, often through radical pathways. The presence of photosensitizers can accelerate this process.

Potential Degradation Pathways: Photodegradation of anilines can proceed through various mechanisms, including photo-oxidation. This can lead to the formation of hydroxylated species, ring-opened products, and polymers.

Potential Issues & Troubleshooting:

  • Issue: The compound degrades when the reaction is exposed to light.

    • Cause: Photolytic decomposition.

    • Troubleshooting:

      • Protect the reaction from light by covering the reaction vessel with aluminum foil or by working in a dark room.

      • Use amber glassware for storing the compound and for running reactions.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receiving and Inspection: Upon receipt, inspect the container for any damage. Note the initial color of the compound.

  • Storage: Store the container in a refrigerator at 2-8°C, away from light and sources of ignition.

  • Inert Atmosphere: Before sealing the container after first use, flush the headspace with an inert gas like nitrogen or argon.

  • Dispensing: When dispensing the solid, work quickly to minimize exposure to air. If possible, handle the compound in a glovebox or under a stream of inert gas.

Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for quantifying the parent compound and detecting any degradation products. The following is a general starting point for method development.

  • Column: A C18 reverse-phase column is a good starting point for the separation of aromatic amines and their potential impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol is often effective. For mass spectrometry compatibility, volatile buffers like ammonium formate or ammonium acetate should be used.[7]

  • Detection: UV detection is suitable for aromatic compounds. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks, which can help in identifying the parent compound and distinguishing it from degradation products.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, a forced degradation study should be performed. This involves subjecting solutions of this compound to the stress conditions outlined in this guide (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting mixtures by HPLC to ensure that the degradation products are well-separated from the parent peak.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Pathways cluster_3 Solutions A Unexpected Reaction Outcome (Low Yield, Impurities, Color Change) B Check Starting Material Purity (TLC, NMR, HPLC) A->B C Review Reaction Conditions (Temp, Atmosphere, Reagents) A->C D Suspected Oxidation? (Air/Light Exposure) C->D E Suspected Thermal Degradation? (High Temperature) C->E F Suspected Acid/Base Instability? C->F G - Use Inert Atmosphere - Protect from Light - Use Purified/Deoxygenated Solvents D->G H - Lower Reaction Temperature - Reduce Reaction Time - Ensure Even Heating E->H I - Use Milder Acid/Base - Protect Amine Group - Control Stoichiometry F->I

Caption: A flowchart for troubleshooting unexpected outcomes in reactions involving this compound.

Degradation Pathways of Aromatic Amines

G cluster_0 Stress Conditions cluster_1 Potential Degradation Products A Aromatic Amine (e.g., this compound) B Oxidation (Air, H₂O₂, etc.) A->B C Photolysis (UV/Visible Light) A->C D Harsh Acid/Base + Heat A->D E Nitroso/Nitro Compounds B->E F Quinone-imines (Colored) B->F G Polymeric Materials (Tar) B->G H Ring-Opened Products C->H I Hydroxylated Species C->I D->G

Caption: General degradation pathways for aromatic amines under various stress conditions.

Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
Storage Store at 2-8°C under an inert atmosphere, protected from light.To minimize thermal, oxidative, and photolytic degradation.[2][4]
Handling Minimize exposure to air and light. Use in a well-ventilated area or under inert gas.Aromatic amines are sensitive to air and can be toxic.[2][5]
Acidic Reactions Use the mildest possible acidic conditions. Consider amine protection for harsh conditions.To prevent acid-catalyzed oxidation and side reactions.[1]
Oxidative Reactions If oxidation is not desired, rigorously exclude oxygen and other oxidizing agents.The compound is highly susceptible to oxidation.[2][5]
High-Temperature Reactions Use the lowest effective temperature and monitor the reaction to avoid prolonged heating.To prevent thermal decomposition and polymerization.
Light-Sensitive Reactions Protect the reaction from light using amber glassware or by covering the reaction vessel.To prevent photolytic degradation.

References

Technical Support Center: Byproduct Identification in 3-Methoxy-4-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Methoxy-4-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). We will move from foundational chemistry to advanced analytical troubleshooting, providing not just protocols, but the scientific reasoning behind them.

Section 1: Frequently Asked Questions - Synthesis and Impurity Profiling

This section addresses the most common questions regarding the synthesis of this compound and the potential impurities that can arise.

Q1: What is the standard synthesis route for this compound and where do byproducts typically form?

The most common industrial synthesis is a two-step process starting from 2-methoxy-1-methylbenzene (also known as 3-methylanisole). Understanding this pathway is critical because each step is a potential source of impurities.

  • Step 1: Electrophilic Nitration. 2-methoxy-1-methylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho, para-directing. Given their positions, they synergistically direct the incoming nitro group (-NO₂) to the C4 position, making 2-methoxy-1-methyl-4-nitrobenzene the major product.[1][2][3]

  • Step 2: Reduction. The nitro group of 2-methoxy-1-methyl-4-nitrobenzene is then reduced to an amine (-NH₂) to yield the final product, this compound. This is typically achieved via catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) or using metal-acid systems (e.g., Sn/HCl).[4]

Byproducts can be introduced at either stage. Nitration can yield isomeric impurities or dinitrated products, while reduction can be incomplete, leaving behind intermediates.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Potential Nitration Byproducts cluster_2 Step 2: Reduction cluster_3 Potential Reduction Byproducts start 2-Methoxy-1-methylbenzene reagents1 HNO₃ / H₂SO₄ start->reagents1 product1 2-Methoxy-1-methyl-4-nitrobenzene (Major Product) reagents1->product1 byproduct1 Isomeric Products (e.g., 6-nitro isomer) reagents1->byproduct1 Side Reaction byproduct2 Dinitrated Products reagents1->byproduct2 Over-reaction (High Temp) reagents2 Reduction (e.g., H₂/Pd or Sn/HCl) product1->reagents2 final_product This compound reagents2->final_product byproduct3 Incomplete Reduction (Nitroso, Azoxy, Azo compounds) reagents2->byproduct3 Incomplete Reaction

Caption: Synthesis of this compound and key byproduct formation points.
Q2: I see multiple peaks in my GC chromatogram. What are the likely identities of these byproducts?

Based on the synthesis route, your unknown peaks are likely one of the following. Always confirm identities by comparing retention times and mass spectra with authentic standards whenever possible.

Potential Byproduct Source Molecular Weight ( g/mol ) Expected Mass Spectral Behavior
2-methoxy-1-methyl-6-nitrobenzene Nitration167.15Isomer of the main intermediate. Will have a molecular ion (M⁺) at m/z 167. Fragmentation will be similar to the 4-nitro isomer but with different relative abundances.
Dinitro-2-methoxy-1-methylbenzene Nitration212.15Result of over-nitration, especially at higher temperatures.[1][2] Expect M⁺ at m/z 212.
2-methoxy-1-methyl-4-nitrosobenzene Reduction151.17An intermediate from incomplete reduction of the nitro group. Expect M⁺ at m/z 151.
Starting Material (2-methoxy-1-methylbenzene) -122.17Unreacted starting material. Expect M⁺ at m/z 122.
Isomers of final product Nitration137.18If the 6-nitro isomer was formed and subsequently reduced, it would yield 5-Methoxy-2-methylaniline. It will have the same M⁺ (m/z 137) as the target compound but a different retention time.

Section 2: GC-MS Analysis & Troubleshooting Guide

This section focuses on the practical aspects of setting up your GC-MS analysis and troubleshooting common problems encountered with aniline compounds.

Q3: My peaks for this compound are tailing and showing poor sensitivity. What's wrong?

This is the most common issue when analyzing amines. The primary amine group is basic and highly polar, leading to undesirable interactions with the analytical system.

  • Causality: Active silanol (Si-OH) groups present on the surface of standard glass inlet liners and at the head of the GC column can strongly adsorb the amine group through hydrogen bonding. This causes a portion of the analyte to lag behind as it travels through the system, resulting in asymmetric (tailing) peaks and reduced signal, as some analyte may be irreversibly adsorbed.[5][6]

  • Solution:

    • Use a Deactivated Inlet Liner: Always use a chemically deactivated (silanized) inlet liner. These liners have a surface treatment that caps the active silanol groups, creating a more inert pathway for your sample.

    • Trim the Column: If the column has been used extensively, active sites can develop at the inlet. Trim 10-15 cm from the front of the column to restore performance.[5]

    • Consider a "Base-Deactivated" Column: For routine amine analysis, using a GC column specifically designed and tested for basic compounds will provide the best peak shapes and inertness.

    • Derivatization: If the above steps are insufficient, chemical derivatization is a highly effective solution. (See Protocol P1).

Q4: I have an unknown peak in my chromatogram. How do I systematically identify it?

Follow a logical workflow to move from observation to identification. This process ensures you don't overlook potential sources of the peak, from contamination to unexpected reaction products.

Troubleshooting_Workflow start Unknown Peak Detected in Sample Chromatogram step1 Step 1: Check the Blank Inject a solvent blank. Is the peak present? start->step1 step2_yes Source is Contamination: - Septum bleed - Column bleed - Contaminated solvent/vial - Carryover from previous injection step1:f1->step2_yes Yes step2_no Step 2: Analyze Mass Spectrum Does the spectrum match anything in the NIST/Wiley library? step1:f1->step2_no No step3_yes Tentative ID Found. Verify with an authentic standard. step2_no:f1->step3_yes Yes (Good Match) step3_no Step 3: Manual Interpretation - Identify Molecular Ion (M⁺). - Look for characteristic fragments (e.g., loss of -CH₃, -OCH₃). - Is the M⁺ consistent with a potential byproduct from the table above? step2_no:f1->step3_no No / Poor Match step4 Step 4: Consider Isomers Does the unknown have the same M⁺ as your target analyte or another known component, but a different retention time? step3_no:f1->step4 step5 It is likely an isomer. Confirm structure via other analytical techniques (e.g., NMR) or synthesis of the suspected isomer standard. step4:f1->step5 Yes step6 Step 5: Consider Artifacts | Could the compound be formed in the hot GC inlet? (e.g., thermal degradation). step4:f1->step6 No step7 Test by lowering the inlet temperature and re-injecting. If the peak diminishes or disappears, it is likely an artifact. step6:f1->step7

Caption: Logical workflow for identifying an unknown peak in a GC-MS chromatogram.
Q5: Could my unknown peak be an artifact from the GC-MS system itself, rather than from my reaction?

Absolutely. It is crucial to distinguish between chemical realities and analytical artifacts.[7]

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade, releasing characteristic siloxane ions (e.g., m/z 73, 207, 281). This appears as a rising baseline at the end of the temperature program, not as sharp peaks. If you see these ions in your unknown peak's spectrum, it's a sign of bleed, not a discrete compound.[5][7]

  • Septum Bleed: Particles from the injection port septum can degrade and introduce siloxane-related contaminants into the system. These often appear as discrete, repeating "ghost" peaks in blank runs.[7][8]

  • Thermal Degradation: The hot GC inlet can sometimes cause thermally labile compounds to decompose before they even reach the column. If you suspect this, try lowering the inlet temperature by 20-30°C and see if the relative size of the unknown peak decreases.[9]

Section 3: Key Experimental Protocols

P1: Protocol for Derivatization of Anilines via Acylation

This protocol improves the chromatographic behavior of polar anilines by replacing the active hydrogen on the amine with an acyl group, making the molecule less polar and more volatile.[10]

Objective: To improve peak shape and thermal stability for GC-MS analysis.[10]

Reagents:

  • Sample extract in a suitable solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Acylating Agent: Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA)

  • Inert gas (Nitrogen) for evaporation

Procedure:

  • Evaporation: Transfer approximately 100-200 µL of your sample extract to a 2 mL GC vial. Evaporate to dryness under a gentle stream of nitrogen. This is crucial to remove any water or protic solvents that would consume the derivatizing reagent.

  • Reagent Addition: Add 50 µL of a solvent like ethyl acetate and 50 µL of the acylating reagent (e.g., HFBA) to the dried residue.[11]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[11]

  • Final Evaporation: After cooling, uncap the vial and evaporate the excess solvent and reagent under a gentle stream of nitrogen. Over-evaporation can lead to loss of the more volatile derivative.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of your final injection solvent (e.g., ethyl acetate).[11]

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL.

Validation: Successful derivatization is confirmed by the disappearance of the original this compound peak and the appearance of a new peak (typically at an earlier retention time) with a mass spectrum showing a higher molecular weight corresponding to the newly formed amide.

GCMS_Workflow A Sample from Reaction Mixture B Sample Preparation (Dilution / LLE / Derivatization) A->B C Injection into GC Inlet (Vaporization) B->C D Separation on GC Column C->D E Ionization in MS Source (e.g., Electron Impact) D->E F Mass Filtering in Analyzer (Quadrupole) E->F G Detection F->G H Data Processing & Interpretation G->H

References

Technical Support Center: Purification of o-Cresidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of o-Cresidine (2-methoxy-5-methylaniline). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity o-Cresidine. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt the methodology to your specific impurity profile.

A Critical Note on Safety

Before beginning any work, it is imperative to consult the Safety Data Sheet (SDS) for o-Cresidine. This compound is classified as harmful if swallowed and is a suspected carcinogen[1][2]. It is also an irritant.[3] Always handle o-Cresidine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]

Frequently Asked Questions (FAQs)

This section addresses foundational questions about setting up the purification of o-Cresidine.

Q1: What are the key chemical properties of o-Cresidine that influence its chromatographic behavior?

A1: The structure of o-Cresidine (C₈H₁₁NO) contains two key functional groups that dictate its behavior on a polar stationary phase like silica gel:

  • Aromatic Amine (-NH₂): This is a basic and polar group capable of strong hydrogen bonding with the silanol groups (Si-OH) on the surface of silica gel. This primary interaction is what allows for separation from non-polar impurities. However, the basicity of the amine can also lead to undesirable strong interactions with acidic silica sites, causing peak tailing.

  • Methoxy Ether (-OCH₃): This group adds to the overall polarity of the molecule.

Therefore, o-Cresidine is a moderately polar, basic compound. It is soluble in organic solvents but has low water solubility.[3][5]

Q2: What is the recommended stationary phase for purifying o-Cresidine?

A2: Silica gel (SiO₂) is the most common and recommended stationary phase for the purification of o-Cresidine due to its polarity and cost-effectiveness.[6][7]

  • Expertise & Causality: Silica gel's surface is covered in acidic silanol groups, which interact strongly with the polar amine and methoxy groups of o-Cresidine. This allows for effective separation from less polar byproducts or starting materials. For particularly stubborn separation issues or severe peak tailing, consider these alternatives:

    • Alumina (Al₂O₃): Can be used in its neutral or basic form, which is often beneficial for basic compounds like aromatic amines, as it minimizes the strong acidic interactions that cause tailing on silica.

    • Amine-functionalized Silica: This specialty phase offers a less acidic surface and can provide unique selectivity for polar and basic compounds.[8]

Q3: How do I select an appropriate mobile phase (eluent) for the separation?

A3: The selection of the mobile phase is the most critical variable. The principle is to find a solvent system where your target compound, o-Cresidine, has a Thin-Layer Chromatography (TLC) Retention Factor (Rf) of approximately 0.2 to 0.4 .[9] This range ensures the compound moves through the column at a moderate pace, allowing for effective separation from impurities without requiring excessively large volumes of solvent.

  • Trustworthiness (Self-Validating System): Always start by running analytical TLC plates to screen various solvent systems. Never proceed directly to a column without optimizing on TLC first. A good starting point for a moderately polar compound like o-Cresidine is a mixture of a non-polar and a polar solvent.

    • Initial System: Hexanes and Ethyl Acetate. Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of the more polar ethyl acetate (e.g., 8:2, 7:3) until the target Rf is achieved.

    • Alternative Systems: If separation is poor, you must change the selectivity by using solvents from different solvent groups.[10] Good alternatives include Dichloromethane/Methanol or Toluene/Ethyl Acetate.[11]

Q4: What should I do if my compound streaks or "tails" on the TLC plate?

A4: Tailing is a common issue with amines on silica gel. It occurs because the basic amine group interacts very strongly and sometimes irreversibly with the most acidic silanol sites on the silica surface. This leads to a continuous "bleeding" of the compound down the plate or column, resulting in poor separation and lower yields.

  • Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites. The most common choice is triethylamine (NEt₃ or TEA) . A concentration of 0.1% to 1% by volume in your eluent is typically sufficient to create sharp, symmetrical spots. Alternatively, a few drops of ammonia in the developing chamber can also work for TLC.

Core Experimental Protocol: Flash Column Chromatography of o-Cresidine

This protocol assumes a crude sample size of approximately 1 gram. Adjust quantities accordingly.

Materials:

  • Crude o-Cresidine

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Glass chromatography column

  • Solvents (Hexanes, Ethyl Acetate, Triethylamine - all HPLC grade)

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Step 1: Thin-Layer Chromatography (TLC) Optimization

  • Dissolve a small amount of your crude o-Cresidine mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the plate in a series of solvent systems to find the optimal mobile phase. Start with 10% Ethyl Acetate in Hexanes and increase polarity.

  • Crucial Step: Once you find a system that gives a target Rf of ~0.3, add 0.5% triethylamine to the solvent mixture and run the TLC again to confirm the Rf value and observe if spot tailing is eliminated. This is your chosen mobile phase for the column.

Step 2: Column Packing (Slurry Method)

  • For a 1 g sample, use approximately 50-100 g of silica gel (a 50:1 to 100:1 ratio by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, create a slurry of the silica gel in your initial, least polar mobile phase (e.g., 10% EtOAc/Hexanes).

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to dislodge air bubbles and ensure even packing.[6]

  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

Step 3: Sample Loading (Dry Loading Recommended) Dry loading is superior for preventing band broadening and improving resolution.

  • Dissolve your 1 g crude sample in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

  • Add 2-3 g of silica gel to this solution.

  • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Carefully add your mobile phase to the column, opening the stopcock to begin elution.

  • Apply gentle positive pressure to the top of the column (using a pump or bulb) to achieve a flow rate of about 2 inches (5 cm) of solvent level decrease per minute.[12]

  • Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the separation by spotting every few fractions on a TLC plate.

Step 5: Analysis and Product Isolation

  • Develop the TLC plates from your collected fractions. Visualize the spots under a UV lamp.

  • Combine the fractions that contain only your pure product (single spot at the correct Rf).

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield purified o-Cresidine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification process.

ProblemProbable Cause(s)Solution(s)
No Elution (Compound stuck at the top)Mobile phase is not polar enough.Increase the polarity of the mobile phase. For a Hexane/EtOAc system, increase the percentage of ethyl acetate. If using a gradient, make the gradient steeper.
Co-elution (Poor separation of spots)1. Mobile phase polarity is too high, washing everything through quickly. 2. The chosen solvent system has poor selectivity for the compounds.1. Decrease the polarity of the mobile phase to increase the difference in retention times. 2. Change the solvent system entirely (e.g., switch from Hexane/EtOAc to Dichloromethane/Methanol) to alter the chemical interactions and improve selectivity.[10]
Streaking / Tailing in Fractions 1. Strong acidic-basic interaction between the amine and silica. 2. Column is overloaded with sample. 3. Compound is degrading on the silica.1. Add 0.1-1% triethylamine or a similar base to the mobile phase. 2. Reduce the amount of crude material loaded onto the column. Ensure a proper silica-to-sample ratio (at least 50:1). 3. o-Cresidine can be sensitive to air and light.[3] Work quickly and consider using degassed solvents if degradation is suspected.
Column Running Too Slowly 1. Silica gel is packed too tightly or contains fine particles. 2. Column frit is clogged.1. Repack the column, ensuring the slurry is not too thick. Use a silica gel grade appropriate for flash chromatography. 2. Ensure the sample is fully dissolved and filtered before loading if it contains particulates.
Unexpected Color Change Oxidation of the aromatic amine. Amines can oxidize in the presence of air and acidic silica, forming colored impurities.Work efficiently to minimize the compound's residence time on the column. If possible, use solvents that have been purged with nitrogen. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).[1]

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering poor separation during the purification of o-Cresidine.

Troubleshooting_Workflow start Initial Result: Poor Separation check_rf Analyze TLC What is the issue? start->check_rf rf_high Rf > 0.5 (Co-elution) check_rf:f1->rf_high Spots run too fast rf_low Rf < 0.1 (Stuck on baseline) check_rf:f1->rf_low Spots don't move tailing Streaking or Tailing check_rf:f1->tailing Spots are misshapen sol_rf_high Action: Decrease Mobile Phase Polarity rf_high->sol_rf_high sol_rf_low Action: Increase Mobile Phase Polarity rf_low->sol_rf_low sol_tailing Action: Add 0.1-1% Triethylamine to Mobile Phase tailing->sol_tailing change_selectivity change_selectivity sol_rf_high->change_selectivity If ineffective sol_rf_low->change_selectivity If ineffective end_node Achieved: Good Separation (Rf ≈ 0.3, sharp spots) sol_tailing->end_node change_selectivity->end_node

Caption: Troubleshooting workflow for optimizing TLC conditions.

References

dealing with side reactions of 3-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MMA-2026-01 Version: 1.0 Last Updated: January 6, 2026

Introduction

Welcome to the technical support center for 3-Methoxy-4-methylaniline (CAS 16452-01-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile aromatic amine in their synthetic workflows. As a substituted aniline with electron-donating methoxy and methyl groups, this compound is highly activated, making it an excellent nucleophile but also rendering it susceptible to specific side reactions, most notably oxidation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve common issues encountered during the handling, reaction, and purification of this reagent. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Section 1: The Primary Challenge - Oxidation and Color Formation

The most frequently encountered issue with this compound is its propensity to oxidize, leading to the formation of intensely colored impurities. This is a direct consequence of the electron-rich nature of the aromatic ring, which lowers the oxidation potential of the molecule.

Frequently Asked Questions (FAQs) - Oxidation

Q1: My once off-white or light brown this compound has turned dark brown/red/black upon storage. What happened and is it still usable?

A1: This color change is a classic indicator of aerial oxidation.[1][2][3] The amine functionality is readily oxidized by atmospheric oxygen, a process that is often accelerated by light and trace metal impurities. The initial step involves the formation of a radical cation, which can then undergo a series of complex reactions including dimerization, cyclization, and polymerization to form highly conjugated, colored species.[4][5]

The primary oxidation products for structurally similar anilines include azobenzenes, phenazines, and quinone imines.[6] These molecules possess extensive chromophores that absorb visible light, resulting in the dark coloration you observe.

Is it usable? The usability depends on the extent of decomposition and the tolerance of your subsequent reaction to impurities. For many applications, the presence of even minor colored impurities can be detrimental. It is strongly recommended to purify the material before use. A discolored reagent should never be used in GMP or late-stage development work without rigorous purification and re-analysis.

Q2: What is the chemical mechanism behind the color formation?

A2: The oxidation of aromatic amines is a radical-mediated process. The electron-donating groups (-OCH₃, -CH₃) on the ring stabilize the formation of an initial anilinyl radical cation. This radical can then couple with another radical or a neutral amine molecule, leading to a cascade of reactions that form larger, conjugated systems responsible for the color.

Below is a simplified mechanistic pathway illustrating the initial steps leading to common colored byproducts.

OxidationMechanism cluster_initiation Initiation cluster_dimerization Dimerization & Further Oxidation cluster_polymerization Polymerization Pathway cluster_cyclization Cyclization Pathway Aniline This compound RadicalCation Anilinyl Radical Cation Aniline->RadicalCation - e⁻ (Oxidation) Hydrazine Hydrazine Intermediate RadicalCation->Hydrazine + Radical Cation - 2H⁺ Polymer Polymeric Species (Dark/Insoluble) RadicalCation->Polymer Propagation Phenazine Phenazine Derivative (Colored) RadicalCation->Phenazine Complex Cyclization Azo Azobenzene Derivative (Colored) Hydrazine->Azo - 2e⁻, - 2H⁺

Caption: Simplified oxidation pathways of this compound.

Q3: How can I prevent my this compound from oxidizing during storage and handling?

A3: Prevention is the most effective strategy. Given its sensitivity to air, the following handling and storage protocols are essential:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as nitrogen or argon.[7] When weighing or transferring the solid, do so in a glovebox or use a nitrogen-flushed glove bag. For reaction setups, ensure all glassware is oven-dried and purged with inert gas.

  • Storage Conditions: Store the material in a tightly sealed, amber glass bottle to protect it from light. It should be kept in a cool, dry place, often in a refrigerator or freezer, to slow the rate of decomposition.

  • Avoid Contaminants: Ensure that spatulas and glassware are scrupulously clean. Trace metal contaminants can catalyze oxidation reactions.

Troubleshooting Guide: Preventing Oxidation During Reactions
Issue / Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
Reaction mixture darkens significantly upon heating or over time.Aerial oxidation of the starting material or product.Work under an inert atmosphere: Assemble the reaction glassware hot from the oven and purge with nitrogen or argon while it cools. Maintain a positive pressure of inert gas throughout the reaction via a balloon or bubbler.[7] Rationale: This displaces atmospheric oxygen, the primary oxidant.
Low yield and isolation of a dark, tarry substance.Oxidative polymerization of the aniline.Degas the solvent: Before adding reagents, sparge the reaction solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen. Rationale: Dissolved oxygen is a significant contributor to the initiation of radical oxidation pathways.
Reaction fails or gives complex mixture, especially with organometallic reagents.Oxidation of the aniline and/or quenching of the sensitive reagent.Use a protecting group: Temporarily protect the amine as an acetamide by reacting it with acetic anhydride. The acetamido group is less activating and far less prone to oxidation.[7][8] It can be easily removed by acid or base hydrolysis post-reaction. Rationale: Acetylation reduces the electron-donating ability of the nitrogen lone pair, increasing the oxidation potential and making the ring less susceptible to oxidation.

ProtectionWorkflow Start This compound (Reactive, Oxidation-Prone) Protected N-acetyl Derivative (Stable, Less Reactive) Start->Protected Protection (e.g., Ac₂O, Pyridine) Reaction Desired Synthesis Step (e.g., Nitration, Halogenation) Protected->Reaction Proceed with Reaction Deprotected Final Product with Free Amine Group Reaction->Deprotected Deprotection (e.g., aq. HCl, reflux)

Caption: Workflow for using a protecting group strategy.

Section 2: Side Reactions in Diazotization Chemistry

This compound is a common precursor for diazonium salts, which are valuable intermediates for Sandmeyer, Schiemann, and azo coupling reactions. However, its high reactivity can lead to specific side reactions.

Frequently Asked Questions (FAQs) - Diazotization

Q1: I'm attempting a Sandmeyer reaction, but I'm getting a significant amount of a phenolic byproduct. What's going wrong?

A1: The formation of phenols is a common side reaction in diazotization chemistry and arises from the reaction of the diazonium salt with water.[9] Aryl diazonium salts are thermally unstable, and this decomposition is accelerated at temperatures above 5-10 °C. The electron-donating groups on your aniline likely make the corresponding diazonium salt even more susceptible to nucleophilic attack by water.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the temperature of the diazotization reaction strictly between 0 and 5 °C using an ice-salt bath.

  • Use Immediately: Use the prepared diazonium salt solution immediately in the subsequent step. Do not let it warm to room temperature.

  • Acid Concentration: Ensure sufficient acid is present. Inadequate acid can lead to the formation of diazoamino compounds (triazenes) which can further complicate the reaction.[10]

Q2: During an azo coupling reaction, my yield is low and I'm isolating a complex mixture of colored products.

A2: This can be due to several factors with an activated amine like this compound:

  • Self-Coupling: The diazonium salt can couple with unreacted this compound. Because your starting material is so electron-rich, it can act as a coupling partner itself. This is a competitive side reaction to your desired coupling. To mitigate this, ensure slow, portion-wise addition of the sodium nitrite solution to the aniline solution to avoid a buildup of unreacted aniline when the diazonium salt is present.

  • Incorrect pH: Azo coupling reactions are highly pH-dependent.[11] Coupling to phenols is typically done under mildly alkaline conditions, while coupling to anilines is done under mildly acidic conditions. If the pH is too low, the concentration of the active diazonium electrophile is reduced; if it's too high, the diazonium salt can decompose to a diazotate ion, which is unreactive.

DiazotizationIssues cluster_diazotization Diazotization (0-5 °C) cluster_pathways Reaction Pathways / Side Reactions Aniline This compound + NaNO₂, HCl Diazonium Arenediazonium Salt Aniline->Diazonium Desired Desired Product (e.g., Sandmeyer, Azo Coupling) Phenol Phenolic Byproduct AzoSide Self-Coupling Byproduct (Azo Compound)

Caption: Competing reaction pathways for diazonium salts.

Section 3: Purification Protocols and Troubleshooting

Purifying this compound from its colored oxidation byproducts is a common requirement. The choice of method depends on the scale of the purification and the nature of the impurities.

Protocol 1: Vacuum Distillation

For larger quantities (>5 g) of material that has become discolored, vacuum distillation is often the most effective method. The high boiling point of this compound necessitates reduced pressure to prevent thermal decomposition.

Step-by-Step Methodology:

  • Setup: Assemble a clean, oven-dried distillation apparatus. Use a short-path distillation head for maximum efficiency.

  • Drying Agent: Add a small amount of a non-reactive drying agent like KOH pellets to the distillation flask. This will also help neutralize any acidic impurities.

  • Vacuum: Connect the apparatus to a vacuum pump capable of reaching <1 mmHg. A cold trap should be placed between the apparatus and the pump.

  • Heating: Gently heat the distillation flask using a heating mantle. The pure aniline will distill as a colorless or very pale yellow liquid.

  • Collection: Collect the distilled product in a receiver flask that has been pre-flushed with nitrogen. The dark, non-volatile oxidation products will remain in the distillation flask.

  • Storage: Immediately store the purified liquid under a nitrogen atmosphere in a sealed, amber vial in the refrigerator.

Protocol 2: Column Chromatography

For smaller scales or when distillation is not feasible, column chromatography can effectively remove polar, colored impurities.

Step-by-Step Methodology:

  • Stationary Phase Selection: Standard silica gel can be used, but it is acidic and can cause tailing or degradation of the basic aniline.[2][3] Two superior approaches are:

    • Option A (Recommended): Use an amine-functionalized silica gel. This provides a basic surface that minimizes unwanted interactions.

    • Option B: Add a competing base, such as 1-2% triethylamine (Et₃N), to your eluent system. This will neutralize the acidic sites on the silica gel.

  • Eluent System: A typical mobile phase is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the impurities. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity.

  • TLC Analysis: Monitor the separation using Thin Layer Chromatography (TLC). The colored impurities are typically highly polar and will remain at or near the baseline, while the desired aniline will have a higher Rf value. Aniline spots can be visualized under UV light (254 nm) and may turn brown over time on the plate due to oxidation.[2][3]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

If the aniline is a solid at room temperature and a suitable solvent can be found, recrystallization is an excellent method for purification.

Solvent Screening: Based on analogous compounds, a mixed solvent system like ethanol/water or a non-polar solvent like toluene could be effective.[12][13] The ideal solvent should dissolve the aniline well when hot but poorly when cold, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Data Summary: Purification Method Comparison
Method Typical Scale Pros Cons Expected Purity
Vacuum Distillation >5 gHighly effective for removing non-volatile polymers; good for large scale.Requires high vacuum; potential for thermal decomposition if not controlled.>99%
Column Chromatography <5 gExcellent separation from polar impurities; mild conditions.Can be material-intensive; potential for loss on acidic silica.>98%
Recrystallization VariablePotentially very high purity; scalable.Finding a suitable solvent can be difficult; may not remove all types of impurities.>99.5% (if successful)

Section 4: Analytical Methods for Purity Assessment

Verifying the purity of this compound before and after purification is critical.

Recommended Method: Reverse-Phase HPLC

A robust method for analyzing the purity of this compound involves reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Column: A C18 column (e.g., Newcrom R1) is suitable.

  • Mobile Phase: A simple isocratic or gradient method using acetonitrile and water with an acidic modifier is effective. A typical mobile phase could be a mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid (for MS compatibility).[7]

  • Detection: UV detection at a wavelength around 240-254 nm is appropriate for the aromatic ring.

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Oxidized impurities will typically appear as separate, often broader, peaks in the chromatogram, usually eluting at different retention times than the parent compound.

References

o-Cresidine Technical Support Center: Managing Air and Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-Cresidine. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but sensitive compound. My aim is to provide you with practical, in-depth guidance on managing the inherent air and moisture sensitivity of o-Cresidine, ensuring the integrity and success of your experiments. This resource is structured as a series of troubleshooting guides and frequently asked questions, reflecting the real-world challenges encountered in the laboratory.

Core Principles of Handling o-Cresidine

o-Cresidine, also known as 2-methoxy-5-methylaniline, is an aromatic amine widely used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] However, its utility is matched by its susceptibility to degradation. The primary challenge in working with o-Cresidine is its sensitivity to atmospheric oxygen and moisture, which can lead to oxidation and the formation of colored impurities, ultimately compromising experimental outcomes.[3][4] Understanding and mitigating these sensitivities are paramount for reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with o-Cresidine, providing step-by-step solutions grounded in chemical principles.

Problem 1: My o-Cresidine has turned reddish-brown upon storage.

Root Cause Analysis:

The discoloration of o-Cresidine from its typical white or pale yellow-green crystalline form to a reddish-brown hue is a classic indicator of oxidation.[5][6] The aromatic amine group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by the presence of light and moisture.[4] This oxidation leads to the formation of highly colored polymeric and quinone-imine type impurities.[7]

Solution Workflow:

  • Assess the Extent of Degradation:

    • Visually inspect the material. Darker coloration suggests more significant degradation.

    • Perform a purity analysis. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can quantify the remaining pure o-Cresidine and identify impurity peaks.[8][9]

  • Purification (if necessary and feasible):

    • For moderately discolored material, purification may be an option. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) under an inert atmosphere can remove colored impurities.

    • Column chromatography on silica gel or alumina can also be effective, though care must be taken to use deoxygenated solvents and perform the purification quickly to minimize on-column oxidation.[10]

  • Implement Corrective Storage Protocols:

    • Inert Atmosphere: Always store o-Cresidine under a dry, inert atmosphere such as nitrogen or argon.[5][11] This can be achieved by using a glove box or by blanketing the storage container with the inert gas before sealing.

    • Refrigeration: Store the compound at refrigerated temperatures to slow the rate of any potential degradation reactions.[3]

    • Light Protection: Use amber glass vials or store containers in the dark to prevent light-induced degradation.[4]

    • Secure Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[12]

Problem 2: My reaction with o-Cresidine is giving low yields and multiple unexpected byproducts.

Root Cause Analysis:

Low yields and the formation of side products in reactions involving o-Cresidine can often be traced back to the quality of the starting material and the reaction conditions. If the o-Cresidine has been compromised by air or moisture, the impurities can interfere with the desired reaction pathway. Additionally, the reaction itself may be sensitive to residual air or moisture in the solvents and reagents.

Solution Workflow:

  • Verify Starting Material Purity:

    • Before starting the reaction, confirm the purity of your o-Cresidine using an appropriate analytical method (HPLC, GC, or NMR).[13] If significant impurities are detected, purify the material as described in the previous section.

  • Ensure Anhydrous and Anaerobic Reaction Conditions:

    • Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents should be deoxygenated by sparging with an inert gas (nitrogen or argon) for at least 30 minutes prior to use.

    • Inert Atmosphere: Set up the reaction under a positive pressure of nitrogen or argon using a Schlenk line or in a glove box.[14]

    • Reagent Handling: Ensure all other reagents are anhydrous and handled in a manner that prevents exposure to air and moisture.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of byproducts in real-time.

    • During the work-up, be mindful that changes in pH or exposure to air can potentially degrade the product.[14] If your product is also sensitive, consider an inert atmosphere work-up.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for o-Cresidine?

To ensure the long-term stability of o-Cresidine, it should be stored in a tightly closed container, under a dry inert atmosphere (nitrogen or argon), at refrigerated temperatures, and protected from light.[3][11]

Parameter Recommendation Rationale
Atmosphere Dry Nitrogen or ArgonPrevents oxidation of the amine group.[4]
Temperature Refrigerated (2-8 °C)Slows the rate of degradation.[3]
Container Tightly Sealed Amber GlassPrevents ingress of air/moisture and protects from light.[4][12]

Q2: How can I tell if my o-Cresidine is degrading?

The most apparent sign of degradation is a change in color from white or pale-yellow to pink, red, or brown.[6] For a quantitative assessment, analytical techniques such as HPLC, GC, or melting point determination can be used to assess purity. A broadened melting point range or the appearance of impurity peaks in a chromatogram are indicative of degradation.[13]

Q3: What solvents are compatible with o-Cresidine?

o-Cresidine is soluble in many common organic solvents such as ethanol, ether, chloroform, benzene, and petroleum ether.[15][16] It is only slightly soluble in water.[15] When using o-Cresidine in a reaction, it is crucial to use anhydrous and deoxygenated solvents to prevent degradation.

Q4: Are there any specific safety precautions I should take when handling o-Cresidine?

Yes, o-Cresidine is a hazardous substance. It is harmful if swallowed and is a suspected carcinogen.[5][12] Always handle o-Cresidine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[11] Avoid creating dust when handling the solid material.[5]

Q5: My experiment requires the use of an oxidizing agent with o-Cresidine. How can I control the reaction to avoid unwanted side products?

When performing an oxidation reaction with o-Cresidine, it is essential to have precise control over the stoichiometry of the oxidizing agent and the reaction temperature.

  • Choice of Oxidant: Use a mild and selective oxidizing agent if possible. The Dess-Martin periodinane is an example of a mild oxidant for other functionalities that may be present in a molecule, though its compatibility would need to be verified for your specific reaction.[17]

  • Controlled Addition: Add the oxidizing agent slowly and portion-wise to the reaction mixture, while carefully monitoring the temperature to prevent exothermic runaway reactions.

  • Low Temperature: Conduct the reaction at a low temperature (e.g., 0 °C or below) to improve selectivity and minimize the formation of over-oxidized or polymeric byproducts.

  • Inert Atmosphere: Maintain an inert atmosphere throughout the reaction to prevent atmospheric oxygen from participating in unwanted side reactions.

Visualizing Degradation and Handling

To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway of o-Cresidine and the recommended experimental workflow for its use.

Potential Oxidation Pathway of o-Cresidine oCresidine o-Cresidine (2-Methoxy-5-methylaniline) RadicalCation Radical Cation Intermediate oCresidine->RadicalCation [O], -e⁻, -H⁺ (Air/Moisture) Dimerization Dimerization & Polymerization RadicalCation->Dimerization QuinoneImine Quinone-Imine Species RadicalCation->QuinoneImine Further Oxidation ColoredImpurities Colored Degradation Products (Reddish-Brown) Dimerization->ColoredImpurities QuinoneImine->ColoredImpurities

Caption: Simplified potential oxidation pathway of o-Cresidine.

Recommended Workflow for o-Cresidine Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis PurityCheck 1. Purity Check of o-Cresidine (HPLC/GC) SolventPrep 2. Prepare Anhydrous & Deoxygenated Solvents PurityCheck->SolventPrep ReactionSetup 3. Assemble Reaction under Inert Atmosphere SolventPrep->ReactionSetup ReagentAddition 4. Controlled Reagent Addition ReactionSetup->ReagentAddition ReactionMonitoring 5. Monitor Progress (TLC/LC-MS) ReagentAddition->ReactionMonitoring Workup 6. Careful Work-up (consider inert conditions) ReactionMonitoring->Workup Purification 7. Product Purification Workup->Purification Analysis 8. Product Characterization Purification->Analysis

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of intermediate and final compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Methoxy-4-methylaniline, a substituted aniline derivative of interest in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. It is designed to provide fellow researchers with the causal reasoning behind the observed chemical shifts and coupling patterns. By comparing the spectra of this compound with structurally related analogues—aniline, p-toluidine, and m-anisidine—we will dissect the electronic influence of each substituent, thereby offering a masterclass in spectral interpretation.

Molecular Structure and Atom Numbering

To ensure clarity throughout this guide, the following IUPAC-standard numbering scheme for this compound will be used for all spectral assignments.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: A Self-Validating System

The integrity of NMR data begins with meticulous sample preparation and standardized acquisition parameters. The following protocol ensures reproducibility and high-quality data.

1. Sample Preparation:

  • Accurately weigh 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃), a versatile solvent for many organic compounds.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. Solid impurities can severely degrade spectral quality by disrupting the magnetic field homogeneity.

  • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32, averaged to improve signal-to-noise.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 0-220 ppm.

  • Referencing: All spectra are referenced to the residual solvent signal of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within the molecule. The combination of three distinct substituents on the aniline ring creates a unique and informative pattern.

Table 1: ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H5~6.70d1H~7.8 (³J)
H2~6.65d1H~1.9 (⁴J)
H6~6.58dd1H~7.8 (³J), ~1.9 (⁴J)
-NH₂~3.60br s2H-
-OCH₃ (C8)3.84s3H-
-CH₃ (C7)2.15s3H-

Note: Precise chemical shifts can vary slightly based on sample concentration and specific instrument calibration. The data presented is based on typical values found in spectral databases.

Interpretation of the Spectrum:

  • Aromatic Region (6.5-6.8 ppm): The three aromatic protons (H2, H5, H6) are distinct.

    • H5: This proton is ortho to the methyl group and meta to the amino group. It appears as a doublet due to coupling with H6 (³J, ortho-coupling, typically 7-10 Hz).

    • H2: This proton is ortho to the amino group and meta to the methoxy group. It appears as a doublet due to coupling with H6 (⁴J, meta-coupling, typically 2-3 Hz). This upfield shift relative to benzene (7.34 ppm) is due to the strong electron-donating resonance effects of both the amino and methoxy groups.

    • H6: This proton is ortho to the amino group and adjacent to both H2 and H5. It is split by H5 (ortho-coupling) and H2 (meta-coupling), resulting in a doublet of doublets.

  • Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet around 3.60 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water or acid.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and not coupled to any other protons, thus appearing as a sharp singlet at 3.84 ppm.

  • Methyl Protons (-CH₃): The benzylic protons of the methyl group also appear as a sharp singlet at 2.15 ppm, as they have no adjacent protons to couple with.[1]

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum reveals eight distinct carbon signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)Rationale
C3~148.0Attached to the electronegative oxygen; downfield shift.
C1~139.7Attached to the nitrogen, but shielded relative to aniline due to ortho/para donation from -OCH₃.
C4~128.5Substituted with a methyl group.
C5~121.2Aromatic CH.
C6~113.8Aromatic CH; shielded by ortho -NH₂ and para -OCH₃ electron donation.
C2~109.5Aromatic CH; strongly shielded by ortho -NH₂ and para -CH₃ electron donation.
C8 (-OCH₃)~55.3Typical shift for a methoxy carbon attached to an aromatic ring.
C7 (-CH₃)~16.5Typical shift for a methyl group on an aromatic ring.

Note: Data is based on spectral database information.[2]

Interpretation of the Spectrum:

The chemical shifts of the aromatic carbons are governed by the electronic effects of the three substituents. The -NH₂ and -OCH₃ groups are strong electron-donating groups (EDGs) through resonance, increasing electron density (shielding) at the ortho and para positions. The -CH₃ group is a weak EDG.[3]

  • Shielded Carbons (C2, C6): C2 and C6 are ortho to the powerful amino EDG, causing them to be significantly shielded (shifted upfield) compared to benzene (128.5 ppm).

  • Quaternary Carbons (C1, C3, C4): These carbons, which are directly attached to substituents, often show weaker signals due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. C3, bonded to the highly electronegative oxygen, is the most downfield of the ring carbons.

Comparative Analysis: Understanding Substituent Effects

To truly appreciate the spectral features of this compound, we must compare it to its simpler analogues. This comparison illuminates the additive nature of substituent-induced chemical shifts.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonAniline[4]p-Toluidine[5]m-AnisidineThis compound
C1 146.7144.1147.8~139.7
C2 115.2115.3102.4~109.5
C3 129.4129.8160.9~148.0
C4 118.6127.5106.1~128.5
C5 129.4129.8130.2~121.2
C6 115.2115.3109.2~113.8

Key Insights from Comparison:

  • Aniline vs. p-Toluidine: Adding a methyl group at C4 in p-toluidine has a minor effect on the chemical shifts of the carbons ortho (C2, C6) and meta (C3, C5) to the amino group, but significantly shifts the ipso-carbon (C4) itself.[5][6]

  • Aniline vs. m-Anisidine: Adding a methoxy group at C3 dramatically shields the ortho (C2, C4) and para (C6) positions relative to the -OCH₃ group, shifting them significantly upfield. The ipso-carbon (C3) is strongly deshielded.

  • Synthesis of Effects in this compound: The spectrum of our target molecule is a logical combination of these individual effects. For instance, the C2 and C6 carbons are strongly influenced by the ortho-amino group (shielding), while C5 is influenced by the ortho-methyl and meta-amino groups. This systematic comparison validates the assignments and provides a deeper understanding of structure-property relationships.

Workflow for NMR-Based Structural Elucidation

The process of analyzing an unknown sample by NMR follows a logical and self-validating workflow.

Caption: Workflow for structural elucidation using 1D NMR.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, allowing for the complete assignment of all proton and carbon signals. The analysis is rationalized by considering the fundamental electronic properties of the amino, methoxy, and methyl substituents. By systematically comparing the spectra with those of aniline, p-toluidine, and m-anisidine, we can observe the predictable and additive nature of substituent effects on the aromatic ring. This guide serves as a robust framework for researchers using NMR to confidently elucidate and verify the structures of complex organic molecules.

References

FT-IR spectrum interpretation for 3-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the FT-IR Spectral Interpretation of 3-Methoxy-4-methylaniline: A Comparative Analysis for Researchers

Introduction

In the fields of pharmaceutical development and synthetic chemistry, unambiguous structural elucidation is paramount. This compound, a substituted aniline derivative, serves as a valuable intermediate in the synthesis of various dyes and pharmacologically active compounds. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the identity and purity of such molecules by probing their specific chemical bonds.

This guide, designed for researchers and drug development professionals, offers an in-depth interpretation of the FT-IR spectrum of this compound. Moving beyond a simple peak-list, we will explore the causality behind the spectral features, compare them against structurally similar alternatives to highlight unique identifiers, and provide a robust experimental protocol to ensure data integrity.

Section 1: Core Principles of Interpreting Substituted Aniline Spectra

The infrared spectrum of a molecule is a unique fingerprint arising from the vibrations of its constituent chemical bonds. When a molecule absorbs infrared radiation, specific bonds stretch, bend, or rock at a characteristic frequency. For a substituted aromatic amine like this compound, the key is to recognize the distinct contributions from the primary amine (-NH₂), the aromatic ring, the methoxy ether (-OCH₃), and the alkyl (-CH₃) groups.

The primary diagnostic regions in the mid-IR range (4000-400 cm⁻¹) for this molecule are:

  • 3500-3300 cm⁻¹: N-H stretching vibrations of the primary amine.

  • 3100-2850 cm⁻¹: C-H stretching from aromatic and aliphatic groups.

  • 1650-1450 cm⁻¹: N-H bending and aromatic C=C ring stretching.

  • 1350-1000 cm⁻¹: C-N stretching of the aromatic amine and C-O stretching of the aryl ether.

  • Below 900 cm⁻¹: C-H out-of-plane bending, which is highly diagnostic of the aromatic substitution pattern.

Section 2: Detailed FT-IR Analysis of this compound

The structure of this compound contains a 1,2,4-trisubstituted benzene ring, which gives rise to a complex but interpretable spectrum. Each functional group provides a distinct signature.

dot

G cluster_molecule This compound cluster_spectrum Characteristic FT-IR Absorption Regions (cm⁻¹) mol r1 ~3470 & ~3380 cm⁻¹ N-H Asymmetric & Symmetric Stretch mol->r1 -NH₂ r2 ~3030 cm⁻¹ Aromatic C-H Stretch mol->r2 Ar-H r3 ~2960 & ~2840 cm⁻¹ Aliphatic C-H Stretch mol->r3 -CH₃, -OCH₃ r4 ~1620 cm⁻¹ N-H Scissoring Bend mol->r4 -NH₂ r5 ~1510 cm⁻¹ Aromatic C=C Stretch mol->r5 Ar C=C r6 ~1260 & ~1040 cm⁻¹ Asymmetric & Symmetric C-O-C Ether Stretch mol->r6 Ar-O-CH₃ r7 ~1290 cm⁻¹ Aromatic C-N Stretch mol->r7 Ar-N r8 ~810 cm⁻¹ C-H Out-of-Plane Bend (1,2,4-Trisubstituted) mol->r8 Ar-H

Caption: Correlation of functional groups in this compound with their IR absorption regions.

Table 1: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale & Key Insights
~3470 & ~3380N-H Asymmetric & Symmetric StretchMedium, Sharp (two peaks)Primary aromatic amines display two distinct peaks due to asymmetric (higher frequency) and symmetric stretching.[1][2][3] Their position, typically 40-70 cm⁻¹ higher than aliphatic amines, confirms the amine's attachment to an aromatic ring.[4][5]
~3030Aromatic C-H StretchWeak to MediumThe presence of absorption bands above the 3000 cm⁻¹ threshold is a clear indicator of C-H bonds on an unsaturated system, such as a benzene ring.[6][7]
~2960, ~2840Aliphatic C-H StretchMediumThese bands, appearing below 3000 cm⁻¹, are characteristic of the C-H bonds in the methyl (-CH₃) and methoxy (-OCH₃) groups.[8]
~1620N-H Bending (Scissoring)StrongThis strong absorption is characteristic of the in-plane scissoring motion of a primary amine group and is a reliable diagnostic feature.[1][2]
~1590, ~1510Aromatic C=C Ring StretchMedium to StrongAromatic rings exhibit characteristic stretching vibrations within the ring, typically producing a pair of sharp bands in this region.[6][7]
~1260Aryl-O Asymmetric StretchStrongThe strong absorption in this region is highly characteristic of the asymmetric C-O-C stretch of an aryl ether, a key identifier for the methoxy group.
~1290Aromatic C-N StretchStrongAromatic amines exhibit a strong C-N stretching band at a higher frequency than aliphatic amines (1000-1250 cm⁻¹) due to the stronger bond character from resonance with the ring.[1][2][9]
~1040Aryl-O Symmetric StretchMediumThis band corresponds to the symmetric C-O-C stretch of the aryl ether functionality.
~810Aromatic C-H Out-of-Plane BendStrongThe position of strong bands in this "fingerprint" region is diagnostic of the ring's substitution pattern. A strong band around 810-850 cm⁻¹ is consistent with a 1,2,4-trisubstituted aromatic ring.[7]

Section 3: Comparative Spectral Analysis

To confidently identify this compound, comparing its spectrum to similar molecules is crucial. We will use p-Toluidine and m-Anisidine as benchmarks.

  • p-Toluidine (4-methylaniline): Lacks the methoxy group.

  • m-Anisidine (3-methoxyaniline): Lacks the methyl group.

This comparison allows for the definitive assignment of spectral features associated with the methoxy and methyl groups.

Table 2: Comparative FT-IR Analysis

Vibrational ModeThis compoundp-Toluidinem-Anisidine
N-H Stretch~3470 & ~3380 cm⁻¹ (Two Peaks)~3430 & ~3350 cm⁻¹ (Two Peaks)~3450 & ~3370 cm⁻¹ (Two Peaks)
Aromatic C-H Stretch~3030 cm⁻¹ (Present)~3020 cm⁻¹ (Present)~3040 cm⁻¹ (Present)
Aliphatic C-H Stretch~2960, ~2840 cm⁻¹ (Present)~2920 cm⁻¹ (Present)~2835 cm⁻¹ (Present, from -OCH₃)
N-H Bend~1620 cm⁻¹ (Strong)~1620 cm⁻¹ (Strong)~1620 cm⁻¹ (Strong)
Aromatic C=C Stretch~1510 cm⁻¹ (Strong)~1515 cm⁻¹ (Strong)~1600, ~1500 cm⁻¹ (Strong)
Aryl-O C-O Stretch ~1260 cm⁻¹ (Strong)Absent ~1225 cm⁻¹ (Strong)
Aromatic C-N Stretch~1290 cm⁻¹ (Strong)~1270 cm⁻¹ (Strong)~1280 cm⁻¹ (Strong)
C-H Out-of-Plane Bend ~810 cm⁻¹ (1,2,4-Trisubstituted)~815 cm⁻¹ (p-Disubstituted)~770, ~690 cm⁻¹ (m-Disubstituted)

Key Differentiating Features:

  • The Methoxy Group Signature: The most telling feature for this compound is the strong, unambiguous C-O stretching band around 1260 cm⁻¹ . This band is present in m-Anisidine but is completely absent in p-Toluidine, making it a definitive marker.

  • Aromatic Substitution Pattern: The C-H out-of-plane (OOP) bending region below 900 cm⁻¹ provides a "structural fingerprint." The band around 810 cm⁻¹ in this compound is characteristic of its 1,2,4-trisubstitution, which differs distinctly from the patterns for p-disubstituted p-Toluidine (~815 cm⁻¹) and m-disubstituted m-Anisidine (~770 and ~690 cm⁻¹).[7]

Section 4: Validated Experimental Protocol for FT-IR Analysis

To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. This protocol is designed to be self-validating by incorporating critical checks for instrument performance and sample preparation.

dot

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing p1 Instrument Purge (Minimize H₂O/CO₂) p2 Performance Verification (e.g., Polystyrene Standard) p1->p2 p3 Sample Preparation (ATR or KBr Pellet) p2->p3 a1 Collect Background Spectrum (Clean ATR or KBr Blank) p3->a1 a2 Load Sample a1->a2 a3 Collect Sample Spectrum (16-32 Scans, 4 cm⁻¹ Resolution) a2->a3 d1 Perform ATR Correction (If Applicable) a3->d1 d2 Baseline Correction d1->d2 d3 Peak Picking & Annotation d2->d3

Caption: Standard workflow for acquiring a validated FT-IR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water (~3600 cm⁻¹ and 1630 cm⁻¹) and carbon dioxide (~2360 cm⁻¹) interference.

    • Run a performance qualification test using a polystyrene film standard to verify wavenumber accuracy.

  • Sample Preparation (Choose one):

    • Attenuated Total Reflectance (ATR) - Recommended: Place a small amount (1-2 mg) of solid this compound directly onto the ATR crystal (e.g., diamond or germanium). Apply consistent pressure using the anvil to ensure good contact. This method requires minimal sample preparation.

    • Potassium Bromide (KBr) Pellet: Grind 1-2 mg of the sample with ~100 mg of dry, FT-IR grade KBr using an agate mortar and pestle until a fine, homogenous powder is formed. Press the powder into a transparent pellet using a hydraulic press. This method can yield high-quality spectra but is more labor-intensive and sensitive to moisture.

  • Background Collection:

    • For ATR: With the clean, empty ATR crystal in position, collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This will be subtracted from the sample spectrum.

    • For KBr: Collect a background spectrum using a blank KBr pellet.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the beam path.

    • Collect the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range). The resulting spectrum should be in absorbance mode.

  • Data Processing:

    • If using ATR, apply the appropriate ATR correction function in the software to account for the wavelength-dependent depth of penetration. This makes the spectrum appear more like a traditional transmission spectrum.

    • Apply an automated baseline correction to ensure peaks originate from a flat baseline.

    • Use the software's peak-picking tool to identify and label the precise wavenumbers of key absorption bands for analysis.

Conclusion

The FT-IR spectrum of this compound is rich with information that allows for its confident identification. The key identifiers are the dual N-H stretching peaks of a primary aromatic amine, the strong C-O stretch of the aryl ether functionality, and the characteristic C-H out-of-plane bending pattern of a 1,2,4-trisubstituted ring. By comparing these features against logical alternatives like p-Toluidine and m-Anisidine, analysts can eliminate ambiguity and confirm the molecule's unique structure with a high degree of certainty, a critical step in any research or development workflow.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of o-Cresidine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Isomer-Specific Identification

In the realms of pharmaceutical development, environmental analysis, and chemical synthesis, the accurate identification of isomeric compounds is paramount. Isomers, while sharing the same molecular formula and weight, can exhibit vastly different chemical, biological, and toxicological properties. Mass spectrometry, a cornerstone of modern analytical chemistry, provides a powerful tool for molecular characterization. However, the similarity in the mass spectra of isomers often presents a significant analytical challenge. This guide delves into the nuanced fragmentation patterns of cresidine isomers, providing the experimental data and theoretical framework necessary for their differentiation.

o-Cresidine (3-methoxy-2-methylaniline), m-cresidine (4-methoxy-2-methylaniline), and p-cresidine (2-methoxy-5-methylaniline) are aromatic amines with a molecular formula of C₈H₁₁NO and a molecular weight of approximately 137.18 g/mol .[1][2][3] Their structural differences, specifically the relative positions of the amino, methoxy, and methyl groups on the benzene ring, give rise to distinct fragmentation pathways under electron ionization.

Deciphering the Fragmentation Cascade: A Tale of Three Isomers

Upon electron impact, cresidine isomers undergo a series of fragmentation reactions, producing a characteristic fingerprint of fragment ions. The stability of the resulting carbocations and radical species dictates the relative abundance of these fragments.

The Fragmentation Pattern of p-Cresidine: A Well-Defined Benchmark

The mass spectrum of p-cresidine is well-documented and serves as an excellent reference for understanding the fragmentation of this class of compounds.[4][5] The key fragmentation pathways are initiated by the loss of a methyl radical from the methoxy group or the cleavage of the C-N bond.

The electron ionization mass spectrum of p-cresidine is characterized by a prominent molecular ion peak (M⁺) at m/z 137. The most abundant fragment, the base peak, is observed at m/z 122, resulting from the loss of a methyl radical (•CH₃).[4] This is a common fragmentation pathway for methoxy-substituted aromatic compounds. Subsequent fragmentation of the m/z 122 ion can occur through the loss of carbon monoxide (CO) to yield a fragment at m/z 94.[4] Another notable fragment is observed at m/z 77, corresponding to the phenyl cation (C₆H₅⁺).[4]

Ion (m/z)Relative Intensity (%)Proposed Fragment StructureFragmentation Pathway
13787.29[C₈H₁₁NO]⁺•Molecular Ion (M⁺•)
12299.99[M - CH₃]⁺Loss of a methyl radical from the methoxy group
9434.22[M - CH₃ - CO]⁺Loss of CO from the [M - CH₃]⁺ ion
9310.93[C₆H₅N]⁺Complex rearrangement and fragmentation
7714.34[C₆H₅]⁺Cleavage of the aromatic ring substituents

Table 1. Key fragment ions in the electron ionization mass spectrum of p-Cresidine. [4]

p_Cresidine_Fragmentation M [C₈H₁₁NO]⁺• m/z 137 frag1 [C₇H₈NO]⁺ m/z 122 M->frag1 - •CH₃ frag3 [C₆H₅]⁺ m/z 77 M->frag3 - CH₄NO frag2 [C₆H₆N]⁺ m/z 94 frag1->frag2 - CO

Figure 1. Proposed fragmentation pathway of p-Cresidine.

The Elusive Spectrum of o-Cresidine: A Predictive Analysis

While a complete, publicly available mass spectrum for o-cresidine is not as readily accessible, its molecular ion has been confirmed at m/z 137.[1] Based on established fragmentation principles for aromatic amines and ethers, we can predict its likely fragmentation pattern. The proximity of the methyl and methoxy groups in o-cresidine is expected to influence the fragmentation cascade, potentially leading to unique rearrangement reactions.

A primary fragmentation pathway will likely involve the loss of a methyl radical (•CH₃) from the methoxy group, analogous to p-cresidine, to form an ion at m/z 122. However, the ortho-positioning of the substituents may facilitate a more facile loss of formaldehyde (CH₂O) through a rearrangement, resulting in an ion at m/z 107. The loss of the amino group as •NH₂ could also contribute to a fragment at m/z 121.

Comparative Fragmentation of Cresidine Isomers

The key to distinguishing the cresidine isomers lies in the relative abundances of their shared fragment ions and the presence of unique, isomer-specific fragments.

IsomerKey Differentiating Features in Fragmentation
o-Cresidine Expected to show a significant [M - CH₂O]⁺• peak at m/z 107 due to the ortho effect. The relative intensity of the [M - CH₃]⁺ peak at m/z 122 may be lower compared to the para isomer.
m-Cresidine The fragmentation pattern is anticipated to be distinct from the ortho and para isomers. The relative positions of the substituents may hinder some of the rearrangement pathways observed in the other isomers, leading to a different distribution of fragment ion intensities.
p-Cresidine Characterized by a very stable [M - CH₃]⁺ ion at m/z 122, which is typically the base peak. The loss of CO from this ion to form m/z 94 is also a prominent feature.

Table 2. Comparative fragmentation features of Cresidine isomers.

Isomer_Comparison cluster_o o-Cresidine cluster_p p-Cresidine cluster_m m-Cresidine o_M M⁺• m/z 137 o_frag1 [M-CH₃]⁺ m/z 122 o_M->o_frag1 o_frag2 [M-CH₂O]⁺• m/z 107 o_M->o_frag2 p_M M⁺• m/z 137 p_frag1 [M-CH₃]⁺ m/z 122 (Base Peak) p_M->p_frag1 p_frag2 [M-CH₃-CO]⁺ m/z 94 p_frag1->p_frag2 m_M M⁺• m/z 137 m_frag1 [M-CH₃]⁺ m/z 122 m_M->m_frag1 m_frag2 [M-HCN]⁺• m/z 110 m_M->m_frag2

Figure 2. Differentiating fragmentation pathways of Cresidine isomers.

Experimental Protocol for GC-MS Analysis

To obtain high-quality mass spectra for the differentiation of cresidine isomers, a standardized gas chromatography-mass spectrometry (GC-MS) method is recommended.

Sample Preparation
  • Standard Solutions: Prepare individual standard solutions of o-, m-, and p-cresidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the standard solutions to create working solutions ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix: For analysis of cresidines in a complex matrix, an appropriate sample extraction and clean-up procedure (e.g., liquid-liquid extraction or solid-phase extraction) should be employed.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Data Analysis
  • Chromatographic Separation: Confirm the chromatographic separation of the three isomers. Retention times will vary depending on the specific GC conditions.

  • Mass Spectral Interpretation: Acquire the mass spectrum for each isomer.

  • Library Matching: Compare the acquired spectra against a validated spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

  • Fragmentation Analysis: Manually inspect the fragmentation patterns, paying close attention to the relative abundances of key fragment ions as detailed in this guide.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standards Prepare Standard Solutions Working Create Working Solutions Standards->Working Injection GC Injection Working->Injection Extraction Sample Extraction (if needed) Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection Acquisition Acquire Mass Spectra Detection->Acquisition Library Library Matching (NIST) Acquisition->Library Analysis Manual Fragmentation Analysis Acquisition->Analysis Identification Isomer Identification Library->Identification Analysis->Identification

Figure 3. Experimental workflow for the GC-MS analysis of Cresidine isomers.

Conclusion

The differentiation of cresidine isomers by mass spectrometry is a challenging yet achievable task. A thorough understanding of their respective fragmentation patterns, particularly the subtle differences arising from their structural variations, is essential for accurate identification. This guide provides the foundational knowledge, comparative data, and a robust experimental protocol to empower researchers in their analytical endeavors. By leveraging the principles outlined herein, scientists can confidently distinguish between o-, m-, and p-cresidine, ensuring the integrity and reliability of their research and development activities.

References

A Comparative Guide to the Basicity of Methoxy Aniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Electronic Dance in Aromatic Amines

In the realm of organic chemistry, particularly in medicinal chemistry and materials science, the basicity of aromatic amines is a cornerstone property influencing molecular interactions, reactivity, and bioavailability. Aniline, the simplest aromatic amine, serves as a fundamental benchmark. However, the introduction of substituents onto the benzene ring dramatically alters the electron density at the nitrogen atom, thereby modulating its ability to accept a proton. This guide provides an in-depth comparison of the basicity of the three structural isomers of methoxy aniline—ortho, meta, and para—delving into the electronic principles that govern their reactivity. We will dissect the interplay of inductive and resonance effects, present quantitative experimental data, and outline a robust protocol for empirical verification.

Quantitative Basicity Comparison: A Data-Driven Overview

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (pKaH). A higher pKa value indicates that the conjugate acid is weaker, and consequently, the parent amine is a stronger base. The experimental pKa values for the anilinium ions of the methoxy aniline isomers reveal a distinct hierarchy of basicity.

CompoundIsomer PositionpKa of Conjugate Acid (at 25°C)Basicity Rank (Strongest to Weakest)
p-Methoxyanilinepara5.34[1], 5.36[2]1
Aniline(Reference)~4.62
o-Methoxyanilineortho4.53[3]3
m-Methoxyanilinemeta4.24[4]4

This data clearly establishes the order of basicity: para > aniline > ortho > meta . The following sections will explore the underlying electronic rationale for this experimental observation.

Mechanistic Analysis: Unraveling Substituent Effects

The basicity of a substituted aniline is primarily dictated by the net effect of two electronic phenomena: the inductive effect (-I) and the resonance effect (+R or -R). The methoxy (-OCH₃) group is a classic example of a substituent with competing effects: it is electron-withdrawing by induction but electron-donating by resonance. The position of the substituent determines which effect dominates.

G cluster_para para-Methoxyaniline (Strongest Base) cluster_ortho ortho-Methoxyaniline cluster_meta meta-Methoxyaniline (Weakest Base) p_node Nitrogen Lone Pair p_effect {Strong +R Effect | Weak -I Effect} p_node->p_effect influenced by p_result Increased Electron Density HIGHLY Basic p_effect->p_result leads to o_node Nitrogen Lone Pair o_effect {Strong +R Effect | Strong -I Effect} o_node->o_effect influenced by o_result Slightly Decreased Density Moderately Basic o_effect->o_result leads to m_node Nitrogen Lone Pair m_effect {No +R Effect on N | Strong -I Effect} m_node->m_effect influenced by m_result Decreased Electron Density LEAST Basic m_effect->m_result leads to

Fig 1. Electronic effects governing methoxyaniline basicity.
p-Methoxyaniline: Resonance Donation Dominates

In the para isomer, the methoxy group is positioned to exert its maximum electron-donating resonance effect (+R). The lone pairs on the oxygen atom can be delocalized into the benzene ring and all the way to the amino group. This delocalization significantly increases the electron density on the nitrogen atom, making its lone pair more available for protonation.[5][6] While the electronegative oxygen also exerts an electron-withdrawing inductive effect (-I), this effect diminishes rapidly with distance and is overwhelmed by the powerful +R effect.[5] The net result is that p-methoxyaniline is a stronger base than aniline itself.

m-Methoxyaniline: The Inductive Effect Unchallenged

When the methoxy group is in the meta position, its resonance effect cannot be extended to the amino group. The delocalization of the oxygen's lone pairs only affects the ortho and para positions relative to the methoxy group, leaving the meta amino group untouched.[5][6] Consequently, the basicity is dictated almost exclusively by the electron-withdrawing inductive effect (-I) of the oxygen atom.[5] This effect pulls electron density away from the nitrogen atom, reducing the availability of its lone pair and rendering m-methoxyaniline the weakest base of the three isomers and significantly weaker than aniline.[5][6]

o-Methoxyaniline: A Tug-of-War Between Opposing Forces

The ortho isomer presents the most complex scenario. Here, both the +R effect and the -I effect are potent due to the proximity of the methoxy group to the amino group. The inductive effect is at its strongest here, withdrawing electron density and decreasing basicity. Simultaneously, the resonance effect donates electron density, increasing basicity. The experimental pKa value, which falls between that of aniline and the meta isomer, indicates that the strong -I effect ultimately outweighs the +R effect.[5][6] It is also important to consider the "ortho effect," a term for the combined influence of steric and electronic factors unique to the ortho position. However, the methoxy group is considered to have a relatively small steric profile and generally does not produce a significant steric ortho effect.[5][6] Thus, the observed basicity is the result of a net electron withdrawal.

Experimental Protocol: Empirical Determination of pKa by Potentiometric Titration

To empirically validate the theoretical principles, a robust and reliable experimental method is essential. Potentiometric titration is a standard technique for determining the pKa of amines with high precision.[7][8] The protocol described below is a self-validating system, incorporating a standard of known pKa to ensure instrumental accuracy.

Principle of the Method

A solution of the amine is titrated with a standardized strong acid. The pH of the solution is monitored as a function of the volume of titrant added. A plot of pH versus titrant volume yields a sigmoid titration curve. The inflection point of this curve corresponds to the equivalence point, where moles of acid equal the initial moles of amine. The pKa of the amine's conjugate acid is equal to the pH at the half-equivalence point.[7]

Materials and Reagents
  • pH meter with a combination glass electrode, capable of 0.01 pH unit resolution

  • Calibrated 10 mL or 25 mL burette

  • Magnetic stirrer and stir bar

  • 250 mL beakers

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Methoxy aniline isomer (sample)

  • Aniline (for method validation)

  • Deionized, CO₂-free water

  • pH 4.0, 7.0, and 10.0 buffer solutions for calibration

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions using the pH 4.0, 7.0, and 10.0 standard buffers.[9]

  • Method Validation:

    • Accurately weigh approximately 0.5 mmol of aniline and dissolve it in 100 mL of deionized water in a 250 mL beaker.

    • Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

    • Titrate the solution with the standardized 0.1 M HCl, recording the pH after each incremental addition (e.g., 0.2 mL).

    • Continue the titration well past the steep inflection point of the curve.

    • Plot pH vs. volume of HCl and determine the pKa. The result should be close to the literature value of ~4.6, validating the procedure and equipment.[8]

  • Sample Analysis:

    • Repeat step 2 using an accurately weighed sample of the methoxy aniline isomer. Due to solubility differences, a co-solvent like ethanol may be required for some aromatic amines, though this can slightly alter the measured pKa.[10]

  • Data Processing:

    • Identify the equivalence volume (Veq) from the point of maximum slope on the titration curve (or by using the first derivative plot, d(pH)/dV).

    • Determine the half-equivalence volume (Veq/2).

    • The pH of the solution at Veq/2 is the experimental pKa of the conjugate acid.

Fig 2. Workflow for the potentiometric determination of pKa.

Conclusion

The basicity of methoxy aniline isomers is a classic illustration of how substituent position fundamentally controls electronic effects in aromatic systems. The order of basicity—para > aniline > ortho > meta—is a direct consequence of the interplay between a distance-dependent inductive effect and a position-dependent resonance effect. The para isomer is the most basic due to dominant resonance donation, while the meta isomer is the least basic due to an unopposed inductive withdrawal. The ortho isomer's intermediate basicity reflects a competitive balance where induction ultimately prevails over resonance. For researchers in drug design and materials science, a thorough understanding of these principles is not merely academic; it is critical for predicting molecular properties, designing novel compounds, and interpreting experimental outcomes.

References

A Comparative Guide to the Reactivity of 3-Methoxy-4-methylaniline and 4-methoxy-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of pharmaceutical synthesis and materials science, the selection of building blocks is paramount to achieving desired molecular architectures and functionalities. Substituted anilines are a cornerstone of many synthetic pathways, and understanding the subtle differences in reactivity between isomers is critical for reaction optimization and predicting outcomes. This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 3-Methoxy-4-methylaniline and 4-methoxy-3-methylaniline.

This analysis is grounded in the fundamental principles of physical organic chemistry, supported by theoretical predictions, and supplemented with detailed experimental protocols to enable researchers to generate their own comparative data.

Structural and Electronic Landscape

The reactivity of an aniline is fundamentally governed by the electron density on the nitrogen atom and the aromatic ring. This is modulated by the interplay of inductive and resonance effects of the substituents.

  • Amino Group (-NH₂): A powerful activating group due to its +M (mesomeric or resonance) effect, which donates electron density to the aromatic ring, particularly at the ortho and para positions. It also has a -I (inductive) effect due to the electronegativity of nitrogen, but the +M effect is overwhelmingly dominant.

  • Methoxy Group (-OCH₃): This group exhibits a dual electronic nature. It has a -I effect due to the electronegative oxygen atom, withdrawing electron density through the sigma bond. However, its +M effect, where the oxygen's lone pairs are delocalized into the ring, is generally more significant, leading to overall ring activation.[1]

  • Methyl Group (-CH₃): An electron-donating group through its +I effect and hyperconjugation.

The key to understanding the differential reactivity of the two isomers lies in the relative positions of these groups and their combined influence on the electron distribution within the molecules.

This compound

In this isomer, the powerful electron-donating amino group is para to the methyl group and meta to the methoxy group. The methoxy group, being meta to the amino group, primarily exerts its -I effect on the positions activated by the -NH₂ group. The methyl group, being para to the amino group, contributes its +I and hyperconjugation effects, further enhancing the electron density at the ortho positions relative to the amino group.

4-methoxy-3-methylaniline

Here, the amino group is para to the methoxy group and meta to the methyl group. This arrangement allows for a strong, synergistic electron-donating effect from both the amino and methoxy groups through resonance, significantly increasing the electron density on the aromatic ring. The methyl group, in the meta position relative to the amino group, provides a modest +I effect.

Predicted Reactivity Comparison

Based on the electronic profiles, we can predict the relative reactivity of the two isomers in key chemical transformations.

Basicity (pKa of the Conjugate Acid)

The basicity of the aniline nitrogen is a direct measure of the availability of its lone pair of electrons.

  • 4-methoxy-3-methylaniline is predicted to be the more basic of the two. The methoxy group at the para position strongly donates electron density through its +M effect, which increases the electron density on the nitrogen atom, making its lone pair more available for protonation.

  • This compound is predicted to be less basic . The methoxy group is meta to the amino group, so its electron-donating +M effect does not extend to the nitrogen. Instead, its electron-withdrawing -I effect will slightly decrease the electron density on the nitrogen, reducing its basicity compared to its isomer.

Electrophilic Aromatic Substitution

The rate of electrophilic aromatic substitution is determined by the nucleophilicity of the aromatic ring.

  • 4-methoxy-3-methylaniline is expected to be more reactive towards electrophiles. The concerted +M effects of both the amino and methoxy groups create a highly electron-rich aromatic system, significantly activating it for electrophilic attack.

  • This compound is expected to be less reactive . While still an activated ring due to the amino and methyl groups, the deactivating inductive effect of the meta-methoxy group makes the ring less nucleophilic compared to the other isomer.

The directing effects of the substituents will also lead to different products. In both cases, the powerful ortho-, para-directing amino group will be the primary director of incoming electrophiles.

Experimental Validation Protocols

To empirically validate these theoretical predictions, the following experimental protocols are provided. These are designed to be conducted in parallel for a direct and reliable comparison.

Protocol 1: Determination of Basicity by pKa Measurement

This protocol outlines the determination of the pKa of the conjugate acids of the anilines via potentiometric titration. A lower pKa indicates a weaker base.

Materials:

  • This compound

  • 4-methoxy-3-methylaniline

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Ethanol (or a suitable mixed aqueous-organic solvent system)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of each aniline isomer and dissolve it in 50 mL of a 50:50 ethanol/water mixture.

  • Titration Setup: Place the beaker containing the aniline solution on a magnetic stirrer and immerse the pH electrode.

  • Titration: Begin stirring and record the initial pH. Add the standardized 0.1 M HCl solution from the burette in 0.2 mL increments, recording the pH after each addition. Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). Determine the volume of HCl at the equivalence point. The volume of HCl at the half-equivalence point corresponds to the pH at which the concentration of the aniline equals the concentration of its conjugate acid. This pH value is the pKa of the conjugate acid.[2]

Expected Outcome: 4-methoxy-3-methylaniline will exhibit a higher pKa value than this compound, confirming it as the stronger base.

Diagram of Experimental Workflow: pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Aniline Isomer in Solvent titrate1 Titrate with Standardized HCl prep1->titrate1 prep2 Calibrate pH Meter prep2->titrate1 titrate2 Record pH after each increment titrate1->titrate2 analysis1 Plot pH vs. Volume of HCl titrate2->analysis1 analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Find pH at Half-Equivalence Point analysis2->analysis3 result pKa Value analysis3->result G cluster_isomer1 4-methoxy-3-methylaniline cluster_isomer2 This compound isomer1 Structure: -NH2 para to -OCH3 -NH2 meta to -CH3 effects1 Electronic Effects: Strong +M from -OCH3 +I from -CH3 isomer1->effects1 density1 High Electron Density on Ring and Nitrogen effects1->density1 reactivity1 Predicted Higher Reactivity: - More Basic (Higher pKa) - Faster Electrophilic Substitution density1->reactivity1 comparison Comparative Reactivity reactivity1->comparison More Reactive isomer2 Structure: -NH2 meta to -OCH3 -NH2 para to -CH3 effects2 Electronic Effects: -I from -OCH3 +I from -CH3 isomer2->effects2 density2 Lower Electron Density (compared to isomer 1) effects2->density2 reactivity2 Predicted Lower Reactivity: - Less Basic (Lower pKa) - Slower Electrophilic Substitution density2->reactivity2 reactivity2->comparison Less Reactive

References

A Comparative Guide to HPLC Method Validation for the Quantification of 3-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates and impurities is paramount to ensuring the safety, efficacy, and quality of pharmaceutical products. 3-Methoxy-4-methylaniline, a key aromatic amine intermediate, requires robust analytical methods for its precise measurement. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for its quantification, benchmarked against alternative analytical technologies. We will not only present the "how" but delve into the "why" of the experimental choices, grounded in established scientific principles and regulatory standards.

The Workhorse: Reverse-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone of quality control in the pharmaceutical industry for its precision, robustness, and adaptability. For a polar aromatic compound like this compound, a reverse-phase (RP) HPLC method coupled with an Ultraviolet (UV) detector is the most logical and widely adopted approach.

The Rationale (Causality Behind the Choice):

  • Reverse-Phase (RP) Chromatography: this compound possesses both polar (amine, methoxy) and non-polar (benzene ring, methyl group) characteristics. An RP system, typically using a non-polar stationary phase (like C18) and a polar mobile phase (like a mixture of water and acetonitrile), provides the ideal mechanism for retaining and then eluting the analyte based on its hydrophobic interactions. This allows for excellent separation from more polar or less polar impurities. A C18 column is the go-to choice due to its versatility and extensive documentation for a wide range of small molecules.[1]

  • UV Detection: The presence of the benzene ring in the analyte's structure provides a strong chromophore, making it readily detectable by UV spectroscopy. This method is simple, cost-effective, and highly reliable for quantitative analysis, provided the analyte can be separated from other UV-absorbing compounds.

A Validated HPLC-UV Method for Quantification

What follows is a detailed protocol for a robust HPLC method, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] While extensive public data for a fully validated method for this specific analyte is limited, the following protocol and performance data are based on established methods for structurally similar aromatic amines and represent the expected outcomes for a properly validated system.[3]

Experimental Protocol: Step-by-Step

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionJustification
HPLC System A system with a quaternary pump, autosampler, column oven, and DAD/UV Detector.Standard equipment ensuring reproducible mobile phase delivery, sample injection, and temperature control.
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).Provides excellent resolving power and retention for aromatic amines.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).Acetonitrile acts as the organic modifier to elute the analyte. Phosphoric acid acidifies the mobile phase to a pH of ~2-3. This protonates the analyte's amine group, preventing peak tailing by minimizing interactions with residual silanols on the column packing and ensuring a sharp, symmetrical peak.[1]
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30°C.Maintaining a constant, slightly elevated temperature ensures retention time stability and improves peak shape.
Detection Wavelength 240 nm.To be determined by a UV scan of the analyte in the mobile phase to find the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity.
Injection Volume 10 µL.A typical volume that balances sensitivity with the risk of column overloading.

2. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution should be stored under refrigerated conditions.

  • Working Standards: Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1 to 20 µg/mL). These standards are used to construct the calibration curve.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a theoretical final concentration within the calibration range. Ensure the solution is passed through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the analytical method described.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2 R1) cluster_system System Suitability prep_standards Prepare Standards & QCs system_suitability System Suitability Test (SST) (Tailing, Plates, %RSD) prep_standards->system_suitability prep_samples Prepare Samples specificity Specificity (Interference Check) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Small Variations) lod_loq->robustness report Final Validation Report robustness->report Method Validated system_suitability->specificity If SST Passes

Caption: Logical workflow for HPLC method validation per ICH guidelines.

Method Validation: A Self-Validating System

A method is only trustworthy if its performance has been rigorously challenged and documented. The validation process ensures the method is "fit for purpose."[2] The table below summarizes the expected performance of the HPLC method based on validation data for a closely related aromatic amine, 3-hydroxy-4-methoxy benzal acrolein, demonstrating a well-performing system.[3]

Table 1: Summary of HPLC Method Validation Parameters

Validation ParameterAcceptance Criteria (ICH Q2 R1)Expected ResultInterpretation & Significance
Specificity No interference from blank/placebo at the retention time of the analyte.The method is specific, with no interfering peaks observed.Ensures that the signal being measured is exclusively from the analyte of interest, which is critical for accuracy.
Linearity Correlation coefficient (r²) ≥ 0.999.r² > 0.999 over a range of 5-80 µg/mL .Confirms a direct and predictable relationship between the analyte concentration and the detector response, which is the foundation of quantitative analysis.
Accuracy % Recovery typically within 98.0% - 102.0%.94.5% to 106.37% .Demonstrates how close the measured value is to the true value. This is assessed by spiking a known amount of standard into a sample matrix.
Precision (Repeatability) % RSD ≤ 2.0%.%RSD < 2.0% (for n=6 replicates).Measures the method's consistency when performed multiple times by the same analyst on the same day. Low RSD indicates high precision.
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio of 3:1.5.0 ng/mL .The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio of 10:1.15.0 ng/mL .The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. This is the practical lower limit for quantification.
Robustness No significant change in results with small, deliberate variations in method parameters.The method is robust to minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%).Proves the method's reliability during normal use, where minor variations are expected. It ensures the method is transferable between different labs and instruments.

Comparative Analysis with Alternative Quantification Methods

While HPLC-UV is a robust and reliable technique, certain analytical challenges may necessitate alternative methods. The two most common alternatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for volatile or semi-volatile compounds. For many aromatic amines, derivatization is often required to increase their volatility and thermal stability.[4] GC-MS offers excellent separation efficiency and provides mass spectral data for definitive identification.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity and high-specificity analysis, especially in complex matrices like biological fluids.[6] It couples the separation power of HPLC with the highly selective detection of tandem mass spectrometry, allowing for the quantification of analytes at very low levels and the confident differentiation of isomers.[7]

Table 2: Performance Comparison of Analytical Methods

FeatureHPLC-UVGC-MSLC-MS/MS
Specificity Good; dependent on chromatographic resolution.Very Good; enhanced by mass fragmentation patterns.Excellent; based on precursor-product ion transitions (MRM).
Sensitivity (Typical LOQ) ng/mL range (e.g., ~15 ng/mL).[3]Low ng/mL to pg/mL range (often after derivatization).pg/mL to fg/mL range.[6]
Isomer Separation Possible with method optimization.Good, especially with high-resolution capillary columns.Excellent; can often separate isomers chromatographically and sometimes distinguish them by fragmentation.[7]
Sample Preparation Simple (dissolve, filter).More complex; may require derivatization.[4]Moderate; often involves solid-phase extraction (SPE) for complex matrices.
Instrumentation Cost Low ($)Moderate (
)
High (
$)
Operational Cost Low ($)Moderate (
) (carrier gas, columns)
High (
$) (solvents, standards, maintenance)
Best Suited For Routine QC, purity analysis, content uniformity in bulk drug and finished products.Volatile impurity profiling, environmental monitoring.Trace-level quantification, bioanalysis, metabolite identification, analysis in complex matrices.

Decision Guide: Selecting the Right Analytical Tool

Choosing the appropriate method depends on the specific analytical objective. The following decision tree can guide researchers in selecting the most suitable technology.

Method_Selection start What is the Analytical Goal? c1 Routine QC / Assay (Concentration > 0.1%)? start->c1 c2 Trace Analysis Required (ppm/ppb level)? c1->c2 No res_hplc Use Validated HPLC-UV Method c1->res_hplc Yes c3 Is the Matrix Complex (e.g., Plasma, Urine)? c2->c3 Yes c4 Are Volatile Impurities a Primary Concern? c2->c4 No c3->c4 No res_lcms Use LC-MS/MS c3->res_lcms Yes c4->res_hplc No (if sensitivity is sufficient) res_gcms Consider GC-MS c4->res_gcms Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The validated reverse-phase HPLC-UV method stands as a precise, accurate, and cost-effective technique for the routine quantification of this compound in bulk and pharmaceutical dosage forms. Its performance, when validated against ICH guidelines, ensures reliability and compliance. However, for applications demanding ultra-high sensitivity, analysis in complex biological matrices, or the profiling of volatile impurities, more advanced techniques like LC-MS/MS and GC-MS are superior alternatives. The choice of method should always be guided by the specific requirements of the analysis, balancing the need for sensitivity and specificity with considerations of cost and throughput. This guide provides the foundational knowledge for making that informed decision.

References

A Spectroscopic Journey: From Precursor to Product in the Synthesis of 3-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the unambiguous identification and characterization of molecules at each stage of a reaction are paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a molecular fingerprint that allows chemists to track the transformation of functional groups and confirm the identity of intermediates and final products. This guide offers an in-depth spectroscopic comparison of the valuable amine, 3-Methoxy-4-methylaniline, with its synthetic precursors, 2-chloro-5-nitrotoluene and 2-methoxy-4-nitrotoluene. Through a detailed analysis of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, we will elucidate the key spectral changes that signify the successful progression of the synthesis.

The Synthetic Pathway: A Visual Overview

The synthesis of this compound from 2-chloro-5-nitrotoluene involves a two-step process: a nucleophilic aromatic substitution to replace the chlorine with a methoxy group, followed by the reduction of the nitro group to an amine. This transformation provides a rich landscape for spectroscopic analysis, as each step introduces significant changes to the molecule's structure and, consequently, its interaction with electromagnetic radiation and its fragmentation under ionization.

Synthetic_Pathway 2-chloro-5-nitrotoluene 2-chloro-5-nitrotoluene 2-methoxy-4-nitrotoluene 2-methoxy-4-nitrotoluene 2-chloro-5-nitrotoluene->2-methoxy-4-nitrotoluene Nucleophilic Aromatic Substitution (SNAr) This compound This compound 2-methoxy-4-nitrotoluene->this compound Nitro Group Reduction

Caption: Synthetic route from 2-chloro-5-nitrotoluene to this compound.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Group Transformations

FT-IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The transition from a chloro-nitro compound to a methoxy-nitro intermediate and finally to a methoxy-amino product is clearly delineated by characteristic changes in the infrared spectrum.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample (a few milligrams) is finely ground with potassium bromide (KBr) powder in a mortar and pestle.

  • Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Comparative FT-IR Data

Functional Group2-chloro-5-nitrotoluene2-methoxy-4-nitrotolueneThis compound
N-H Stretch --~3400-3300 cm⁻¹ (two bands)
C-H (Aromatic) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H (Aliphatic) ~2950-2850 cm⁻¹~2950-2850 cm⁻¹~2950-2850 cm⁻¹
NO₂ Stretch (asym/sym) ~1520 cm⁻¹, ~1350 cm⁻¹~1520 cm⁻¹, ~1340 cm⁻¹-
C=C (Aromatic) ~1600, ~1480 cm⁻¹~1600, ~1490 cm⁻¹~1610, ~1500 cm⁻¹
C-O Stretch (Aryl Ether) -~1250 cm⁻¹ (asym), ~1030 cm⁻¹ (sym)~1240 cm⁻¹ (asym), ~1040 cm⁻¹ (sym)
C-Cl Stretch ~740 cm⁻¹--

Interpretation of FT-IR Spectra:

The most telling transformations are the disappearance of the C-Cl stretch and the appearance of the C-O stretches, followed by the disappearance of the strong NO₂ stretching bands and the emergence of the characteristic N-H stretching bands of the primary amine.

  • From 2-chloro-5-nitrotoluene to 2-methoxy-4-nitrotoluene: The disappearance of the C-Cl stretching vibration around 740 cm⁻¹ and the appearance of two strong C-O stretching bands (asymmetric around 1250 cm⁻¹ and symmetric around 1030 cm⁻¹) are clear indicators of the successful substitution of the chlorine atom with a methoxy group. The strong symmetric and asymmetric stretching vibrations of the nitro group remain prominent in the spectrum of the intermediate.

  • From 2-methoxy-4-nitrotoluene to this compound: The most dramatic change is the complete disappearance of the strong nitro group absorptions around 1520 cm⁻¹ and 1340 cm⁻¹. In their place, two distinct N-H stretching bands appear in the 3400-3300 cm⁻¹ region, which is characteristic of a primary amine. This confirms the reduction of the nitro group.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. The changes in chemical shifts and splitting patterns provide irrefutable evidence of the synthetic transformations.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired with a pulse sequence that allows for the observation of proton signals. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopy

The ¹H NMR spectra trace the changes in the electronic environment of the aromatic and substituent protons.

Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton Environment2-chloro-5-nitrotoluene2-methoxy-4-nitrotolueneThis compound
-CH₃ ~2.5~2.5~2.2
-OCH₃ -~3.9~3.8
-NH₂ --~3.6 (broad singlet)
Aromatic H ~7.4 (d), ~8.0 (dd), ~8.1 (d)~7.2 (d), ~7.7 (d), ~7.8 (s)~6.6 (m), ~6.7 (d)

Interpretation of ¹H NMR Spectra:

  • Aromatic Region: The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons. In 2-chloro-5-nitrotoluene, the strong electron-withdrawing effects of the nitro and chloro groups lead to downfield shifts for the aromatic protons. The transition to 2-methoxy-4-nitrotoluene sees a slight upfield shift due to the electron-donating nature of the methoxy group. The final product, this compound, exhibits the most upfield aromatic signals due to the strong electron-donating effect of the amino group.

  • Substituent Protons: The appearance of a singlet at around 3.9 ppm for 2-methoxy-4-nitrotoluene confirms the presence of the methoxy group. In the final product, this peak shifts slightly upfield to around 3.8 ppm. The emergence of a broad singlet around 3.6 ppm, which would disappear upon D₂O exchange, is a definitive sign of the newly formed amine protons. The methyl proton signal also experiences a slight upfield shift upon the conversion of the nitro group to the amino group.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a clear picture of the carbon skeleton and the influence of the changing functional groups.

Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon Environment2-chloro-5-nitrotoluene2-methoxy-4-nitrotolueneThis compound
-CH₃ ~20~21~16
-OCH₃ -~56~55
Aromatic C-Cl ~133--
Aromatic C-NO₂ ~147~141-
Aromatic C-O -~158~148
Aromatic C-N --~137
Other Aromatic C ~124, ~125, ~130, ~140~108, ~117, ~126, ~150~110, ~113, ~119, ~121, ~130

Interpretation of ¹³C NMR Spectra:

  • Key Carbon Shifts: The carbon attached to the chlorine in the starting material resonates at approximately 133 ppm. This signal is absent in the intermediate and final product. A new signal appears around 158 ppm in the intermediate, corresponding to the aromatic carbon bonded to the electron-donating methoxy group. The carbon attached to the strongly electron-withdrawing nitro group is significantly downfield in both the starting material and the intermediate.

  • Final Product Signature: In this compound, the signal for the carbon attached to the nitro group disappears, and a new signal for the carbon attached to the amino group appears around 137 ppm. The signals for the methyl and methoxy carbons also shift slightly upfield due to the overall increase in electron density on the aromatic ring after the reduction of the nitro group.

III. Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compounds and offers valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

  • Fragmentation: The high-energy molecular ion often fragments into smaller, charged species and neutral radicals.

  • Mass Analysis: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Comparative Mass Spectrometry Data

CompoundMolecular Ion (M⁺•) m/zKey Fragment Ions (m/z) and Neutral Losses
2-chloro-5-nitrotoluene 171/173 (isotope pattern)141/143 ([M-NO]⁺), 125/127 ([M-NO₂]⁺), 90 ([M-NO₂-Cl]⁺)
2-methoxy-4-nitrotoluene 167137 ([M-NO]⁺), 121 ([M-NO₂]⁺), 108 ([M-NO₂-CH₃]⁺)
This compound 137122 ([M-CH₃]⁺), 108 ([M-CHO]⁺), 94 ([M-CH₃-CO]⁺)

Interpretation of Mass Spectra:

  • Molecular Ion Peak: The molecular ion peak confirms the molecular weight of each compound. For 2-chloro-5-nitrotoluene, the presence of chlorine is confirmed by the characteristic M⁺• and [M+2]⁺• isotope pattern with an approximate 3:1 intensity ratio.

  • Fragmentation Pathways: The fragmentation patterns are highly diagnostic of the functional groups present.

    • Nitro Compounds: Both 2-chloro-5-nitrotoluene and 2-methoxy-4-nitrotoluene show characteristic losses of NO (30 Da) and NO₂ (46 Da).

    • Methoxy and Amino Groups: The fragmentation of this compound is dominated by the loss of a methyl radical from the methoxy or methyl group, and subsequent rearrangements. The loss of a methyl radical to form a stable ion at m/z 122 is a prominent feature.

Conclusion: A Symphony of Spectroscopic Evidence

The spectroscopic comparison of this compound with its precursors, 2-chloro-5-nitrotoluene and 2-methoxy-4-nitrotoluene, provides a clear and comprehensive narrative of the chemical transformations occurring at each synthetic step. Each spectroscopic technique offers a unique and complementary perspective, and together they form a powerful analytical arsenal for the modern chemist. From the appearance and disappearance of characteristic vibrational bands in FT-IR to the precise mapping of atomic environments in NMR and the confirmation of molecular integrity and fragmentation in MS, the data presented in this guide serves as a robust framework for reaction monitoring, quality control, and the confident identification of these important chemical entities.

A Comparative Guide to the Biological Activity of Schiff Bases Derived from Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of scaffolds explored, Schiff bases, characterized by their versatile azomethine (-C=N-) linkage, have garnered significant attention due to their broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological performance of Schiff bases derived from 3-Methoxy-4-methylaniline and its structural analogs, namely 4-methoxyaniline and p-toluidine. By examining their antimicrobial and anticancer properties through a lens of structure-activity relationships, this document aims to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform future discovery and development efforts.

Introduction: The Versatility of Schiff Bases in Drug Discovery

Schiff bases, formed through the condensation of a primary amine with an aldehyde or ketone, represent a privileged class of compounds in drug discovery. The imine group is not merely a structural linker but an active pharmacophore that can be readily tailored by modifying the aldehydic and anilinic precursors. This chemical tractability allows for the fine-tuning of steric and electronic properties, which in turn modulates the compound's interaction with biological targets. The introduction of substituents on the aniline ring, such as methoxy and methyl groups, can profoundly influence the lipophilicity, electron density, and overall topography of the resulting Schiff base, thereby impacting its biological activity.

This guide will focus on a comparative evaluation of Schiff bases synthesized from salicylaldehyde and three distinct substituted anilines:

  • This compound: The primary compound of interest.

  • 4-Methoxyaniline (p-anisidine): An analog with a methoxy group, allowing for an assessment of the positional impact of this substituent.

  • p-Toluidine: An analog with a methyl group, providing a comparison between the effects of methoxy and methyl substitutions.

We will delve into their synthesis, antimicrobial efficacy against common pathogens, and cytotoxic potential against cancer cell lines, supported by experimental data from peer-reviewed literature.

Synthesis of Substituted Aniline-Derived Schiff Bases

The synthesis of Schiff bases is a classic example of nucleophilic addition-elimination, typically achieved by refluxing an equimolar mixture of the corresponding aniline and salicylaldehyde in an alcoholic solvent. The general reaction scheme is depicted below.

Synthesis Salicylaldehyde Salicylaldehyde Plus1 + Salicylaldehyde->Plus1 Aniline Substituted Aniline (R-Ph-NH2) Arrow Reflux in Ethanol (Catalytic Acid/Base optional) SchiffBase Schiff Base (R-Ph-N=CH-Ph-OH) Plus2 + SchiffBase->Plus2 Water Water (H2O) Plus1->Aniline Plus2->Water

Figure 1: General Synthesis of Schiff Bases.

Experimental Protocol: General Synthesis of Salicylidene-Aniline Schiff Bases [1]

  • Dissolve the substituted aniline (e.g., 2-bromo-4-methyl aniline or 4-methoxy aniline, 2 mmol) in 10 mL of warm ethanol.[1]

  • In a separate flask, dissolve an equimolar amount of salicylaldehyde (0.244 g, 2 mmol) in 10 mL of warm ethanol.[1]

  • Mix the two ethanolic solutions and add a few drops of glacial acetic acid as a catalyst.[1]

  • Reflux the reaction mixture for 2 hours.[1]

  • Allow the mixture to cool, leading to the formation of a solid product.[1]

  • Filter the solid product, wash with ethanol, and recrystallize from ethanol to obtain the purified Schiff base.[1]

  • Dry the purified product.[1]

This straightforward and efficient protocol allows for the high-yield synthesis of a variety of Schiff base derivatives for subsequent biological evaluation.

Comparative Biological Activity

The true measure of a compound's potential lies in its biological performance. In this section, we compare the antimicrobial and anticancer activities of Schiff bases derived from our selected anilines. It is important to note that the data presented is compiled from different studies, and direct, head-to-head comparisons under identical experimental conditions are limited. Nevertheless, by analyzing the available data, we can discern valuable structure-activity relationship trends.

Antimicrobial Activity

The antimicrobial efficacy of Schiff bases is often attributed to the azomethine nitrogen, which can interfere with microbial cell wall synthesis or disrupt cellular processes through chelation of essential metal ions. The nature and position of substituents on the aniline ring can significantly modulate this activity.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Aniline-Derived Schiff Bases

Compound/Schiff Base Derived FromAldehyde PrecursorStaphylococcus aureusEscherichia coliBacillus subtilisReference
4-Methoxyaniline Salicylaldehyde>500>500>500[2]
p-Toluidine o-Vanillin5 mg/mL (Zone of Inhibition)5 mg/mL (Zone of Inhibition)5 mg/mL (Zone of Inhibition)[3]
2,4,6-Trimethylphenylamine o-Vanillin12.5 25-[4]

Note: Data for a Schiff base derived directly from this compound with comparable antimicrobial data was not available in the reviewed literature. The data for 2,4,6-Trimethylphenylamine is included as a methoxy- and methyl-substituted analogue.

From the available data, it is evident that the substitution pattern on the aniline ring plays a crucial role in the antimicrobial activity. The Schiff base derived from 4-methoxyaniline showed weak activity against the tested strains.[2] In contrast, the Schiff base of o-vanillin and 2,4,6-trimethylphenylamine exhibited potent activity, particularly against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[4] This suggests that the presence of multiple methyl groups in conjunction with a methoxy group can significantly enhance antibacterial efficacy. The complex derived from p-toluidine also showed activity, though it was reported as a zone of inhibition rather than a MIC value, making direct comparison difficult.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [3][5]

  • Prepare a nutrient agar medium and pour it into sterile Petri plates.

  • Seed the agar with a 24-hour culture of the test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).[5]

  • Once the agar solidifies, punch wells of a specific diameter into the agar.

  • Prepare stock solutions of the test compounds (Schiff bases) in a suitable solvent like DMF or DMSO.[2][3]

  • Add different concentrations of the test compounds into the wells.[5]

  • Use a standard antibiotic (e.g., Gentamicin) as a positive control and the solvent as a negative control.[5]

  • Incubate the plates at 37°C for 24 hours.[5]

  • Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.[5]

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Seeded Nutrient Agar Plates C Punch Wells in Agar A->C B Prepare Test Compound and Control Solutions D Add Solutions to Wells B->D C->D E Incubate at 37°C for 24 hours D->E F Measure Zone of Inhibition E->F

Figure 2: Antimicrobial Agar Well Diffusion Workflow.

Anticancer Activity

The anticancer potential of Schiff bases is an area of intense research. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. The cytotoxic effect is often evaluated using the MTT assay, which measures the metabolic activity of cells.

Table 2: Comparative Anticancer Activity (IC50, µM) of Substituted Aniline-Derived Schiff Bases

Compound/Schiff Base Derived FromAldehyde PrecursorCancer Cell LineIC50 (µM)Reference
2,4,6-Trimethylphenylamine o-VanillinA549 (Lung)25.3 [4]
Various Substituted Anilines Pyridine-2-carbaldehydeHepG-2 (Liver)10.60[6]
Amino Acid Schiff Bases Indole-3-carboxaldehydeMDA-231 (Breast)46.29 µg/mL[7]

Note: Direct anticancer data for Schiff bases derived from this compound, 4-methoxyaniline, or p-toluidine against the same cell line was not found in the reviewed literature. The data presented is from structurally related Schiff bases to provide a broader context.

The Schiff base synthesized from o-vanillin and 2,4,6-trimethylphenylamine demonstrated significant cytotoxicity against the A549 human lung cancer cell line with an IC50 value of 25.3 µM.[4] Other studies on Schiff bases derived from different substituted anilines and aldehydes have also reported potent anticancer activity against various cell lines, with IC50 values in the low micromolar range.[6][7] This highlights the potential of this class of compounds as a scaffold for the development of novel anticancer agents. The specific substitution pattern on both the aniline and aldehyde rings is a critical determinant of the cytotoxic potency and selectivity.

Experimental Protocol: Anticancer Cytotoxicity (MTT Assay)

  • Cell Culture: Culture the desired human cancer cell line (e.g., A549) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base compounds for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis A Seed Cancer Cells in 96-well Plate B Treat with Schiff Base Compounds A->B C Incubate for 24-48 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 3: MTT Assay Workflow for Cytotoxicity.

Conclusion and Future Directions

This comparative guide has illuminated the significant biological potential of Schiff bases derived from substituted anilines. While a direct, comprehensive comparison of compounds derived from this compound with its structural analogs is hampered by the lack of head-to-head studies, the available data strongly suggests that the nature and position of substituents on the aniline ring are pivotal in dictating the antimicrobial and anticancer efficacy.

The potent activity of the Schiff base derived from 2,4,6-trimethylphenylamine and o-vanillin underscores the promising synergy of methoxy and multiple methyl substitutions. Future research should focus on the systematic synthesis and evaluation of a library of Schiff bases derived from this compound with various aldehydes. Such studies, employing standardized protocols for antimicrobial and anticancer screening, will enable a more definitive understanding of the structure-activity relationships and pave the way for the rational design of novel, highly active therapeutic agents. Furthermore, elucidating the mechanisms of action of the most potent compounds will be crucial for their advancement in the drug development pipeline.

References

A Comparative Guide to the Synthetic Routes of o-Cresidine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Methodologies, Efficiencies, and Mechanistic Pathways for the Synthesis of 2-Methoxy-5-methylaniline

Abstract

o-Cresidine, systematically known as 2-methoxy-5-methylaniline, is a pivotal intermediate in the synthesis of a variety of dyes, pigments, and pharmaceuticals. The selection of an appropriate synthetic strategy is paramount for achieving high yields, purity, and cost-effectiveness, particularly in industrial applications. This guide provides a comprehensive comparative analysis of the most prevalent synthetic routes to o-Cresidine, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their performance. The methodologies discussed herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, providing researchers, scientists, and drug development professionals with a robust framework for selecting the optimal synthetic pathway for their specific needs.

Introduction

o-Cresidine (also referred to as p-cresidine) is an aromatic amine characterized by the presence of methoxy and methyl functional groups on the benzene ring. Its versatile chemical nature makes it a valuable precursor in the chemical industry, notably in the production of azo dyes. The efficiency, scalability, safety, and environmental impact of its synthesis are critical considerations for any manufacturing process. This guide will explore and compare three primary synthetic routes starting from readily available precursors: 4-chlorotoluene, m-cresol, and m-nitro-p-cresol. Each route will be dissected in terms of its chemical transformations, experimental procedures, and overall viability.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multi-faceted decision that balances chemical efficiency with practical and economic considerations. The following sections provide a detailed examination of three distinct pathways to o-Cresidine.

Route 1: Synthesis from 4-Chlorotoluene

This well-established, multi-step synthesis is a common industrial method for producing o-Cresidine.[1] The overall transformation involves a sequence of nitration, methoxylation, and reduction reactions.

Logical Workflow:

References

A Comparative Guide to Purity Assessment: Unveiling the Thermal and Chromatographic Profile of 3-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise determination of a compound's purity is not merely a quality control metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a key intermediate like 3-Methoxy-4-methylaniline, a building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is of paramount importance. This guide offers an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this aromatic amine.

The Principle of Purity by Melting: A Thermodynamic Approach with DSC

Differential Scanning Calorimetry stands as a powerful thermoanalytical technique for determining the absolute purity of highly crystalline organic compounds.[1] The method is predicated on the fundamental thermodynamic principle of melting point depression, which is quantitatively described by the Van't Hoff equation.[2] In essence, the presence of impurities disrupts the crystal lattice of the main component, resulting in a lower and broader melting range.[3]

DSC precisely measures the heat flow into a sample as a function of temperature. For a pure, crystalline substance, the melting endotherm is sharp and occurs at a distinct temperature.[3] However, for a sample containing impurities that are soluble in the molten state but insoluble in the solid state, the melting process begins at a lower temperature and spans a wider range.[4] The DSC instrument records this altered melting profile, and specialized software can then be used to calculate the mole percent purity of the sample based on the shape of the melting peak.[5] This method is recognized by major pharmacopeias and standards organizations, including the United States Pharmacopeia (USP) under General Chapter <891> Thermal Analysis and by ASTM International under standard E928.[4][6]

Causality in Experimental Design: Why DSC?

The choice of DSC for purity determination is often driven by its unique advantages. It is a primary, absolute method, meaning it does not require a reference standard of the pure substance for calibration, which is a significant advantage when dealing with novel compounds.[1] Furthermore, DSC provides a measure of the total eutectic impurities, offering a holistic view of the sample's purity. However, it is crucial to recognize its limitations: DSC cannot identify the nature of the impurities and is most accurate for samples that are already of high purity (typically >98.5 mole %).[4]

Experimental Protocol: DSC Purity Analysis of this compound

The following protocol outlines the key steps for assessing the purity of this compound using DSC, grounded in the principles of ASTM E928.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system and data analysis software.

Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into a clean, hermetically sealed aluminum pan. A small sample size is crucial to minimize thermal gradients within the sample.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Parameters:

  • Temperature Range: The scan should encompass the melting point of this compound, which is approximately 57-59°C. A typical range would be from 25°C to 80°C.

  • Heating Rate: A slow heating rate of 0.5 to 2°C/min is employed to maintain the sample in a state of thermal equilibrium during the melting process.

  • Purge Gas: An inert gas, such as nitrogen, is used at a flow rate of 20-50 mL/min to create a reproducible atmosphere and prevent oxidative degradation.

Data Analysis: The purity is calculated from the DSC melting curve using the Van't Hoff equation, which is integrated into the instrument's software. The analysis involves plotting the sample temperature against the reciprocal of the fraction melted (1/F). The resulting data is used to determine the melting point of the 100% pure substance and the mole fraction of impurities.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg of This compound seal Hermetically seal in Al pan weigh->seal load Load sample and reference pans seal->load program Set experimental parameters (Temp range, heat rate, purge gas) load->program run Initiate DSC scan program->run acquire Acquire heat flow vs. temperature data run->acquire integrate Integrate melting endotherm acquire->integrate calculate Calculate purity using Van't Hoff equation integrate->calculate report Purity Report calculate->report Generate Report

Caption: Workflow for DSC Purity Analysis of this compound.

Interpreting the Data: A Representative Analysis

While an actual thermogram for this compound is not publicly available, the following table and description are based on a representative analysis of a structurally similar high-purity aromatic amine, p-anisidine.[7]

ParameterRepresentative ValueDescription
Onset of Melting 58.5 °CThe temperature at which the melting process begins.
Peak Melting Temperature 59.5 °CThe temperature at which the rate of melting is at its maximum.
Heat of Fusion (ΔH) 148 J/gThe energy required to melt the sample.
Calculated Purity 99.85 mol%The purity of the sample as determined by the Van't Hoff equation.

The DSC thermogram of a high-purity sample of this compound would exhibit a sharp, well-defined endothermic peak. The onset of the peak would be slightly below the melting point of the pure compound, and the peak shape would be used by the software to calculate the purity. A broader peak or the presence of multiple peaks could indicate a higher level of impurities or the presence of polymorphic forms.

A Comparative Perspective: DSC vs. Chromatographic Techniques

While DSC provides a valuable measure of absolute purity, a comprehensive assessment often involves orthogonal methods like HPLC and GC. These chromatographic techniques separate, identify, and quantify individual impurities, offering a more detailed impurity profile.[1]

Method_Comparison cluster_attributes Key Attributes DSC Differential Scanning Calorimetry (DSC) - Absolute purity (total eutectic impurities) - No reference standard needed - Fast screening for high purity samples - Does not identify impurities - Less sensitive for low purity samples HPLC High-Performance Liquid Chromatography (HPLC) - Separates and quantifies individual impurities - High sensitivity and specificity - Requires reference standards for impurities - Method development can be time-consuming - Suitable for non-volatile and thermally labile compounds GC Gas Chromatography (GC) - Excellent for volatile and semi-volatile impurities - High resolution and sensitivity - Often coupled with Mass Spectrometry (MS) for identification - Requires sample to be thermally stable and volatile - Derivatization may be necessary for polar analytes Purity_Type Purity Measurement Purity_Type->DSC Absolute Purity_Type->HPLC Relative (to total area) Purity_Type->GC Relative (to total area) Impurity_ID Impurity Identification Impurity_ID->DSC No Impurity_ID->HPLC Yes (with standards) Impurity_ID->GC Yes (especially with MS) Sensitivity Sensitivity Sensitivity->DSC Lower (for high purity) Sensitivity->HPLC High Sensitivity->GC Very High Sample_Req Sample Requirements Sample_Req->DSC Crystalline, thermally stable Sample_Req->HPLC Soluble Sample_Req->GC Volatile, thermally stable

Caption: Comparison of DSC, HPLC, and GC for Purity Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for its versatility and high resolving power. For this compound, a reversed-phase HPLC method would be the typical approach.

Representative HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid for improved peak shape).

  • Detection: UV at a wavelength where the analyte and potential impurities absorb, for instance, 287 nm.[8]

  • Purity Calculation: The purity is typically determined by area percent, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Advantages over DSC:

  • Impurity Profiling: HPLC can separate and quantify individual impurities, which is crucial for understanding the degradation pathways and for regulatory submissions.

  • Higher Sensitivity: HPLC can often detect impurities at much lower levels than DSC.

Disadvantages:

  • Relative Purity: The area percent method assumes that all components have the same response factor at the detection wavelength, which can introduce inaccuracies. Quantifying impurities accurately requires the synthesis or isolation of impurity reference standards.

  • Method Development: Developing and validating a robust, stability-indicating HPLC method can be a resource-intensive process.

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile and thermally stable compounds. Given that this compound is a solid with a relatively low melting point, it is amenable to GC analysis.

Representative GC Method:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector: Split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides structural information for impurity identification.

  • Temperature Program: A temperature gradient starting below the boiling point of the analyte and ramping up to elute any less volatile impurities.

Advantages over DSC and HPLC:

  • High Resolution: Capillary GC offers excellent separation efficiency for complex mixtures of volatile impurities.

  • Impurity Identification: When coupled with MS, GC provides definitive identification of unknown impurities.

Disadvantages:

  • Thermal Lability: Not suitable for compounds that degrade at the temperatures required for volatilization.

  • Non-Volatile Impurities: Will not detect non-volatile impurities such as inorganic salts.

Conclusion: A Synergistic Approach to Purity Assessment

The choice of analytical technique for the purity determination of this compound is contingent on the specific requirements of the analysis.

  • Differential Scanning Calorimetry (DSC) serves as an excellent, rapid method for determining the absolute purity of highly pure, crystalline material without the need for reference standards. It is an ideal tool for initial screening and for confirming the overall purity of a final product.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for detailed impurity profiling, offering the ability to separate and quantify individual organic impurities, which is essential for process development, stability studies, and regulatory filings.

  • Gas Chromatography (GC) , especially when coupled with Mass Spectrometry, provides unparalleled capability for the separation and identification of volatile and semi-volatile impurities.

Ultimately, a comprehensive and robust purity assessment of this compound is best achieved through a synergistic approach. The absolute purity value from DSC can be complemented by the detailed impurity profile from a validated HPLC or GC method, providing a self-validating system that ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate. This multi-faceted strategy embodies the principles of scientific integrity and provides the authoritative data required by researchers, scientists, and drug development professionals.

References

A Senior Application Scientist's Guide to UV-Vis Spectroscopic Analysis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique, providing a rapid, non-destructive, and cost-effective method for probing the electronic structure of molecules.[1][2] For aromatic compounds like aniline and its derivatives, this technique is particularly powerful. The energy absorbed by these molecules in the UV-Vis region corresponds to electronic transitions between quantized energy levels, offering a window into their conjugation and the influence of various functional groups.

This guide provides an in-depth comparison of the UV-Vis spectral properties of aniline and several key derivatives. Moving beyond a simple recitation of procedures, we will explore the causal relationships between molecular structure, electronic effects, and the resulting absorption spectra. This approach is designed to equip you not just with protocols, but with the scientific intuition to interpret spectra and troubleshoot analyses effectively.

The Foundational Spectrum: Understanding Aniline

Aniline's UV-Vis spectrum is characterized by two primary absorption bands, which arise from π → π* electronic transitions within the benzene ring. The amino group (-NH₂) acts as a powerful auxochrome —a group that, when attached to a chromophore (the benzene ring), modifies the wavelength and intensity of absorption.[3] The lone pair of electrons on the nitrogen atom extends the π-conjugated system of the benzene ring, lowering the energy required for the electronic transition.

This interaction results in two main absorption bands:

  • An intense band, often called the K-band, typically appears around 230-235 nm in ethanol.[4][5]

  • A less intense band, known as the B-band (for "benzenoid"), appears at a longer wavelength, around 280-285 nm.[5] This band is characteristic of the benzene ring's fine structure but is modified by the auxochrome.

Caption: Electronic transition in aniline upon UV light absorption.

Comparative Analysis: The Influence of Ring Substituents

The true analytical power of UV-Vis spectroscopy becomes apparent when comparing aniline to its substituted derivatives. The electronic nature of the substituent—whether it donates or withdraws electron density—profoundly alters the absorption spectrum. A shift to a longer wavelength is termed a bathochromic or "red" shift, while a shift to a shorter wavelength is a hypsochromic or "blue" shift.[6][7]

We will compare aniline with three para-substituted derivatives in ethanol to illustrate these effects.

CompoundSubstituent (-R)Electronic Effectλmax (B-band, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Aniline -HReference~284[5]~1,700[5]
p-Toluidine -CH₃Weak Electron Donating (Inductive/Hyperconjugation)~293[8]~1,950[8]
p-Anisidine -OCH₃Strong Electron Donating (Resonance)~300[9]~2,100
p-Chloroaniline -ClElectron Withdrawing (Inductive) & Donating (Resonance)~295[10]~1,585[10]

Causality behind the shifts:

  • p-Toluidine (-CH₃): The methyl group is weakly electron-donating through an inductive effect and hyperconjugation. This slight increase in electron density on the ring further lowers the energy of the π → π* transition, resulting in a small bathochromic (red) shift compared to aniline. The intensity of the absorption (molar absorptivity, ε) also increases slightly, an effect known as a hyperchromic shift.

  • p-Anisidine (-OCH₃): The methoxy group is a powerful electron-donating group due to the resonance effect of the oxygen's lone pairs, which strongly outweighs its electron-withdrawing inductive effect. This significant extension of the conjugated system leads to a pronounced bathochromic shift, moving the absorption maximum to a longer wavelength than both aniline and p-toluidine.

  • p-Chloroaniline (-Cl): Halogens present a fascinating case of competing electronic effects. The chlorine atom is strongly electron-withdrawing via the inductive effect (-I) but electron-donating through resonance (+R) due to its lone pairs. For halogens, the inductive effect typically dominates, which would be expected to cause a hypsochromic shift. However, the resonance donation still extends conjugation, and the net result is often a slight bathochromic shift relative to aniline, as seen in the data.

Critical Environmental Factors: Solvent and pH

The UV-Vis spectrum of an aniline derivative is not an immutable property; it is highly sensitive to its chemical environment.

Solvent Effects (Solvatochromism)

The polarity of the solvent can stabilize the ground and excited states of the solute differently, leading to spectral shifts.[11] This phenomenon, known as solvatochromism, is a key experimental consideration.[12]

  • Non-polar to Polar Solvents: Generally, for π → π* transitions, an increase in solvent polarity leads to a small bathochromic (red) shift because the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent.

  • Hydrogen Bonding: Protic solvents (like ethanol or water) can form hydrogen bonds with the amino group's lone pair. This interaction can slightly lower the energy of the ground state, which may lead to a hypsochromic (blue) shift, sometimes competing with the general polarity effect.[13]

The Decisive Impact of pH

The most dramatic spectral shift for anilines is induced by a change in pH. In an acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺).

Aniline (C₆H₅NH₂) + H⁺ ⇌ Anilinium ion (C₆H₅NH₃⁺)

This protonation has a profound electronic consequence: the nitrogen's lone pair of electrons is no longer available to conjugate with the benzene ring.[4] The auxochromic effect is eliminated, and the π-system is effectively isolated to the benzene ring. As a result, the spectrum of the anilinium ion closely resembles that of benzene, causing a significant hypsochromic shift . The B-band of aniline at ~280 nm shifts to ~255 nm, and the K-band at ~230 nm shifts to ~203 nm in acidic solution.[4] This pH-dependent shift is a powerful diagnostic tool for confirming the presence of an aniline-type structure.[6][14]

Experimental Guide: A Validated Protocol

This section provides a step-by-step methodology for a comparative UV-Vis analysis. The protocol is designed as a self-validating system where the results should directly reflect the theoretical principles discussed.

Caption: Workflow for the comparative UV-Vis analysis of aniline derivatives.

Objective: To acquire, compare, and interpret the UV-Vis absorption spectra of aniline, p-toluidine, p-anisidine, and p-chloroaniline.

Materials & Instrumentation:

  • Analytes: Aniline, p-toluidine, p-anisidine, p-chloroaniline (analytical grade).

  • Solvent: Spectroscopic grade ethanol.

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Glassware: 100 mL Class A volumetric flasks, various pipettes, 1 cm path length quartz cuvettes.

Experimental Protocol:

  • Preparation of Stock Solutions (e.g., 100 mg/L or ppm):

    • Accurately weigh 10.0 mg of each aniline derivative.

    • Quantitatively transfer each into a separate 100 mL volumetric flask.

    • Dissolve and dilute to the mark with spectroscopic grade ethanol. Mix thoroughly. Causality Note: Using a high-purity spectroscopic grade solvent is crucial to avoid interference from impurities that may absorb in the UV region.[15]

  • Preparation of Working Solutions (e.g., 5 mg/L or ppm):

    • Pipette 5.0 mL of each stock solution into a separate 100 mL volumetric flask.

    • Dilute to the mark with ethanol and mix. Causality Note: This concentration is chosen to ensure the maximum absorbance falls within the instrument's linear range (typically 0.1 - 1.5 A.U.), in accordance with the Beer-Lambert Law.[16][17]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).

    • Set the wavelength range to scan from 400 nm down to 200 nm.

    • Set the scan speed to medium and the data interval to 1 nm.

  • Blank Measurement:

    • Fill two quartz cuvettes with the spectroscopic grade ethanol.

    • Place them in the reference and sample holders of the spectrophotometer.

    • Run a baseline correction or "autozero" function. This subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.

  • Sample Measurement:

    • Empty the sample cuvette. Rinse it twice with a small amount of the first working solution (e.g., aniline).

    • Fill the cuvette with the aniline working solution and place it in the sample holder.

    • Run the spectral scan. Save the resulting spectrum.

    • Repeat this step for p-toluidine, p-anisidine, and p-chloroaniline, ensuring to rinse the cuvette with the respective solution before filling.

  • Data Analysis:

    • For each spectrum, use the instrument's software to identify the wavelength of maximum absorbance (λmax) for the B-band (the peak at the longest wavelength, ~280-300 nm).

    • Record the absorbance value at this λmax.

    • Tabulate the λmax values for all four compounds for direct comparison.

By following this protocol, you will generate a dataset that directly demonstrates the influence of substituents on the electronic transitions within the aniline scaffold, providing a robust basis for structure-elucidation and comparative studies.

References

A Senior Application Scientist's Guide to Solvent System Efficacy for 3-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Solvent as a Critical Reagent

In the landscape of drug discovery and fine chemical synthesis, 3-Methoxy-4-methylaniline (CAS: 16452-01-0) serves as a vital aromatic building block, particularly in the synthesis of bioactive heterocycles like triamine pyrimidine derivatives with antitumor properties. However, the theoretical potential of this reagent can only be realized through its judicious application in a well-chosen solvent system. The solvent is not a passive medium; it is an active participant that dictates solubility, modulates reactant and transition state energies, influences reaction mechanisms, and ultimately governs the efficacy of a synthetic transformation in terms of yield, purity, and reaction rate.

This guide provides an in-depth comparison of the efficacy of this compound across various solvent systems. Moving beyond a simple listing of properties, we will explore the causal relationships between solvent characteristics and reaction outcomes, supported by experimental data from analogous systems and detailed, validated protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed, expert decisions in solvent selection, thereby optimizing their synthetic endeavors.

Chapter 1: Physicochemical Foundation - A Profile of Solubility

The efficacy of any dissolved reagent begins with its ability to enter the solution phase. Insufficient solubility can lead to heterogeneous reaction mixtures, reduced effective concentrations, and consequently, slower and less efficient reactions. This compound is a solid at room temperature with a melting point of 57-59 °C.[1] Its structure, featuring a polar amine group and a moderately nonpolar substituted benzene ring, results in a nuanced solubility profile.

While comprehensive quantitative solubility data for this compound is not extensively published, we can construct a highly reliable predicted profile by examining structurally similar compounds like p-Anisidine (4-methoxyaniline) and o-Toluidine (2-methylaniline). The principle of "like dissolves like" is paramount; solvents with polarity and hydrogen bonding capabilities similar to the solute will be most effective.

Table 1: Predicted Quantitative Solubility Profile of this compound at 20-25°C (Data extrapolated from analogous compounds o-Toluidine and p-Anisidine for predictive purposes)

Solvent ClassSolvent ExampleDielectric Constant (ε)Predicted SolubilityRationale & CausalitySupporting Data (Analogues)
Polar Protic Ethanol24.5HighThe amine group's N-H bonds can act as hydrogen bond donors, while the nitrogen lone pair and methoxy oxygen can act as acceptors. Ethanol readily engages in these interactions, effectively solvating the molecule.p-Anisidine is highly soluble in ethanol (304.63 g/L).[2]
Methanol32.7HighSimilar to ethanol, methanol's strong hydrogen bonding capacity ensures excellent solvation.p-Anisidine is highly soluble in methanol (226.5 g/L).[2]
Water80.1Very LowAlthough capable of hydrogen bonding, the large, nonpolar aromatic ring dominates, leading to poor miscibility with the highly polar water network.This compound is reported as "insoluble in water"[3], with quantitative data suggesting <1 mg/mL.[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7HighDMSO's large dipole moment effectively solvates the polar regions of the molecule. The lack of hydrogen bond donation from the solvent prevents over-stabilization of the amine nucleophile (see Chapter 2).Aromatic amines generally show good solubility in DMSO.
Acetonitrile37.5ModerateOffers good solvation for polar molecules but is less effective than DMSO for compounds with strong hydrogen bonding potential.-
Non-Polar Toluene2.4Moderate to HighThe aromatic π-π stacking interactions between toluene and the aniline ring, combined with van der Waals forces, promote solubility.o-Toluidine is readily soluble in benzene and ether.[5]
Hexane1.9LowLacks the polarity and hydrogen bonding capability to effectively solvate the polar amine and methoxy groups.p-Anisidine has limited solubility in hexane.[6]
Chlorinated Dichloromethane (DCM)9.1HighDCM is a versatile solvent with a moderate dipole moment, capable of dissolving a wide range of organic compounds, including those with moderate polarity like substituted anilines.-

Chapter 2: The Impact of Solvent Choice on Reaction Efficacy

The true measure of efficacy lies in performance. A solvent system dictates the kinetics and thermodynamics of a reaction, directly impacting yield and purity. We will explore this through two common and critical reaction classes for anilines: N-Acetylation and Nucleophilic Aromatic Substitution (SNAr).

Case Study: N-Acetylation

N-acetylation is a fundamental transformation used to protect the amine group, reduce its activating effect in electrophilic substitutions, or synthesize amide-containing target molecules.[7] The reaction of an aniline with an acylating agent like acetic anhydride or acetyl chloride is highly sensitive to the reaction environment.

Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent. The efficiency of this step is paramount.

N_Acetylation_Mechanism

Solvent Influence:

  • Aprotic Solvents (Polar and Non-Polar): Solvents like Dichloromethane (DCM), Chloroform, or Toluene are often effective. They readily dissolve the reactants without strongly solvating (and thus deactivating) the amine nucleophile. Polar aprotic solvents like DMF can accelerate the reaction by stabilizing the charged tetrahedral intermediate.[8]

  • Protic Solvents: Protic solvents like ethanol can hydrogen-bond with the amine's lone pair, stabilizing its ground state. This increases the activation energy required for the nucleophilic attack, potentially slowing the reaction.

  • Solvent-Free / Acetic Acid as Solvent: Some of the highest yields are achieved under solvent-free conditions or by using glacial acetic acid as both the reactant and solvent.[9][10] This maximizes reactant concentration. The acidic medium can protonate the aniline, but at elevated temperatures, the equilibrium provides sufficient free amine to react.

Table 2: Comparative Efficacy of N-Acetylation in Various Solvent Systems (Representative yields based on acetylation of various anilines with acetic anhydride/chloride)

Solvent SystemTypical ConditionsRepresentative YieldAdvantagesDisadvantagesReferences
Dichloromethane (DCM) Room Temp, Base (e.g., Pyridine)Good (70-90%)Excellent solubility, easy removal post-reaction.Environmental and health concerns.[11]
Dimethylformamide (DMF) Room Temp, Base (e.g., K₂CO₃)Very Good to Excellent (>90%)Polar aprotic nature stabilizes intermediates, often leading to faster reactions and higher yields.High boiling point, difficult to remove.[8]
Acetic Acid Reflux / MicrowaveExcellent (>95%)Acts as both solvent and catalyst; atom-economical.Requires higher temperatures; potential for side reactions if other acid-sensitive groups are present.[9][12]
Solvent-Free Heat / MicrowaveExcellent (>90%)"Green" approach, maximum reactant concentration, rapid reaction times.Only suitable for thermally stable reactants; may require catalyst.[10][13]
Water Room Temp, BaseFair to Good (60-85%)Environmentally benign, cost-effective.Low solubility of aniline may require co-solvents or phase-transfer catalysts.[10]
Case Study: Nucleophilic Aromatic Substitution (SNAr)

The amine of this compound is a potent nucleophile, making it ideal for SNAr reactions, where it displaces a leaving group (like a halide) from an electron-deficient aromatic ring. This is a cornerstone reaction in medicinal chemistry.

Mechanism Insight: The SNAr reaction is a two-step process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is critical to the overall reaction rate.

SNAr_Mechanism

Solvent Influence:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are the solvents of choice for SNAr reactions. They excel at solvating the counter-ion of the base (if used) but poorly solvate the anionic Meisenheimer complex and the amine nucleophile. This lack of stabilization for the nucleophile keeps it highly reactive, while the solvent's polarity helps to stabilize the charge-delocalized intermediate, lowering the activation energy of the first, often rate-determining, step.[13]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents are generally poor choices for SNAr reactions. They form strong hydrogen bonds with the amine nucleophile, creating a tight solvent shell that stabilizes it and increases the energy barrier for its attack on the electrophile. This significantly slows the reaction.

  • Non-Polar Solvents (e.g., Toluene, Benzene): While these solvents do not deactivate the nucleophile via hydrogen bonding, their low polarity is insufficient to stabilize the charged Meisenheimer complex. Consequently, reaction rates are typically very slow unless a phase-transfer catalyst is employed.[14]

Chapter 3: The Impact of Solvent on Spectroscopic Properties (Solvatochromism)

Efficacy is not limited to synthesis; it extends to analysis. The choice of solvent can alter the electronic structure of this compound, leading to shifts in its UV-Visible absorption spectrum. This phenomenon, known as solvatochromism , occurs because solvents of different polarities differentially stabilize the molecule's electronic ground state and excited state.[4]

Understanding these shifts is critical for developing robust analytical methods (e.g., HPLC with UV detection) and for interpreting spectroscopic data.

  • Bathochromic Shift (Red Shift): The absorption maximum (λmax) shifts to a longer wavelength. This typically occurs in more polar solvents when the excited state is more polar than the ground state and is thus stabilized to a greater extent by the solvent.

  • Hypsochromic Shift (Blue Shift): The λmax shifts to a shorter wavelength. This can happen in polar, protic solvents that can hydrogen-bond to the ground state, lowering its energy and increasing the energy gap to the excited state.

Table 3: Representative Solvatochromic Shifts for Substituted Anilines (Data based on aniline and p-nitroaniline to illustrate the principle)

SolventDielectric Constant (ε)Typical λmax ShiftPhenomenonCausalityReferences
n-Hexane 1.9BaselineHypsochromicMinimal solute-solvent interaction. Represents a near-gaseous state spectrum.[15]
Ethanol 24.5Moderate BathochromicBathochromicThe polar protic nature of ethanol stabilizes the more polar excited state through dipole-dipole interactions and hydrogen bonding.[4][15]
Water 80.1Strong BathochromicBathochromicWater's high polarity and strong hydrogen-bonding capacity provide significant stabilization to the polar excited state, reducing the energy gap for electronic transition.[4][15]

Workflow

Chapter 4: Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems for researchers to quantitatively assess solvent efficacy.

Protocol 4.1: Determination of Reaction Efficacy for N-Acetylation

This protocol outlines a procedure to compare the yield of N-acetyl-3-methoxy-4-methylaniline in three different solvent systems.

Materials:

  • This compound

  • Acetic Anhydride

  • Solvent 1: Dichloromethane (DCM)

  • Solvent 2: Dimethylformamide (DMF)

  • Solvent 3: Glacial Acetic Acid

  • Pyridine

  • Sodium Bicarbonate (sat. aq. solution)

  • Deionized Water, Ice

  • Standard laboratory glassware, magnetic stirrers, filtration apparatus

Procedure:

  • Reaction Setup: Prepare three separate round-bottom flasks. To each flask, add this compound (e.g., 1.37 g, 10 mmol).

  • Solvent Addition:

    • Flask 1 (DCM): Add 20 mL of DCM and pyridine (0.87 mL, 11 mmol).

    • Flask 2 (DMF): Add 20 mL of DMF.

    • Flask 3 (Acetic Acid): Add 10 mL of glacial acetic acid.

  • Initiation: Place all flasks on magnetic stirrers. To Flasks 1 and 2, add acetic anhydride (1.04 mL, 11 mmol) dropwise at room temperature. For Flask 3, attach a reflux condenser and heat the mixture to reflux (approx. 118 °C).

  • Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up:

    • Flasks 1 & 2: Once the reaction is complete, pour the mixture into 50 mL of ice-cold water. For Flask 1 (DCM), separate the organic layer, wash with saturated sodium bicarbonate solution, then water, dry over anhydrous MgSO₄, and evaporate the solvent. For Flask 2 (DMF), stir the aqueous mixture until precipitation is complete.

    • Flask 3: After reflux (e.g., 1 hour), cool the mixture to room temperature and pour it carefully into 50 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid product from all three work-ups by vacuum filtration, washing the crystals with cold water.

  • Analysis: Dry the crude product from each reaction to a constant weight. Calculate the crude yield. Purify a sample from each batch by recrystallization (e.g., from an ethanol/water mixture) and determine the melting point and purity via HPLC or qNMR. Calculate the final purified percent yield.[16][17]

Protocol 4.2: Kinetic Analysis by HPLC

This protocol describes how to determine the reaction rate by monitoring the consumption of the starting material over time.

Procedure:

  • Setup: Prepare a reaction as described in Protocol 4.1. Use a thermostatted reaction vessel to maintain a constant temperature.

  • Standard Preparation: Prepare a series of standard solutions of pure this compound in the chosen reaction solvent at known concentrations.

  • Calibration Curve: Inject the standard solutions into an HPLC system and generate a calibration curve of peak area versus concentration.

  • Sampling: At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw a small, precise aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a diluent (e.g., acetonitrile/water) to stop the reaction.

  • Analysis: Inject the quenched and diluted sample into the HPLC.

  • Calculation: Using the peak area for the this compound peak and the calibration curve, determine its concentration at each time point. Plot concentration versus time to determine the reaction rate.[18]

Conclusion

The selection of a solvent system is a critical decision that extends far beyond mere dissolution. As demonstrated, the solvent's polarity, proticity, and inherent reactivity directly and predictably influence the solubility, reaction kinetics, product yield, and analytical properties of this compound. Polar aprotic solvents like DMF are superior for SNAr reactions, while solvent-free conditions or the use of acetic acid itself can provide highly efficient N-acetylation pathways. A thorough understanding of these underlying chemical principles allows the researcher to transition from trial-and-error methodologies to a rational, science-driven approach to process optimization. This guide serves as a foundational tool, empowering scientists to harness the full potential of their chemical reagents by treating the solvent not as a background medium, but as a key parameter for achieving maximal efficacy.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-4-methylaniline
Reactant of Route 2
3-Methoxy-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.